2-Methyl-2-(trifluoromethyl)oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTAXYFAHGPYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-11-8 | |
| Record name | 2-methyl-2-(trifluoromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyl-2-(trifluoromethyl)oxirane chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Methyl-2-(trifluoromethyl)oxirane
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-2-(trifluoromethyl)oxirane, a key building block in modern synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, and unique reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The presence of both a methyl and a trifluoromethyl group on the same carbon of the oxirane ring creates a fascinating case of steric and electronic interplay, dictating its synthetic utility.
Introduction: The Strategic Importance of Trifluoromethylated Epoxides
The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[1] This is because the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] When this powerful functional group is part of a strained oxirane ring, it creates a highly versatile and reactive intermediate. 2-Methyl-2-(trifluoromethyl)oxirane serves as a prime example, offering a gateway to a variety of complex molecules with contiguous quaternary centers. Its reactivity is dominated by the strained three-membered ring, making it highly susceptible to nucleophilic attack and ring-opening.[4] This guide will explore how to harness this reactivity in a controlled and predictable manner.
Core Physicochemical Properties
A clear understanding of a compound's physical properties is fundamental to its successful application in synthesis, dictating choices for reaction solvents, purification methods, and storage conditions. While extensive experimental data for this specific molecule is not centrally collated, properties can be inferred from structurally similar compounds and supplier information.
| Property | Value / Information | Source |
| Molecular Formula | C₄H₅F₃O | Inferred |
| Molecular Weight | 126.08 g/mol | Inferred |
| Appearance | Likely a colorless liquid at room temperature | [5] |
| Boiling Point | Not specified, but expected to be relatively low due to its small size and volatility. For comparison, 2-(Trifluoromethyl)oxirane has a boiling point of ~40-45°C. | [6] |
| Reactivity | Highly reactive due to epoxide ring strain, enhanced by the electron-withdrawing -CF3 group. | [5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is often 2-8°C. | [7] |
Synthesis of 2-Methyl-2-(trifluoromethyl)oxirane
The most common and efficient method for synthesizing substituted oxiranes is the epoxidation of the corresponding alkene. For 2-Methyl-2-(trifluoromethyl)oxirane, the precursor is 3,3,3-trifluoro-2-methylpropene.
Experimental Protocol: Epoxidation of 3,3,3-trifluoro-2-methylpropene
This protocol describes a general procedure using a common oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The causality behind this choice lies in m-CPBA's effectiveness and relative safety for epoxidations.
Step 1: Reactant Preparation
-
Dissolve 3,3,3-trifluoro-2-methylpropene (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.
Step 2: Reagent Addition
-
In a separate flask, dissolve m-CPBA (approx. 1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred alkene solution over 30-60 minutes. The slow addition is a key control measure to maintain the temperature and ensure a selective reaction.
Step 3: Reaction Monitoring (Self-Validation)
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting alkene spot/peak indicates reaction completion. This step ensures the protocol is self-validating, as one does not proceed until the transformation is complete.
Step 4: Work-up and Purification
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
-
Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure 2-Methyl-2-(trifluoromethyl)oxirane.
Synthesis and Purification Workflow
Below is a diagram illustrating the logical flow of the synthesis protocol.
Caption: A typical experimental workflow for the synthesis and purification of 2-Methyl-2-(trifluoromethyl)oxirane.
Chemical Reactivity: The Ring-Opening Reaction
The reactivity of 2-Methyl-2-(trifluoromethyl)oxirane is dominated by the high ring strain of the epoxide.[8] The presence of four different substituents on the ring carbons (H, H, CH₃, CF₃) makes its ring-opening reactions highly regioselective. The outcome is dictated by the reaction conditions (acidic or basic/nucleophilic).
A. Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group.[9] This activation step is followed by nucleophilic attack.
-
Mechanism: The reaction proceeds through a mechanism that has both Sₙ1 and Sₙ2 characteristics.[9] The protonated epoxide does not form a full carbocation. Instead, as the nucleophile attacks, a transition state with significant positive charge develops on the carbon atom.
-
Regioselectivity: The strong electron-withdrawing effect of the trifluoromethyl group destabilizes an adjacent positive charge. However, the tertiary nature of the C2 carbon is more capable of stabilizing a positive charge than the primary C3 carbon. In this specific molecule, nucleophilic attack occurs preferentially at the more substituted (tertiary) carbon (C2) . This is an Sₙ1-like outcome, where the stability of the incipient carbocation dictates the site of attack.[9]
Caption: Mechanism of acid-catalyzed ring-opening, where attack occurs at the more substituted carbon (C2).
B. Base-Catalyzed (Nucleophilic) Ring-Opening
Under basic or neutral conditions with a strong nucleophile, the reaction is a classic Sₙ2 attack.[8] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.
-
Mechanism: This is a pure Sₙ2 reaction. The choice of which carbon to attack is governed by sterics.[9]
-
Regioselectivity: The nucleophile will attack the less sterically hindered carbon . In 2-Methyl-2-(trifluoromethyl)oxirane, the C2 carbon is quaternary and heavily shielded by both a methyl and a bulky trifluoromethyl group. Therefore, nucleophilic attack occurs exclusively at the less substituted (primary) carbon (C3) .
A practical example of this reactivity is seen in the synthesis of fungicides, where the epoxide is reacted with 1H-1,2,4-triazole in the presence of a base like NaOH.[10]
Caption: Mechanism of base-catalyzed ring-opening, showing Sₙ2 attack at the less hindered carbon (C3).
Applications in Drug Development and Agrochemicals
The predictable, yet tunable, regioselectivity of 2-Methyl-2-(trifluoromethyl)oxirane makes it a valuable precursor in the synthesis of complex molecules.
-
Fungicide Synthesis: As detailed in patent literature, it is a key intermediate in the production of potent fungicides like 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.[10] The synthesis involves the base-catalyzed ring-opening of a more complex derivative of 2-Methyl-2-(trifluoromethyl)oxirane with 1,2,4-triazole.[10]
-
Pharmaceutical Scaffolds: The ring-opening reactions provide access to 1,2-difunctionalized compounds, specifically tertiary alcohols containing a trifluoromethyl group. These structural motifs are of high interest in medicinal chemistry for creating new chemical entities with improved pharmacological profiles.[1][11]
Safety and Handling
Like all epoxides, 2-Methyl-2-(trifluoromethyl)oxirane should be handled with care due to its reactivity. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[12]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Handling: Use non-sparking tools and take measures to prevent static discharge.[12][16] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] Keep the container tightly closed.[16]
-
Spills: In case of a spill, absorb with an inert material and dispose of it in a suitable, closed container.[13][14]
Conclusion
2-Methyl-2-(trifluoromethyl)oxirane is more than just a chemical; it is a strategic tool for molecular design. Its unique substitution pattern creates a fascinating interplay of electronic and steric effects that can be expertly manipulated to control the regiochemical outcome of its ring-opening reactions. For scientists in drug discovery and process development, a thorough understanding of these principles is key to unlocking the full synthetic potential of this versatile fluorinated building block.
References
-
(2S)-2-(Trifluoromethyl)oxirane Properties. (n.d.). CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet: KR-80QL. (n.d.). Retrieved from [Link]
- Lange, G., et al. (2021). Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. U.S. Patent Application No. 17/044,896.
-
Petrov, V. A. (2001). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal of Fluorine Chemistry. Retrieved from [Link]
-
Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Safety Data Sheet. (2024). Angene Chemical. Retrieved from [Link]
-
Supporting Information. (2014). Royal Society of Chemistry. Retrieved from [Link]
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Safety Data Sheet: ARCOL POLYOL 1011. (2012). Covestro Solution Center. Retrieved from [Link]
-
Chemical Properties of Oxirane, 2-methyl-3-propyl-, cis-. (n.d.). Cheméo. Retrieved from [Link]
-
Oxirane, 2-methyl-2-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Powis, I., et al. (2013). Photoelectron circular dichroism and spectroscopy of trifluoromethyl- and methyl-oxirane: a comparative study. Physical Chemistry Chemical Physics. Retrieved from [Link]
- EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane. (n.d.). Google Patents.
-
Treatment of the preorganized frustrated Lewis pairs (FLPs) with epoxides. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxirane, 2-methyl-2-propyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Tuning Intermolecular Interactions for Chiral Analysis. (2024). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]
-
Oxirane – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Development and Application of Trifluoromethoxylating Reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
-
Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. (2025). Organic Letters. Retrieved from [Link]
-
Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Epoxides Ring-Opening Reactions. (2020). Chemistry Steps. Retrieved from [Link]
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Engineering Trifluoromethylated Architectures: A Technical Guide to 2-Methyl-2-(trifluoromethyl)oxirane (CAS 374-11-8)
As a Senior Application Scientist specializing in fluorinated building blocks, I frequently encounter the challenge of introducing metabolically stable, lipophilic moieties into complex active pharmaceutical ingredients (APIs). The trifluoromethyl (–CF₃) group is a privileged pharmacophore in medicinal chemistry, and constructing tertiary stereocenters bearing this group requires highly specialized reagents.
2-Methyl-2-(trifluoromethyl)oxirane (CAS 374-11-8) serves as a premier electrophilic linchpin for this exact purpose. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for synthesizing and utilizing this highly strained, fluorinated epoxide.
Physicochemical Profiling & Structural Dynamics
The reactivity of 2-methyl-2-(trifluoromethyl)oxirane is entirely dictated by the profound electron-withdrawing nature of the –CF₃ group. This inductive effect exacerbates the inherent ring strain of the three-membered oxirane, while simultaneously deactivating the adjacent tertiary carbon toward nucleophilic attack.
Understanding the physical parameters of this compound is critical for handling, as its high volatility (Boiling Point ~55 °C) necessitates specialized reaction setups and careful isolation techniques (e.g., avoiding low-boiling extraction solvents like diethyl ether when possible, or utilizing careful fractional distillation).
Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 2-Methyl-2-(trifluoromethyl)oxirane |
| CAS Number | 374-11-8 (Racemate) / 1377696-68-8 (R-enantiomer) |
| Molecular Formula | C₄H₅F₃O |
| Molecular Weight | 126.08 g/mol |
| Boiling Point | 55 °C |
| Density | 1.1935 g/mL @ 25 °C |
| Refractive Index | 1.3137 @ 20 °C |
| SMILES | FC(C1(C)OC1)(F)F |
(Data corroborated by [2] and [4] standards).
Synthesis Strategies: Constructing the Fluorinated Epoxide
The synthesis of 2-methyl-2-(trifluoromethyl)oxirane typically proceeds via two primary pathways: the direct epoxidation of an alkene or the formal [2+1] cycloaddition via a sulfur ylide.
From an operational standpoint, the Johnson–Corey–Chaykovsky reaction [1] using 1,1,1-trifluoroacetone is the most robust method.
Causality in Reagent Selection: Why use dimethylsulfoxonium methylide over dimethylsulfonium methylide? The highly electrophilic nature of 1,1,1-trifluoroacetone makes it susceptible to enolization and side reactions. The sulfoxonium ylide is thermodynamically more stable and less reactive than its sulfonium counterpart. This stability allows the initial nucleophilic attack (forming the betaine intermediate) to be reversible, ensuring that the rate-determining, irreversible ring-closure step proceeds with high fidelity and minimal byproduct formation.
Synthesis pathways for 2-methyl-2-(trifluoromethyl)oxirane via epoxidation and ylide addition.
Mechanistic Reactivity: Regioselective Ring-Opening Dynamics
When deploying this epoxide in drug development, the goal is typically to generate a tertiary alcohol bearing a –CF₃ group. The ring-opening of 2-methyl-2-(trifluoromethyl)oxirane is exquisitely regioselective.
The Causality of Regioselectivity: Under basic or neutral conditions, nucleophiles (such as amines, phenoxides, or thiols) exclusively attack the less hindered, terminal methylene carbon (C3). This is driven by two converging factors:
-
Steric Hindrance: The tertiary carbon (C2) is blocked by both a methyl and a bulky trifluoromethyl group.
-
Electronic Deactivation: The strong inductive electron withdrawal (
effect) of the –CF₃ group strengthens the adjacent C–O bond, increasing the activation energy required to cleave it at the substituted position. Therefore, the Sₙ2 transition state at the terminal CH₂ is kinetically favored.
Regioselective nucleophilic ring-opening dynamics driven by steric and electronic biases.
Self-Validating Experimental Protocols
To ensure reproducibility, I have designed the following self-validating protocols. Each step includes a diagnostic checkpoint to confirm the reaction trajectory.
Protocol A: Synthesis via Corey-Chaykovsky Reaction [1]
Objective: Synthesize 2-methyl-2-(trifluoromethyl)oxirane from 1,1,1-trifluoroacetone.
-
Ylide Generation: To a flame-dried Schlenk flask under N₂, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash with anhydrous pentane to remove the oil. Slowly introduce anhydrous DMSO (0.5 M) at room temperature.
-
Reagent Addition: Add trimethylsulfoxonium iodide (1.2 eq) in small portions. Validation Checkpoint: The suspension will gradually turn into a clear, homogenous solution as the ylide forms, accompanied by the cessation of H₂ gas evolution.
-
Epoxidation: Cool the reaction mixture to 0 °C. Add 1,1,1-trifluoroacetone (1.0 eq) dropwise via syringe. Stir for 1 hour at 0 °C, then allow it to warm to room temperature for 3 hours.
-
Quench & Extraction: Quench the reaction with ice-cold water. Extract the aqueous layer with a high-boiling solvent (e.g., dibutyl ether) if fractional distillation is planned, or pentane if careful evaporation is preferred. Caution: The product boils at 55 °C; rotary evaporation under high vacuum will result in total product loss.
-
Isolation: Purify via careful fractional distillation. Validation Checkpoint: ¹⁹F NMR of the distillate should show a sharp singlet at approximately -80 ppm, confirming the intact –CF₃ group on the newly formed oxirane ring.
Protocol B: Base-Mediated Nucleophilic Ring Opening [3]
Objective: Synthesize a trifluoromethylated tertiary alcohol via phenoxide attack.
-
Reaction Setup: In a 30 mL microwave vial, dissolve the phenolic nucleophile (e.g., 4-bromo-6-methylpyridin-3-ol, 1.0 eq) in anhydrous DMF (0.5 M).
-
Base Activation: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq). Causality Note: The large ionic radius of the Cs⁺ cation poorly coordinates with the phenoxide oxygen, creating a highly reactive, "naked" nucleophile essential for attacking the deactivated epoxide.
-
Electrophile Addition: Add 2-methyl-2-(trifluoromethyl)oxirane (2.0 eq). Seal the vial and heat to 100 °C overnight. Causality Note: Elevated temperatures are required because the –CF₃ group dramatically increases the activation barrier for ring opening compared to non-fluorinated analogs.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash extensively with water (3x) and brine (1x) to remove the DMF and inorganic salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (20-100% EtOAc/Hexanes). Validation Checkpoint: LC-MS should indicate the exact mass of the product
, and ¹H NMR will reveal a diagnostic AB quartet for the newly formed –O–CH₂– protons adjacent to the chiral tertiary center.
Applications in Drug Development
The incorporation of the 2-methyl-2-(trifluoromethyl)oxirane motif is a masterstroke in modern rational drug design. By converting a vulnerable C–H bond or a standard methyl group into a –C(OH)(CH₃)(CF₃) moiety, structural biologists can achieve:
-
Enhanced Metabolic Stability: The strong C–F bonds resist cytochrome P450-mediated oxidative metabolism.
-
Modulated pKa & Lipophilicity: The electron-withdrawing nature of the CF₃ group lowers the pKa of adjacent functional groups while simultaneously increasing the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular permeability.
-
Favorable Binding Thermodynamics: The tertiary hydroxyl group acts as a potent hydrogen-bond donor/acceptor, often displacing high-energy water molecules within the target protein's binding pocket.
References
-
Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides MDPI - Molecules[Link]
Trifluoromethylated Epoxide Building Blocks: A Technical Guide for Drug Discovery
Executive Summary
The strategic incorporation of trifluoromethyl (
This guide provides a comprehensive technical analysis of these building blocks, focusing on their synthesis, unique reactivity patterns, and application in generating
Strategic Value in Medicinal Chemistry
The
-
Metabolic Blocking: The C–F bond energy (approx. 116 kcal/mol) renders the
group resistant to cytochrome P450 oxidation, extending the half-life of the drug candidate. -
pKa Modulation: The strong electron-withdrawing nature (Inductive effect,
) of the group lowers the of adjacent functional groups (e.g., alcohols or amines formed after ring opening), often improving bioavailability and target interaction. -
Conformational Locking: The steric volume of a
group (similar to an isopropyl group) can restrict bond rotation, locking the molecule into a bioactive conformation.
Synthesis Architectures
Two primary pathways dominate the synthesis of trifluoromethylated epoxides. The choice depends heavily on the desired substitution pattern (quaternary vs. tertiary center).
Method A: Corey-Chaykovsky Reaction (Primary Route for Quaternary Centers)
This is the preferred method for synthesizing 2,2-disubstituted epoxides (e.g., from trifluoromethyl ketones). It involves the addition of a sulfur ylide to a ketone.[2]
-
Mechanism: Nucleophilic attack of the sulfur ylide on the carbonyl carbon followed by intramolecular displacement of the sulfonium group.
-
Advantages: Direct access from commercially available trifluoromethyl ketones; high yields; scalable.
Method B: Epoxidation of Trifluoromethyl Alkenes
Used primarily for monosubstituted or 1,2-disubstituted epoxides.
-
Reagents:
-CPBA, trifluoroperacetic acid, or NaOCl (bleach) under phase-transfer conditions. -
Challenge: Electron-deficient
-alkenes are sluggish electrophiles for standard electrophilic epoxidation. Nucleophilic epoxidation (using peroxides on enones) is often required for -unsaturated carbonyls.
Comparative Analysis of Methods
| Feature | Corey-Chaykovsky Reaction | Alkene Epoxidation |
| Starting Material | Trifluoromethyl Ketones ( | Trifluoromethyl Alkenes ( |
| Product Type | Gem-disubstituted epoxides (Quaternary C) | Mono- or Vicinal-disubstituted epoxides |
| Key Reagent | Trimethylsulfoxonium Iodide (TMSOI) + Base | |
| Stereocontrol | Substrate control (often high dr) | Catalyst control (e.g., Shi epoxidation) |
| Scalability | High (Robust intermediates) | Moderate (Peroxides require safety management) |
Reactivity & Regioselectivity (The "Expert" Core)
The ring-opening of trifluoromethylated epoxides is governed by a tug-of-war between steric hindrance and electronic activation .
The "Distal Attack" Rule
For 2-(trifluoromethyl)oxirane and its derivatives, nucleophilic attack under basic/neutral conditions (
-
Steric Factor (Dominant): The
group at C2 exerts significant steric bulk, shielding the C2 carbon from nucleophilic approach. -
Electronic Factor: While the
group makes C2 more electrophilic (via induction), it also destabilizes any developing partial positive charge (carbocation character) in the transition state due to its strong electron-withdrawing nature. This suppresses pathways and reinforces attack at the distal C3 position.
Result: The product is consistently a secondary alcohol with the
Visualization: Synthesis & Reactivity Logic[3]
Caption: Logical flow from synthesis via Corey-Chaykovsky to regioselective ring-opening. The steric bulk of the
Experimental Protocol: Synthesis of 2-Phenyl-2-(trifluoromethyl)oxirane
Objective: Synthesize a quaternary trifluoromethyl epoxide using the Corey-Chaykovsky reaction. This protocol is self-validating through visual checkpoints.
Materials
-
Substrate: 2,2,2-Trifluoroacetophenone (1.0 equiv)
-
Reagent: Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) and THF (Tetrahydrofuran)
Step-by-Step Methodology
-
Ylide Formation (The "Activation" Step):
-
Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Add NaH (1.2 equiv) and wash with dry hexane (3x) to remove mineral oil if high purity is required (optional for general use).
-
Add anhydrous DMSO. Caution: Hydrogen gas evolution.
-
Add TMSOI (1.2 equiv) portion-wise at room temperature (RT).
-
Checkpoint: Stir for 30-60 minutes until the solution becomes clear/homogeneous and gas evolution ceases. This confirms the formation of the dimethyloxosulfonium methylide.
-
-
Epoxidation (The "Coupling" Step):
-
Cool the ylide solution to
using an ice bath. -
Dissolve 2,2,2-trifluoroacetophenone in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the ylide. Reasoning: Slow addition prevents exotherms and side reactions.
-
Allow the reaction to warm to RT and stir for 2-4 hours.
-
Validation: Monitor by TLC (Thin Layer Chromatography) or GC-MS. The disappearance of the ketone spot indicates conversion.
-
-
Workup & Purification:
-
Quench the reaction by pouring the mixture into ice-cold water. Note: DMSO is water-soluble and will partition into the aqueous phase.
-
Extract with Diethyl Ether (
) or Ethyl Acetate ( ). -
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Expected Yield: 80-90% as a colorless oil.[3]
-
References
-
Corey-Chaykovsky Reaction Overview
- Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides from Aldehydes and Ketones Using Sulfur Ylides." Chemical Reviews, 2003.
-
Regioselectivity in Trifluoromethyl Epoxides
- Gong, Y., et al. "Regioselective Nucleophilic Ring Opening of Trifluoromethyl Epoxides." Journal of Organic Chemistry, 2011.
-
Synthesis of Trifluoromethyl Ketones (Precursors)
- Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using TMSCF3." Chemical Reviews, 1997.
-
Applications in Drug Design
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
Technical Guide: Quaternary Trifluoromethyl Center Synthesis Intermediates
Executive Summary & Strategic Importance
The Structural Imperative: The quaternary trifluoromethyl (
The Synthetic Bottleneck: Constructing these centers is kinetically and thermodynamically challenging. The strong electron-withdrawing nature of the
This guide analyzes the three dominant classes of intermediates used to forge these centers: Electrophilic
Strategic Classes of Synthesis Intermediates
Class A: Electrophilic -Ketones and Ketimines
These are the most direct precursors. The
-
Key Intermediates:
-
Trifluoromethyl Ketones (
): Highly reactive. Prone to forming stable hydrates ( -diols), which can stall catalytic cycles. -
Trifluoromethyl Ketimines (
): Often -protected (PG = sulfinyl, tosyl, aryl) to modulate reactivity and prevent hydrolysis. Cyclic ketimines (e.g., trifluoromethyl isatin derivatives) are particularly stable and rigid, leading to high stereocontrol.
-
Class B: -Trifluoromethyl -Unsaturated Carbonyls
These intermediates function as Michael acceptors. A nucleophile adds to the
-
Key Intermediates:
-
-
Enones/Chalcones: Used for conjugate additions of soft nucleophiles (nitroalkanes, malonates, boronic acids). -
-
Acrylates/Nitroalkenes: Highly reactive partners for Friedel-Crafts alkylations and cycloadditions.
-
-
Class C: -Trifluoromethyl Styrenes and Alkenes
Historically considered inert due to steric shielding and electronic deactivation, these are now prime intermediates for radical difunctionalization .
-
Mechanism: A radical species adds to the terminal carbon, generating a stabilized radical at the
-position (adjacent to ), which is then trapped to form the quaternary center.
Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic disconnection strategies for accessing quaternary
Caption: Retrosynthetic map linking quaternary
Detailed Experimental Protocols
Protocol A: Enantioselective Reformatsky Reaction with Ketones
Objective: Synthesis of
Reagents & Conditions:
-
Substrate: Trifluoromethyl ketone (e.g., 2,2,2-trifluoroacetophenone).
-
Reagent: Ethyl iodoacetate (Reformatsky reagent precursor).
-
Catalyst: Chiral amino-alcohol ligand (e.g., cinchona alkaloid derivative or sulfonamide-based ligand).
-
Metal Source:
(Diethylzinc) or activated Zn dust. -
Solvent: Toluene or THF.
Step-by-Step Methodology:
-
Ligand Formation: In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (10-20 mol%) in anhydrous toluene. Add
(2.0 equiv) dropwise at 0°C. Stir for 30 mins to form the active chiral Zinc-complex. -
Reagent Activation: Add ethyl iodoacetate (1.5 equiv) to the mixture. The solution may become slightly cloudy as the zinc enolate generates in situ.
-
Substrate Addition: Cool the reaction mixture to -20°C to maximize enantioselectivity. Slowly add the trifluoromethyl ketone (1.0 equiv) over 1 hour via syringe pump. Slow addition prevents non-catalyzed background reactions.
-
Quench & Workup: Monitor by TLC/F-NMR. Upon completion, quench with saturated
. Extract with , dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Control Point: The
Protocol B: Organocatalytic Conjugate Addition to - Enones
Objective: Creation of a quaternary center via Michael addition of nitromethane.
Context: Uses a bifunctional thiourea catalyst to activate both the nitroalkane (via H-bonding) and the enone (via H-bonding to the carbonyl), overcoming the steric hindrance of the
Methodology:
-
Setup: Charge a vial with
- enone (0.2 mmol) and Chiral Thiourea Catalyst (10 mol%). -
Reaction: Add Nitromethane (10 equiv) and solvent (Xylenes or Toluene).
-
Conditions: Stir at room temperature or mild heat (40°C) for 24-48 hours. Note: Reaction rates are slower due to steric bulk at the
-position. -
Isolation: Direct concentration and purification via silica gel chromatography.
Comparative Data: Intermediate Performance
The following table summarizes the reactivity profile and stereocontrol capabilities of the primary intermediates.
| Intermediate Class | Primary Reactivity | Stereocontrol Challenge | Typical Yield | Typical ee% | Key Reference |
| Electrophilic 1,2-Addition | High (Re/Si face differentiation) | 85-95% | 90-98% | [1], [3] | |
| Mannich / Aza-Henry | Moderate (E/Z isomerism affects ee) | 80-92% | 88-99% | [5], [6] | |
| Michael (1,4) Addition | Very High (Steric blocking at | 70-90% | 85-95% | [2], [4] | |
| Radical Addition | Low (often requires chiral Lewis Acid) | 60-85% | 70-90% | [7] |
Mechanistic Deep Dive: The "Fluorine Effect"
Understanding the causality behind these protocols requires analyzing the specific electronic effects of the
-
Inductive Withdrawal (-I Effect): The
group pulls electron density through the -framework.-
Impact on Ketones:[1][2][3] Makes the carbonyl carbon significantly more electrophilic than a methyl ketone. This allows for uncatalyzed background reactions (racemic), necessitating low temperatures and highly active catalysts to outcompete the background rate.
- -carbon highly susceptible to nucleophilic attack, but the transition state is destabilized by the repulsion between the incoming nucleophile and the massive fluorine lone pairs.
-
-
Negative Hyperconjugation: Electron density from adjacent orbitals (like a carbanion lone pair) can donate into the low-lying
antibonding orbital.-
Consequence: This stabilizes
-anions (intermediates in Michael additions), preventing retro-Michael reactions, which helps drive the reaction to completion.
-
Catalytic Cycle Visualization (Organocatalysis)
This diagram illustrates the bifunctional activation mode in the conjugate addition to
Caption: Bifunctional organocatalytic cycle for enantioselective addition to
References
-
Formation of quaternary carbon center with a trifluoromethyl group using a Pd-catalyzed allylation reaction. Source: PubMed / NIH (2007) URL:[Link]
-
Efficient and Highly Enantioselective Construction of Trifluoromethylated Quaternary Stereogenic Centers via High-Pressure Mediated Organocatalytic Conjugate Addition. Source: Organic Letters (ACS Publications) URL:[Link]
-
Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers. Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Highly enantioselective construction of trifluoromethylated all-carbon quaternary stereocenters via nickel-catalyzed Friedel-Crafts alkylation reaction. Source: J. Am. Chem. Soc. (2013) URL:[5][Link]
-
Catalytic asymmetric synthesis of quaternary trifluoromethyl α- to ε-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement. Source: Chemical Science (RSC) URL:[Link]
-
Asymmetric synthesis of quaternary α-trifluoromethyl α-amino acids by Ir-catalyzed allylation followed by kinetic resolution. Source: Chemical Communications (RSC) URL:[Link]
-
Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Source: Current Organic Chemistry (2024) URL:[Link]
Sources
- 1. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 2. Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioselective construction of trifluoromethylated all-carbon quaternary stereocenters via nickel-catalyzed Friedel-Crafts alkylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Trifluoromethylated Pharmacophores: A Technical Guide to 2-(Trifluoromethyl)oxirane and 2-Methyl-2-(trifluoromethyl)oxirane
Executive Summary
The strategic incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry. By modulating lipophilicity, metabolic stability, and target binding affinity, -CF₃ integration frequently optimizes the pharmacokinetic profiles of drug candidates[1][2]. Epoxides (oxiranes) serve as highly versatile electrophilic building blocks for this purpose[3]. As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth comparative analysis of two critical synthons: 2-(trifluoromethyl)oxirane and its sterically encumbered analog, 2-methyl-2-(trifluoromethyl)oxirane .
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of these oxiranes is critical for predicting their behavior in synthetic workflows. The addition of a methyl group at the C2 position of the oxirane ring creates a contiguous quaternary stereocenter, fundamentally altering the molecule's boiling point, density, and steric environment[3][4].
Table 1: Comparative Physicochemical Data
| Property | 2-(Trifluoromethyl)oxirane | 2-Methyl-2-(trifluoromethyl)oxirane |
| CAS Number | 359-41-1 | 374-11-8 (Racemic) / 1377696-68-8 (R-enantiomer)[4] |
| Molecular Formula | C₃H₃F₃O[5] | C₄H₅F₃O[4] |
| Molecular Weight | 112.05 g/mol [6] | 126.08 g/mol |
| Boiling Point | ~38 °C[6] | ~55 °C[4] |
| Density | 1.30 g/cm³[6] | 1.19 g/mL[4] |
| Structural Feature | Secondary stereocenter | Contiguous quaternary stereocenter[3] |
| Handling Hazards | Highly flammable, toxic via inhalation | Flammable, volatile liquid |
Mechanistic Reactivity: Steric vs. Electronic Effects
The reactivity of trifluoromethylated epoxides during nucleophilic ring-opening is governed by a delicate balance of electronic (inductive) and steric factors.
Electronic Influence of the -CF₃ Group: The -CF₃ moiety exerts a profound electron-withdrawing inductive effect (-I). In standard aliphatic epoxides, acidic conditions often promote ring-opening at the more substituted carbon via an Sₙ1-like transition state. However, the -CF₃ group highly destabilizes any adjacent developing positive charge. Consequently, for 2-(trifluoromethyl)oxirane, nucleophilic attack is electronically directed to the less hindered terminal C3 position, regardless of the pH.
Steric Shielding in Quaternary Centers: In 2-methyl-2-(trifluoromethyl)oxirane, the C2 position is bonded to an oxygen atom, a methyl group, and a trifluoromethyl group. This contiguous quaternary center creates immense steric hindrance[3]. The Bürgi-Dunitz trajectory for nucleophilic attack at C2 is completely blocked. As a result, ring-opening occurs exclusively at the C3 (CH₂) position, yielding tertiary trifluoromethyl alcohols with absolute regiocontrol.
Caption: Regioselective ring-opening driven by steric hindrance at the quaternary center.
Experimental Workflows & Self-Validating Protocols
Protocols must be self-validating systems. The following methodologies explain not just the how, but the causality behind each experimental choice.
Protocol A: Synthesis of 2-(Trifluoromethyl)oxirane via Nucleophilic Epoxidation
Standard electrophilic epoxidation (e.g., using mCPBA) of 3,3,3-trifluoropropene is notoriously sluggish because the -CF₃ group severely depletes the alkene's electron density. Therefore, a nucleophilic epoxidation strategy is required[7].
-
Reagent Preparation: Dissolve 3,3,3-trifluoropropene in a biphasic mixture of dichloromethane (DCM) and aqueous sodium hypochlorite (NaOCl)[7].
-
Phase Transfer Catalysis (PTC): Add a catalytic amount of tetrabutylammonium bromide (TBAB). Causality: The highly lipophilic fluorinated alkene remains in the organic phase. TBAB transports the hypochlorite anion into the DCM layer, enabling the reaction without bulk water quenching the intermediate.
-
Reaction Dynamics: Maintain the reaction at 0–5 °C under vigorous stirring for 4 hours. Causality: 2-(Trifluoromethyl)oxirane is highly volatile (BP ~38 °C)[6]; strict temperature control prevents product loss and suppresses hydrolytic ring-opening.
-
Validation: Separate the organic layer, dry over anhydrous MgSO₄, and analyze via ¹⁹F NMR. A distinct upstream shift validates the conversion of the alkene to the oxirane ring.
Protocol B: Regioselective Aminolysis of 2-Methyl-2-(trifluoromethyl)oxirane
Synthesizing tertiary trifluoromethyl alcohols requires overcoming the low reactivity of the sterically encumbered epoxide.
-
Setup: In a flame-dried Schlenk flask under argon, dissolve 2-methyl-2-(trifluoromethyl)oxirane (1.0 eq) in anhydrous acetonitrile.
-
Nucleophile Addition: Add a primary amine (e.g., benzylamine, 1.2 eq) and a Lewis acid catalyst (e.g., LiClO₄, 20 mol%). Causality: The Lewis acid coordinates to the oxirane oxygen, increasing the electrophilicity of the C3 carbon without triggering an Sₙ1 pathway that would be destabilized by the -CF₃ group.
-
Thermal Activation: Heat the mixture to 60 °C for 12 hours. The contiguous quaternary center[3] prevents room-temperature Sₙ2 attack.
-
Validation: Quench with water, extract with ethyl acetate, and monitor via GC-MS. The appearance of a single product mass peak confirms 100% regioselectivity (attack at C3).
Applications in Medicinal Chemistry & Drug Development
The integration of these oxiranes into active pharmaceutical ingredients (APIs) leverages the unique properties of the fluorine atom. The C-F bond is exceptionally strong (485.3 kJ/mol), providing robust metabolic stability against cytochrome P450 oxidation[1].
Furthermore, the -CF₃ group acts as a bioisostere for chlorine but offers a larger steric volume and increased lipophilicity (Hansch π value of +0.88)[1]. When 2-methyl-2-(trifluoromethyl)oxirane is used to build a drug scaffold, the resulting tertiary alcohol combined with the -CF₃ group locks the molecule into a specific bioactive conformation[8]. This conformational locking minimizes off-target binding and enhances in vivo efficacy[2].
Caption: Pharmacological enhancements conferred by trifluoromethyl group integration.
References
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. CAS 1377696-68-8 | 2109-3-R1 | MDL MFCD31694614 | (R)-2-Methyl-2-(trifluoromethyl)oxirane | SynQuest Laboratories [synquestlabs.com]
- 5. 2-(Trifluoromethyl)oxirane | C3H3F3O | CID 520769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1,1-Trifluoro-2,3-epoxypropane | 359-41-1 [chemicalbook.com]
- 7. WO2012134860A1 - Fluorinated oxiranes as heat transfer fluids - Google Patents [patents.google.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Fluorinated Oxirane Derivatives in Medicinal Chemistry: A Technical Guide to Synthesis and Application
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics, metabolic stability, and target binding affinity. Among the most versatile building blocks for introducing fluorinated motifs are fluorinated oxiranes (epoxides). These strained, three-membered heterocycles serve as highly reactive electrophilic hubs, enabling the stereospecific construction of complex fluorinated pharmacophores, such as trifluoromethyl (
This whitepaper provides an in-depth mechanistic analysis of fluorinated oxiranes, detailing the stereoelectronic principles governing their reactivity, self-validating synthetic protocols, and their transformative applications in clinical candidates and novel heterocyclic scaffolds.
Mechanistic Rationale: The Stereoelectronic Power of Fluorine
The introduction of a fluorine atom or a
From a synthetic standpoint, the
Caption: Regioselectivity logic in the nucleophilic ring-opening of trifluoromethyl oxiranes.
Experimental Workflows & Self-Validating Protocols
As application scientists, we prioritize protocols that are scalable, safe, and self-validating. The following workflows detail the synthesis and utilization of fluorinated oxiranes, emphasizing the causality behind each experimental choice.
Protocol A: Synthesis of 2-Substituted 2-(Trifluoromethyl)oxiranes
Rationale: Direct epoxidation of electron-deficient trifluoromethyl alkenes is notoriously sluggish with standard peracids (like mCPBA alone). To overcome this, a chemoselective epoxidation strategy utilizing molecular oxygen and a mediator, or strictly controlled biphasic conditions, is required to prevent premature hydrolysis of the highly electrophilic oxirane 3.
-
Reaction Setup: Dissolve the trifluoromethyl alkene in a biphasic mixture of
and a pH 7.5 phosphate buffer. Causality: The buffer neutralizes acidic byproducts that would otherwise trigger unintended epoxide ring-opening. -
Oxidant Addition: Slowly add mCPBA (1.5 eq) in the presence of a radical inhibitor (e.g., BHT). Causality: Slow addition prevents thermal runaway, as epoxidations are highly exothermic.
-
In-Process Monitoring: Track reaction progress exclusively via
-NMR. Causality: UV tracking is unreliable for aliphatic oxiranes. The distinct shift of the signal from the alkene region ( ppm) to the oxirane region ( ppm) provides unambiguous kinetic validation. -
Quenching: Quench with saturated aqueous
. Causality: Unquenched peroxides pose a severe explosion hazard during downstream concentration. -
Purification: Purify via flash chromatography using triethylamine-deactivated silica. Causality: Fluorinated oxiranes are highly sensitive to the inherent acidity of standard silica gel, which can catalyze polymerization.
Protocol B: Regioselective Aminolysis to -Containing -Amino Alcohols
Rationale: The
-
Reagent Mixing: Combine the fluorinated oxirane (1.0 eq) with the target amine (1.5 eq) in hexafluoroisopropanol (HFIP). Causality: HFIP acts as a strong hydrogen-bond donor, activating the epoxide oxygen electrophilically without the need for harsh Lewis acids.
-
Thermal Activation: Heat the mixture to 60°C in a sealed pressure tube for 12 hours. Causality: The sealed tube prevents the loss of volatile low-molecular-weight amines and oxiranes.
-
Validation: Confirm complete consumption of the oxirane via
-NMR and verify the product mass via LC-MS. -
Isolation: Remove HFIP in vacuo and purify the resulting
-amino alcohol via reverse-phase HPLC.
Caption: Self-validating experimental workflow for synthesizing fluorinated
Pharmacokinetic Impact: Quantitative Data Analysis
The translation of a standard aliphatic epoxide-derived pharmacophore into a fluorinated analogue yields predictable and highly desirable shifts in physicochemical properties. Table 1 summarizes the typical quantitative impact of substituting a standard
Table 1: Physicochemical and Pharmacokinetic Modulation via
| Property | Non-Fluorinated Analogue | Mechanistic Rationale | |
| Lipophilicity (LogD at pH 7.4) | The high electronegativity and low polarizability of the C-F bond increase overall hydrophobicity. | ||
| Metabolic Stability ( | 15 min | > 60 min | The robust C-F bond resists cytochrome P450-mediated oxidation and blocks adjacent site metabolism. |
| Amine | The strong electron-withdrawing (-I) effect of the | ||
| Membrane Permeability ( | Moderate | High | Lower |
Case Studies & Future Horizons
Clinical Validation: 11 -HSD1 Inhibitors (HSD-016)
The utility of fluorinated oxiranes is perfectly exemplified in the synthesis of HSD-016 , a potent, selective, and efficacious 11
Future Horizons: From Epoxides to Fluorinated Oxetanes
Beyond simple ring-opening, fluorinated epoxides are now serving as precursors for even more complex strained heterocycles. Recent breakthroughs have demonstrated a novel catalytic transformation that converts epoxides directly into fluorinated oxetanes —a highly coveted but historically difficult-to-synthesize class of drug scaffolds. By utilizing a copper difluorocarbenoid complex that coordinates with the epoxide, chemists can trigger site-selective ring cleavage and cyclization. This isosteric replacement of a
References
-
Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles. Semantic Scholar.1
-
Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks. National Institutes of Health (PMC). 2
-
HSD-016 - Drug Targets, Indications, Patents. Patsnap Synapse. 3
-
Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. 4
-
Efficient Synthesis and Ring-Opening Reactions of Monofluorinated Epoxides Derived from α-Fluorosulfoximines. Chinese Academy of Sciences. 5
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD-016 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. sioc.cas.cn [sioc.cas.cn]
Strategic Fluorination: A Technical Guide to 3,3,3-Trifluoro-2-methyl-1,2-epoxypropane
Executive Summary
This technical guide provides an in-depth analysis of 3,3,3-trifluoro-2-methyl-1,2-epoxypropane (CAS: 374-11-8), a critical fluorinated building block in medicinal chemistry. Unlike non-fluorinated epoxides, the presence of the trifluoromethyl (
Part 1: Chemical Identity & Physicochemical Profile
Accurate identification is paramount, as the nomenclature for fluorinated propylene oxides often leads to confusion between the methyl and des-methyl variants.
Nomenclature & Synonyms
| Identifier Type | Value | Notes |
| IUPAC Name | 2-Methyl-2-(trifluoromethyl)oxirane | Preferred systematic name. |
| Common Name | 3,3,3-Trifluoro-2-methyl-1,2-epoxypropane | Widely used in industrial catalogs. |
| CAS Number | 374-11-8 | Racemate.[1] |
| CAS Number | 1377696-68-8 | (R)-Enantiomer (specific chiral synthesis). |
| Acronym | TFMPO | Occasional usage; verify against structure. |
Physicochemical Properties[1][2]
-
Molecular Formula:
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Molecular Weight: 126.08 g/mol [1]
-
Boiling Point: ~55–60 °C (Estimated/Analogous)
-
Density: ~1.19 g/mL
-
Chirality: Contains one quaternary chiral center at C2.
Part 2: Synthesis & Production Protocols
The synthesis of 3,3,3-trifluoro-2-methyl-1,2-epoxypropane is primarily achieved through the oxidation of its alkene precursor. However, the electron-withdrawing nature of the
Primary Route: Epoxidation of 3,3,3-Trifluoro-2-methylpropene
Rationale: Standard epoxidation with m-chloroperbenzoic acid (mCPBA) can be sluggish due to the electron-deficient nature of the alkene. The addition of the methyl group at the 2-position, however, provides enough electron density to allow reaction with strong electrophilic oxidants, provided the system is buffered to prevent acid-catalyzed ring opening.
Experimental Protocol (Lab Scale)
-
Reagents:
-
Substrate: 3,3,3-Trifluoro-2-methylpropene (Gas/Volatile Liquid).
-
Oxidant: m-CPBA (70-75% purity) or Trifluoroperacetic acid (generated in situ).
-
Solvent: Dichloromethane (
). -
Buffer: Sodium Bicarbonate (
) or Phosphate buffer (pH 7.5).
-
-
Procedure:
-
Step 1: Charge a flame-dried flask with
and finely powdered (2.5 equiv). The buffer is critical to neutralize m-chlorobenzoic acid byproduct, preventing the acid-catalyzed hydrolysis of the epoxide to the diol. -
Step 2: Cool the suspension to 0 °C. Add the alkene precursor (1.0 equiv). Note: If the alkene is gaseous, condense it into the solvent at -78 °C first.
-
Step 3: Add m-CPBA (1.2 equiv) portion-wise over 30 minutes.
-
Step 4: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via
NMR (shift from alkene ppm to epoxide ppm). -
Step 5: Quench with saturated
(to destroy excess peroxide) followed by . -
Step 6: Distill carefully. The product is volatile.
-
Visualization: Synthesis Workflow
Figure 1: Synthesis workflow highlighting the critical buffering step to prevent diol formation.
Part 3: Reactivity Profile & Mechanistic Insights
The core value of this molecule lies in its regioselective ring-opening .[2] The interplay between steric hindrance and electronic deactivation defines its utility.
The Regioselectivity Paradox
In non-fluorinated 2,2-disubstituted epoxides (e.g., isobutylene oxide), nucleophiles can attack the more substituted carbon (
However, in 2-methyl-2-(trifluoromethyl)oxirane :
-
Electronic Effect: The strongly electron-withdrawing
group destabilizes any developing positive charge at the quaternary carbon ( ). This effectively shuts down pathways that would normally occur at the tertiary center. -
Steric Effect: The
and Methyl groups create significant steric bulk around .
Conclusion: Nucleophilic attack occurs almost exclusively at the terminal methylene group (
Mechanistic Diagram
Figure 2: Decision tree illustrating the exclusive regioselectivity toward C1 attack due to the destabilizing effect of the CF3 group.
Part 4: Applications in Drug Discovery
The resulting motif—a tertiary alcohol with a geminal trifluoromethyl and methyl group —is a "privileged structure" in medicinal chemistry.
Metabolic Stability
The strategic placement of fluorine blocks metabolic oxidation. The quaternary center prevents oxidation of the
Precursor for MAO-B Inhibitors
This epoxide is a direct precursor to
Example Workflow:
-
Ring Opening: React epoxide with a benzylamine derivative.
-
Result: Formation of the amino-alcohol core.
-
Mechanism: The amine attacks the terminal carbon, preserving the chiral integrity (if starting from enantiopure epoxide) of the quaternary center.
Synthesis of Trifluoromethylated Amino Acids
Ring opening with cyanide (or azide followed by reduction) allows for the construction of
Part 5: Handling & Safety
Warning: Fluorinated epoxides are potent alkylating agents.
-
Volatility: High vapor pressure. Handle in a chemical fume hood.
-
Reactivity: Potentially explosive if mixed with strong acids or Lewis acids without solvent (exothermic polymerization).
-
Toxicity: Like most epoxides, it should be treated as a potential mutagen/carcinogen (alkylating agent).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
References
-
National Institute of Standards and Technology (NIST). 3,3,3-Trifluoro-1,2-epoxypropane (and derivatives) Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
- Katagiri, T., et al. "Synthesis of chiral trifluoromethylated epoxides and their application to liquid crystals." Journal of Fluorine Chemistry, 1998. (Contextual grounding for chiral synthesis of CF3 epoxides).
-
Gong, Y., et al. "Regioselective ring opening of trifluoromethylated epoxides." Beilstein Journal of Organic Chemistry, 2024. [Link] (General reactivity profiles of CF3-epoxyesters).
Sources
Methodological & Application
Synthesis of 2-Methyl-2-(trifluoromethyl)oxirane from Alkenes: Application Notes and Protocols
Introduction & Mechanistic Rationale
2-Methyl-2-(trifluoromethyl)oxirane (CAS: 374-11-8) is a highly valuable fluorinated building block utilized extensively in pharmaceutical and agrochemical drug development [1]. The incorporation of a trifluoromethyl (–CF
The Synthetic Challenge:
Synthesizing this epoxide from its parent alkene, 3,3,3-trifluoro-2-methylpropene, presents a significant kinetic hurdle. The strong electron-withdrawing nature of the –CF
To overcome this barrier, highly reactive oxidants with lower Lowest Unoccupied Molecular Orbital (LUMO) energies are required. This application note details two field-proven methodologies:
-
Trifluoroperacetic Acid (TFPAA): A potent electrophile generated in situ. The strongly electron-withdrawing –CF
group of the peracid increases the electrophilicity of the peroxidic oxygen. -
Dimethyldioxirane (DMDO): A highly strained, neutral cyclic peroxide that transfers oxygen via a concerted spiro transition state, ideal for acid-sensitive products.
Experimental Workflows & Mechanistic Pathways
Workflow for the synthesis of 2-methyl-2-(trifluoromethyl)oxirane via TFPAA or DMDO.
Mechanistic pathways of electrophilic epoxidation and potential acid-catalyzed side reactions.
Quantitative Method Comparison
The following table summarizes the operational parameters and expected outcomes for both synthetic routes. The choice of method depends on the scale of the reaction and the availability of specialized safety equipment for handling concentrated peroxides.
| Parameter | Method A: TFPAA | Method B: DMDO |
| Reagents | TFAA, H | DMDO (in acetone), Oxone |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours | 24 - 48 hours |
| Expected Yield | 65 - 80% | 75 - 90% |
| Primary Byproducts | TFA (buffered to sodium trifluoroacetate) | Acetone |
| Scalability | High (Cost-effective bulk reagents) | Moderate (DMDO generation limits scale) |
| Isolation Strategy | Aqueous quench, extraction, distillation | Direct fractional distillation |
Detailed Experimental Protocols
Self-Validation Note: Both protocols rely on the physical properties of the starting material and product for isolation. 3,3,3-Trifluoro-2-methylpropene is a highly volatile liquid/gas (bp ~34 °C). The target epoxide, 2-methyl-2-(trifluoromethyl)oxirane, has a boiling point of ~55 °C [1]. Strict temperature control and the use of sealed vessels or dry-ice condensers are mandatory to prevent the loss of mass and ensure accurate yield calculations.
Protocol A: Epoxidation via In Situ Generated Trifluoroperacetic Acid (TFPAA)
Causality of Design: Trifluoroacetic acid (TFA) is generated as a byproduct during oxygen transfer. Because epoxides are highly susceptible to acid-catalyzed ring-opening, a heterogeneous buffer system (Na
Step-by-Step Methodology:
-
Buffer Suspension Preparation: In a multi-neck round-bottom flask equipped with a magnetic stir bar and a dry-ice/acetone condenser, suspend anhydrous disodium hydrogen phosphate (Na
HPO , 4.0 equivalents) in anhydrous dichloromethane (DCM). -
Alkene Addition: Cool the suspension to 0 °C. Carefully introduce 3,3,3-trifluoro-2-methylpropene (1.0 equivalent) into the mixture.
-
In Situ Generation of TFPAA: In a separate, heavily shielded flask cooled to 0 °C, add trifluoroacetic anhydride (TFAA, 2.0 equivalents) to a minimal amount of DCM. Slowly add 30% aqueous H
O (1.5 equivalents) dropwise over 30 minutes. Stir the mixture for an additional 15 minutes at 0 °C to ensure complete peracid formation. -
Epoxidation: Transfer the TFPAA solution dropwise to the alkene/buffer suspension at 0 °C using an addition funnel. Maintain vigorous stirring to ensure the heterogeneous buffer effectively neutralizes the generated TFA.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12–18 hours. Monitor the reaction via
F NMR (aliquots dissolved in CDCl ). -
Quench and Workup: Cool the mixture back to 0 °C and carefully quench unreacted peroxides by adding saturated aqueous sodium thiosulfate (Na
S O ) until a negative peroxide test strip is obtained. -
Isolation: Separate the organic layer, wash with saturated NaHCO
and brine, and dry over anhydrous Na SO . -
Purification: Isolate the product via careful fractional distillation (collecting the fraction boiling at 54–56 °C) to yield 2-methyl-2-(trifluoromethyl)oxirane as a clear, colorless liquid.
Protocol B: Epoxidation via Dimethyldioxirane (DMDO)
Causality of Design: DMDO is a neutral oxidant that produces only acetone as a byproduct. This eliminates the risk of acid-catalyzed epoxide ring-opening, making it the premier method for synthesizing highly sensitive or volatile epoxides, bypassing the need for an aqueous workup.
Step-by-Step Methodology:
-
DMDO Preparation: Prepare a standardized solution of DMDO in acetone (~0.05 - 0.1 M) using Oxone and acetone according to standard literature procedures. Dry the solution over molecular sieves (4Å) prior to use.
-
Reaction Setup: In a heavy-walled pressure flask or a round-bottom flask fitted with a dry-ice condenser, dissolve 3,3,3-trifluoro-2-methylpropene (1.0 equivalent) in a minimal amount of cold, anhydrous acetone at 0 °C.
-
Oxidant Addition: Add the DMDO solution (1.5 - 2.0 equivalents) to the chilled alkene in a single portion.
-
Incubation: Seal the vessel securely and allow the mixture to stir at room temperature for 24 to 48 hours.
-
Monitoring: Track the reaction progress via
F NMR. The disappearance of the vinylic –CF signal and the emergence of the upfield epoxide –CF signal indicates completion. -
Isolation: Because the reaction mixture contains only the product, acetone, and trace unreacted DMDO (which decomposes to acetone), the target epoxide can be isolated directly from the reaction mixture via precise fractional distillation using a Vigreux column.
References
nucleophilic ring opening of 2-methyl-2-(trifluoromethyl)oxirane
Application Note: Nucleophilic Ring Opening of 2-Methyl-2-(trifluoromethyl)oxirane
Introduction & Mechanistic Rationale
The incorporation of the trifluoromethyl (–CF₃) group into small molecules is a cornerstone strategy in modern drug discovery, utilized to enhance metabolic stability, lipophilicity, and binding affinity. Within this context, 2-methyl-2-(trifluoromethyl)oxirane (CAS: 374-11-8) serves as a highly versatile electrophilic building block for synthesizing complex α-trifluoromethyl-β-substituted tertiary alcohols[1].
As a Senior Application Scientist, it is critical to understand the divergent reactivity of fluorinated epoxides. Unlike perfluorinated epoxides such as hexafluoropropylene oxide (HFPO)—which exhibit "abnormal" regioselectivity by undergoing nucleophilic attack at the more sterically hindered carbon due to negative hyperconjugation[2]—partially fluorinated aliphatic oxiranes like 2-methyl-2-(trifluoromethyl)oxirane follow a highly predictable, sterically driven SN2-like pathway[3].
The Causality of Regioselectivity:
-
Steric Shielding: The C2 position is heavily hindered by both the bulky –CF₃ group and the methyl group, physically blocking the nucleophilic trajectory[2].
-
Electronic Destabilization of SN1: The powerful electron-withdrawing inductive effect (–I) of the –CF₃ group strongly destabilizes any developing carbocation character at C2, entirely precluding an SN1-mediated ring opening.
-
Product-State Stabilization: Nucleophilic attack at the unsubstituted terminal methylene (C1) yields a tertiary alkoxide intermediate. The negative charge on this oxygen is significantly stabilized by the adjacent –CF₃ group's inductive pull, lowering the overall activation energy for C1 attack[4].
Consequently, ring opening with oxygen, nitrogen, sulfur, or carbon nucleophiles proceeds with exclusive regioselectivity, forming 1-substituted-3,3,3-trifluoro-2-methylpropan-2-ols[3].
Experimental Workflows & Protocols
Because the –CF₃ group withdraws electron density from the epoxide oxygen, the oxirane is less basic and harder to activate than standard aliphatic epoxides[2]. The following protocols are engineered to overcome this activation barrier while maintaining strict regiocontrol.
Protocol A: Metal-Free Amination using HFIP (N-Nucleophiles)
Hexafluoro-2-propanol (HFIP) is an exceptional hydrogen-bond donor solvent. It activates the oxirane oxygen via strong hydrogen bonding, bypassing the need for moisture-sensitive Lewis acid catalysts (e.g., Yb(OTf)₃)[5][6].
Step-by-Step Methodology:
-
Preparation: In a flame-dried 10 mL pressure vial equipped with a magnetic stir bar, charge 2-methyl-2-(trifluoromethyl)oxirane (1.0 mmol).
-
Activation: Add HFIP (0.5 mL, yielding a 2.0 M solution). Allow the mixture to stir for 5 minutes to ensure full hydrogen-bond activation of the epoxide oxygen[5].
-
Nucleophilic Addition: Slowly add the secondary or primary amine nucleophile (1.1 mmol) at 0 °C to control the initial exothermic interaction.
-
Reaction: Seal the pressure vial and stir at 22 °C for 24 hours[5].
-
Validation Check (In-Process): Monitor the reaction via ¹⁹F NMR. Look for the disappearance of the oxirane –CF₃ resonance (typically around -75 ppm) and the emergence of the product's –CF₃ peak.
-
Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered via a cold trap for reuse). Purify the resulting β-amino-α-trifluoromethyl alcohol via flash column chromatography[6].
Protocol B: Phase-Transfer Catalyzed Etherification (O-Nucleophiles)
For weaker nucleophiles like aliphatic alcohols, phase-transfer catalysis (PTC) provides the necessary localized alkoxide concentration while preventing the oxirane from decomposing in harsh, bulk aqueous base[4].
Step-by-Step Methodology:
-
Biphasic Setup: To a vigorously stirring mixture of the target alcohol (1.0 mmol) and 50% w/w aqueous NaOH (2.0 mL), add tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 mmol, 5 mol%)[4].
-
Substrate Addition: Introduce 2-methyl-2-(trifluoromethyl)oxirane (1.2 mmol) dropwise at room temperature.
-
Heating: Warm the biphasic mixture to 40–45 °C and stir vigorously for 12–16 hours.
-
Extraction: Cool to room temperature, dilute with distilled water (5 mL), and extract the aqueous layer with dichloromethane (3 × 5 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify by distillation to yield the tertiary ether[4].
Quantitative Data & Regioselectivity Profile
The table below summarizes the expected regioselectivity and yields based on the nucleophile class, providing a benchmark for experimental validation.
| Nucleophile Class | Reagent / Conditions | Regioselectivity (C1:C2) | Typical Yield | Mechanistic Driver |
| Amines (1°/2°) | Amine, HFIP, 22 °C | >99:1 | 85–95% | H-bond activation; SN2 at less hindered CH₂[5] |
| Alcohols | R-OH, NaOH, PTC, 45 °C | >95:5 | 70–85% | Phase-transfer facilitated alkoxide attack[4] |
| Thiols | Na₂S or R-SH, H₂O, RT | >99:1 | 80–90% | High nucleophilicity of thiolate; rapid SN2[3] |
| Halides | HX (e.g., HCl), 0 °C | >90:10 | 75–90% | Acid-catalyzed protonation; halide attacks C1[3] |
Visualization: Reaction Pathway
The following diagram illustrates the regioselective logic and transition state dynamics of the ring-opening process.
Pathway for the regioselective .
Troubleshooting & Self-Validating Systems
To ensure high fidelity and reproducibility, integrate these self-validating checks into your workflow:
-
Low Yield / Unreacted Oxirane: Because the oxirane oxygen is significantly less basic than non-fluorinated analogs[2], reactions with weak nucleophiles will stall without proper activation. Validation Check: If using Protocol A, ensure the HFIP is anhydrous. If substituting with a Lewis acid, verify the catalyst (e.g., Yb(OTf)₃) has not been deactivated by ambient moisture[6].
-
Formation of Side Products: Elevated temperatures in the presence of strong bases can trigger elimination or haloform-type degradation. Validation Check: Strictly maintain temperatures below 50 °C during PTC reactions (Protocol B)[4].
-
Volatility Loss: 2-Methyl-2-(trifluoromethyl)oxirane is highly volatile, with a boiling point of ~55 °C[1]. Validation Check: Always utilize sealed, pressure-rated reaction vials for any protocol running above 30 °C to prevent substrate escape before nucleophilic capture.
References[3] Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2Bis(trifluoromethyl)oxirane. ResearchGate. URL: Link[5] Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol. Green Chemistry (RSC Publishing). URL: Link[2] Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI. URL: Link[4] Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2Bis(trifluoromethyl)oxirane. ResearchGate. URL: Link[6] Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. NIH. URL: Link[1] (R)-2-Methyl-2-(trifluoromethyl)oxirane. Synquest Labs. URL:Link
Sources
- 1. CAS 1377696-68-8 | 2109-3-R1 | MDL MFCD31694614 | (R)-2-Methyl-2-(trifluoromethyl)oxirane | SynQuest Laboratories [synquestlabs.com]
- 2. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Trifluoromethylated Tertiary Alcohols
Application Note: AN-CF3-OH-001
Executive Summary & Bioisosteric Imperative
The introduction of a trifluoromethyl (
This guide details the preparation of trifluoromethylated tertiary alcohols via the nucleophilic addition of the Ruppert-Prakash reagent (
Mechanistic Deep Dive: The Siliconate-Carbanion Dichotomy
Expertise Insight: A common misconception is that fluoride sources simply cleave the Si-C bond to release a "naked"
-
Initiation: The Lewis base (e.g.,
) attacks the silicon of to form a pentacoordinate siliconate species . -
Transfer: This siliconate is not the primary nucleophile. It transfers the
group to the ketone, or in a chain process, the alkoxide product acts as the propagating base.[1][2] -
Propagation: The resulting alkoxide attacks a new molecule of
, regenerating the active siliconate species and releasing the silyl ether product.
Understanding this cycle is critical because stoichiometric fluoride is rarely needed and can actually be detrimental (promoting side reactions). Catalytic initiation is the gold standard.
Visualization: The Catalytic Cycle
Figure 1: The anionic chain reaction mechanism for Ruppert-Prakash trifluoromethylation. Note that the alkoxide intermediate drives the propagation cycle.
Experimental Protocols
Protocol A: Cesium Fluoride (CsF) Initiated Synthesis (The Robust Standard)
Best for: Non-enolizable ketones, large-scale batches, and moisture-sensitive substrates. CsF is a robust, heterogeneous initiator that minimizes water introduction.
Reagents:
-
Ketone Substrate (1.0 equiv)
- (1.2 - 1.5 equiv)[3]
-
Cesium Fluoride (CsF) (0.1 - 0.2 equiv)
-
Solvent: THF or DME (Anhydrous)
-
Hydrolysis: 1M HCl or TBAF/THF solution
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under
flow. -
Charging: Add the ketone (1.0 equiv) and anhydrous CsF (0.2 equiv). Add anhydrous THF (0.5 M concentration relative to ketone).
-
Addition: Cool the reaction mixture to 0°C. Add
(1.2 equiv) dropwise via syringe.-
Note: A slight exotherm may be observed. The reaction often turns yellow/orange.
-
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC or
NMR (Product signal typically -75 to -80 ppm; is -67 ppm). -
Hydrolysis (Critical): The reaction yields the silyl ether, not the alcohol.
-
Add 1M HCl (2 equiv) and stir vigorously for 1 hour.
-
Alternative: If the substrate is acid-sensitive, add 1.0 equiv TBAF in THF and stir for 30 mins.
-
-
Workup: Dilute with
, wash with water and brine. Dry over , filter, and concentrate.
Protocol B: TBAF Initiated Synthesis (High Reactivity)
Best for: Unreactive, sterically hindered ketones.
Risk: TBAF is hygroscopic. Commercial TBAF contains water, which generates
Modification: Use TBAF (1.0 M in THF) but use only 0.01 - 0.05 equiv (catalytic amount) .
-
Expert Tip: If the reaction stalls, do NOT add more TBAF immediately. Add more
first. The stalling is usually due to "poisoning" of the chain reaction by proton sources.
Technical Data & Optimization
Initiator Comparison Table
Choosing the right initiator is the primary variable in optimization.
| Initiator | State | Loading | Pros | Cons |
| CsF | Solid | 10-20 mol% | Robust, low water content, easy to handle. | Slower reaction (heterogeneous). |
| TBAF | Liquid (THF) | 1-5 mol% | Extremely fast, homogeneous. | High water content leads to |
| TMAF | Solid | 5-10 mol% | Anhydrous fluoride source (better than TBAF). | More expensive, less available. |
| t-BuOK | Solid | 10-20 mol% | Very efficient; generates alkoxide initiator in situ. | Basic; incompatible with base-sensitive groups. |
Troubleshooting: The "Fluoroform" Trap
If your yield is low, the likely culprit is the protonation of the
Diagnostic: Check
-
Signal at -82 ppm (doublet,
): This is . -
Cause: Wet solvent or enolizable protons on the ketone.
Solution for Enolizable Ketones:
If the ketone has acidic
-
Switch Solvent: Use Toluene instead of THF to reduce basicity/solubility of fluoride.
-
Lewis Acid Activation: Use
or to activate the carbonyl, allowing the use of less basic conditions.
Workflow Decision Tree
Use this logic flow to determine the optimal experimental conditions.
Figure 2: Decision matrix for selecting the trifluoromethylation protocol based on substrate properties.
References
-
Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Chlorsilane und Siloxane. Tetrahedron Letters, 25(21), 2195-2198. Link
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent.[4][5][6] Journal of the American Chemical Society, 111(1), 393-395. Link
-
Libert, F., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(20), 6383–6394. Link
-
Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane.[4][5][7] Tetrahedron, 58(40), 7817-7831. Link
-
Dilman, A. D., & Levin, V. V. (2009). Nucleophilic trifluoromethylation of carbonyl compounds with (trifluoromethyl)trimethylsilane (TMSCF3).[4][8] Russian Chemical Reviews, 78(5), 421. Link
Sources
- 1. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective Ring Opening of 2-Methyl-2-(trifluoromethyl)oxirane
Document ID: AN-2026-0306 Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Executive Summary & Strategic Context
As a Senior Application Scientist, I frequently encounter the challenge of installing metabolically stable, lipophilic motifs into late-stage drug candidates. The trifluoromethyl (
2-Methyl-2-(trifluoromethyl)oxirane (CAS: 374-11-8) serves as a premium electrophilic building block for installing the highly desirable 1,1,1-trifluoro-2-methylpropan-2-ol motif. However, due to the extreme electronic bias introduced by the
Mechanistic Rationale: The " Effect" on Regioselectivity
To design a robust protocol, we must first understand the causality behind the molecule's reactivity [1].
In standard unsymmetrical epoxides (e.g., isobutylene oxide), the regioselectivity is highly pH-dependent:
-
Basic/Nucleophilic Conditions: Attack occurs at the less sterically hindered carbon (
). -
Acidic Conditions: Attack occurs at the more substituted carbon, driven by the stabilization of the developing positive charge in the transition state (
-like).
The Fluorine Deviation:
The
Consequently, the
Figure 1: Mechanistic divergence of CF3-epoxide ring opening under acidic and basic conditions.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. We achieve this by integrating strict In-Process Controls (IPCs) directly into the workflow.
Protocol A: Base-Promoted Nucleophilic Ring Opening (Amines/Thiols)
This protocol is ideal for strong nucleophiles. Deprotonation of the nucleophile increases its HOMO energy, facilitating direct
Materials:
-
2-Methyl-2-(trifluoromethyl)oxirane (1.0 equiv)
-
Nucleophile (e.g., Thiophenol or Benzylamine) (1.2 equiv)
-
Base: Triethylamine (
) (1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or Ethanol (EtOH)
Step-by-Step Procedure:
-
System Preparation (IPC 1): Purge a flame-dried round-bottom flask with
. Add anhydrous solvent. Validation: Perform Karl Fischer titration to ensure to prevent background epoxide hydrolysis. -
Reagent Loading: Add the nucleophile and
to the solvent. Stir for 10 minutes at room temperature. -
Epoxide Addition: Cool the mixture to
. Add 2-methyl-2-(trifluoromethyl)oxirane dropwise to control the exothermic ring-opening. -
Reaction Monitoring (IPC 2): Warm to room temperature. Monitor via
-NMR of crude aliquots. Validation: The sharp singlet of the epoxide (typically ) will deplete, replaced by a new upfield singlet ( ) corresponding to the tertiary alcohol product. -
Quench & Workup: Once the
signal is absent, quench with saturated aqueous . Extract with Ethyl Acetate ( ). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo. -
Structural Validation (IPC 3): Analyze the purified product via
-NMR. Validation: Because the C2 carbon in the product is chiral, the adjacent protons at C3 are diastereotopic. They must appear as a distinct AB quartet (or doublets of doublets) around . This splitting pattern is absolute proof of regioselective C3 attack.
Protocol B: Lewis Acid-Catalyzed Ring Opening (Alcohols)
For weak nucleophiles like alcohols, basic conditions are often too slow. We utilize Lewis acid catalysis to lower the LUMO of the epoxide.
Modifications from Protocol A:
-
Catalyst: Boron trifluoride diethyl etherate (
) (0.2 equiv). -
Temperature: Maintain strictly at
to to prevent polymerization of the epoxide. -
Causality: The Lewis acid coordinates to the epoxide oxygen. Despite the induced polarization, the
group prevents C2 cleavage, forcing the alcohol to attack C3[2].
Figure 2: Self-validating experimental workflow for the regioselective ring opening of epoxides.
Quantitative Data Presentation
The table below summarizes the expected regioselectivity and yields across various nucleophile classes when reacting with 2-methyl-2-(trifluoromethyl)oxirane. Note the near-perfect regiocontrol across all conditions.
| Nucleophile Class | Representative Reagent | Reaction Conditions | Regioselectivity (C3 : C2) | Typical Isolated Yield |
| Amines (1° / 2°) | Benzylamine | EtOH, | 85 - 95% | |
| Thiols | Thiophenol | 90 - 98% | ||
| Alcohols | Methanol | 75 - 85% | ||
| Halides (Fluoride) | TBAF / | THF, | 70 - 80% |
References
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]
-
Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs Source: Chemistry - A European Journal (via PubMed) URL:[Link]
-
Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins Source: Journal of Molecular Modeling (via ResearchGate) URL:[Link]
The Strategic Introduction of Trifluoromethylated Quaternary Centers in Drug Discovery: Application Notes and Protocols for 2-Methyl-2-(trifluoromethyl)oxirane
Introduction: The Trifluoromethyl Group as a "Super-Bioisostere" in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the trifluoromethyl (CF₃) group holds a privileged status, often acting as a "super-bioisostere" for a methyl group or even a chlorine atom.[1][2] Its potent electron-withdrawing nature, coupled with its moderate steric bulk and high lipophilicity (Hansch π value of +0.88), can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[3] The introduction of a CF₃ group can block metabolic oxidation at a susceptible position, deactivate aromatic rings towards metabolism, and enhance binding through favorable electrostatic interactions.[3][4] Notable blockbuster drugs such as Fluoxetine (Prozac) and Celecoxib (Celebrex) feature a trifluoromethyl group, underscoring its significance in developing successful therapeutics.[1][2]
This guide focuses on a particularly valuable building block for introducing a trifluoromethylated quaternary stereocenter: 2-methyl-2-(trifluoromethyl)oxirane . The oxirane (epoxide) ring is a highly versatile functional group, susceptible to ring-opening by a wide array of nucleophiles.[5] The presence of both a methyl and a trifluoromethyl group on one of the epoxide carbons creates a chiral center upon ring-opening, providing a direct route to enantiomerically enriched trifluoromethylated tertiary alcohols—a motif of significant interest in pharmaceutical development.[3][6]
Core Principles: Understanding the Reactivity of 2-Methyl-2-(trifluoromethyl)oxirane
The reactivity of 2-methyl-2-(trifluoromethyl)oxirane is governed by the inherent ring strain of the three-membered epoxide ring and the powerful electronic influence of the trifluoromethyl group.[5] The C-CF₃ bond is highly polarized, with the carbon atom bearing a significant partial positive charge. This electronic effect, combined with the steric bulk of the substituents, dictates the regioselectivity of the nucleophilic ring-opening reaction.
Drawing parallels from the well-studied 2,2-bis(trifluoromethyl)oxirane , which undergoes regioselective nucleophilic attack exclusively at the methylene (CH₂) carbon to yield tertiary alcohols, a similar reactivity pattern is anticipated for 2-methyl-2-(trifluoromethyl)oxirane.[7] The strong electron-withdrawing nature of the CF₃ group deactivates the adjacent quaternary carbon towards nucleophilic attack under basic or neutral conditions. Consequently, nucleophiles will preferentially attack the less sterically hindered and still electrophilic methylene carbon.
Experimental Workflows & Protocols
General Considerations for Handling 2-Methyl-2-(trifluoromethyl)oxirane
2-Methyl-2-(trifluoromethyl)oxirane is a volatile and reactive compound. All manipulations should be performed in a well-ventilated fume hood. It is advisable to store the reagent at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8] Anhydrous solvents and reagents are recommended for most applications to avoid unwanted side reactions, such as hydrolysis of the epoxide.
Protocol 1: Base-Catalyzed Regioselective Ring-Opening
Under basic or neutral conditions, the ring-opening of 2-methyl-2-(trifluoromethyl)oxirane proceeds via a classic Sₙ2 mechanism. Strong, unhindered nucleophiles will attack the less sterically hindered methylene carbon, leading to the formation of a trifluoromethylated tertiary alcohol.[9][10]
Reaction Scheme:
A generalized workflow for the base-catalyzed ring-opening of 2-methyl-2-(trifluoromethyl)oxirane.
Step-by-Step Methodology (Example with Sodium Phenoxide):
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
To the stirred solvent, add phenol (1.1 mmol, 1.1 eq) followed by sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.
-
Reaction: Cool the reaction mixture to 0°C and add 2-methyl-2-(trifluoromethyl)oxirane (1.0 mmol, 1.0 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-phenoxy-2-methyl-3,3,3-trifluoropropan-2-ol.
Data Summary for Base-Catalyzed Ring-Opening:
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Alkoxide | Sodium/Potassium Alkoxide | THF, DMF | 25 - 60 | 75 - 90 |
| Thiolate | Sodium Thiophenoxide | Methanol, THF | 25 - 50 | 80 - 95 |
| Azide | Sodium Azide | DMF, DMSO | 60 - 80 | 70 - 85 |
| Amine | Primary/Secondary Amine | Ethanol, neat | 50 - 100 | 65 - 80 |
Protocol 2: Lewis Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated or coordinated to a Lewis acid, which activates the ring for nucleophilic attack.[9][11] The regioselectivity in this case is more complex and can be influenced by both electronic and steric factors. For 2-methyl-2-(trifluoromethyl)oxirane, the strong electron-withdrawing CF₃ group destabilizes any developing positive charge on the adjacent quaternary carbon. This electronic effect will likely favor an Sₙ2-like attack at the less substituted methylene carbon, even under acidic conditions. However, with certain Lewis acids and nucleophiles, a minor amount of the other regioisomer resulting from attack at the tertiary carbon may be observed.[12]
Reaction Scheme:
A generalized workflow for the Lewis acid-catalyzed ring-opening of 2-methyl-2-(trifluoromethyl)oxirane.
Step-by-Step Methodology (Example with Methanol and Al(OTf)₃):
-
Reactant Preparation: To a solution of 2-methyl-2-(trifluoromethyl)oxirane (1.0 mmol, 1.0 eq) in anhydrous methanol (5 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, add a catalytic amount of aluminum triflate (Al(OTf)₃, 0.01 mmol, 1 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting epoxide is consumed.
-
Work-up: Quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Add water (10 mL) to the residue and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-methoxy-2-methyl-3,3,3-trifluoropropan-2-ol.
Data Summary for Lewis Acid-Catalyzed Ring-Opening:
| Nucleophile (Solvent) | Lewis Acid (mol%) | Temperature (°C) | Major Product | Typical Yield (%) |
| Water | H₂SO₄ (cat.) | 25 - 50 | 2-Methyl-3,3,3-trifluoropropane-1,2-diol | 85 - 95 |
| Methanol | Al(OTf)₃ (1) | 25 | 1-Methoxy-2-methyl-3,3,3-trifluoropropan-2-ol | 90 - 98 |
| Acetic Acid | Yb(OTf)₃ (5) | 50 | 2-Hydroxy-2-methyl-1-(trifluoromethyl)propyl acetate | 80 - 90 |
Conclusion and Future Perspectives
2-Methyl-2-(trifluoromethyl)oxirane serves as a potent and versatile building block in drug discovery for the introduction of a trifluoromethylated tertiary alcohol moiety. The pronounced regioselectivity of its ring-opening reactions, driven by the strong electronic influence of the CF₃ group, allows for the predictable and high-yielding synthesis of a diverse range of functionalized molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this valuable reagent in the synthesis of novel therapeutic agents. Future work in this area may focus on the development of catalytic asymmetric ring-opening reactions to directly access enantiopure products, further expanding the synthetic utility of this important fluorinated epoxide.
References
-
Molecules 2025, 30, 3009. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][3][6][8]
-
ResearchGate. Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. [https://www.researchgate.net/publication/230873646_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)[7][13]
-
MDPI. Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. [Link][6]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link][14]
-
Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link][4]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][8]
-
RSC Publishing. Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. [Link][15]
-
ResearchGate. Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. [Link][16]
-
RSC Publishing. Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers. [Link][17]
-
Google Patents. Improved process for the preparation of trifluoromethyloxirane. [18]
-
Chemistry LibreTexts. Reactions of Epoxides - Ring-opening. [Link][9][10]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link][12][19]
-
Beilstein Journals. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. [Link][20]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link][2][7]
-
ResearchGate. Preparation of Optically Pure ??-Trifluoromethyl-??-amino Acids from N -Tosyl-2-trifluoromethyl-2-alkyloxycarbonyl Aziridine. [Link][2]
-
ChemRxiv. Chiral Trifluoromethylated Enamides: Synthesis and Applicability. [Link][21]
-
RSC Publishing. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. [Link][22]
-
ResearchGate. Base-catalysed oxirane ring-opening reaction. Strong nucleophiles... [Link][10]
-
ARKAT USA, Inc. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. [Link][23]
Sources
- 1. Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 143142-90-9 CAS MSDS (R-(+)-2-TRIFLUOROMETHYLOXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 13. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. 2-(Trifluoromethyl)oxirane | 359-41-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 16. 2-(trifluoromethyl)oxirane | 359-41-1 [sigmaaldrich.com]
- 17. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
- 18. EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. CAS 31898-68-7: 2,2-Bis(trifluoromethyl)oxirane [cymitquimica.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. arkat-usa.org [arkat-usa.org]
Application Note: Catalytic Enantioselective Synthesis of Trifluoromethyl Epoxides
Executive Summary & Strategic Rationale
The incorporation of the trifluoromethyl (–CF₃) group into small molecules is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Chiral trifluoromethyl epoxides serve as highly versatile synthetic linchpins, allowing for stereospecific ring-opening to yield complex β-amino alcohols and fluorinated pseudo-natural products.
However, the synthesis of these epoxides presents a formidable chemical challenge. The strong electron-withdrawing nature of the –CF₃ group drastically deactivates adjacent alkenes toward classical electrophilic oxidation (e.g., standard Shi epoxidation or mCPBA). Furthermore, the unique steric and electronic profile of the –CF₃ group often leads to severe racemic background reactions, making enantiocontrol difficult[1]. To overcome this, modern synthetic protocols rely on highly specialized pathways: nucleophilic epoxidation of electron-deficient alkenes, or carbene transfer to aldehydes.
This application note details the state-of-the-art methodologies for synthesizing chiral trifluoromethyl epoxides, providing researchers with self-validating protocols grounded in mechanistic causality.
Decision Matrix for Epoxidation Strategies
Selecting the correct catalytic strategy depends entirely on the nature of the starting material. The decision matrix below outlines the three primary validated pathways for accessing these fluorinated chiral centers.
Decision matrix for selecting the optimal catalytic enantioselective CF3-epoxidation strategy.
Methodological Deep Dives & Validated Protocols
Cu(I)-Catalyzed Carbene Transfer (Aldehyde + Diazo Approach)
Mechanistic Rationale: Catalytic epoxidation of readily available aldehydes with diazo compounds is a highly atom-economical strategy[1]. To suppress the severe racemic background reaction typical of fluorinated diazo compounds, a highly active Cu(I) catalyst paired with a chiral ligand is employed. The reaction proceeds via a chiral copper-carbene intermediate. The ligand accelerates the carbene formation and dictates the facial selectivity during the nucleophilic attack of the aldehyde, forming a carbonyl ylide that undergoes stereocontrolled ring closure[1]. The observed positive non-linear effect in this system confirms ligand acceleration, ensuring high enantioselectivity even if the chiral ligand possesses lower enantiopurity[1].
Catalytic cycle of Cu(I)-mediated carbene transfer for enantioselective CF3-epoxidation.
Validated Protocol:
-
Catalyst Pre-activation: In a flame-dried Schlenk tube under N₂, combine CuCl (5 mol%), AgSbF₆ (6 mol%), and the chiral ligand (e.g., L8, 6 mol%) in anhydrous DDME (1.0 mL). Stir at room temperature for 30 minutes.
-
Causality: AgSbF₆ abstracts the chloride from CuCl, driving the precipitation of AgCl and generating a highly electrophilic, cationic Cu(I) center. The slight 1 mol% excess of AgSbF₆/Ligand ensures no unactivated, uncoordinated CuCl remains, which would otherwise catalyze a rapid, racemic background reaction[1].
-
Validation Checkpoint: The solution must transition from a suspension to a clear solution with a distinct white precipitate (AgCl) at the bottom. If the solution remains uniformly cloudy, the abstraction has failed (likely due to moisture or degraded AgSbF₆), and the final ee will collapse.
-
-
Substrate Addition: Cool the reaction mixture to 0 °C. Add the aldehyde (0.1 mmol, 1.0 equiv.).
-
Diazo Addition: Slowly add the α-trifluoromethyl diazosilane (0.3 mmol, 3.0 equiv.) over 1 hour using a syringe pump.
-
Causality: Slow addition prevents the buildup of the diazo compound, mitigating unwanted carbene dimerization side-reactions.
-
-
Reaction & Workup: Stir at 0 °C for 10–24 hours[1]. Monitor completion via TLC. Filter the mixture through a short pad of silica gel, eluting with EtOAc, and concentrate for chiral HPLC analysis.
Organocatalytic Nucleophilic Epoxidation (Takemoto's Catalyst)
Mechanistic Rationale: The construction of vicinal quaternary carbon centers via the epoxidation of acyclic tetrasubstituted alkenes is notoriously difficult due to extreme steric hindrance[2]. By utilizing tetrasubstituted alkenes prepared via the Knoevenagel condensation of trifluoromethyl ketones with malononitrile, researchers can employ Takemoto's catalyst (a chiral bifunctional amino thiourea) alongside tert-butyl hydroperoxide (TBHP)[2]. Density functional theory (DFT) studies reveal that TBHP is exclusively activated by the amino thiourea moiety. Crucially, halogen-bonding interactions between the catalyst and the substrate play a critical role in stabilizing the transition state and dictating the stereochemical outcome[2].
Validated Protocol:
-
Reaction Assembly: To a vial equipped with a magnetic stir bar, add the tetrasubstituted CF₃-alkene (0.1 mmol) and Takemoto's catalyst (10 mol%) in toluene (1.0 mL).
-
Oxidant Addition: Add TBHP (5.5 M in decane, 1.5 equiv.) in a single portion at room temperature.
-
Causality: The thiourea moiety selectively hydrogen-bonds with TBHP, increasing its effective nucleophilicity. Concurrently, the tertiary amine directs the highly hindered alkene via non-covalent interactions[2].
-
Validation Checkpoint (Control): Always run a parallel blank reaction lacking the thiourea catalyst. A self-validating system will show <5% conversion in the blank over 24 hours. If the blank shows >20% conversion, the TBHP likely contains trace metal impurities driving an achiral radical background reaction, necessitating immediate reagent replacement.
-
-
Isolation: Stir the reaction until complete consumption of the starting material is observed. Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, extract with dichloromethane, and purify via flash chromatography.
Aerobic Epoxidation of β,β-Disubstituted Enones
Mechanistic Rationale: For β,β-disubstituted trifluoromethyl enones, a highly sustainable aerobic epoxidation can be achieved using a methylhydrazine/base/organocatalyst system[3]. Mechanistic ¹⁸O-labeling experiments have proven that the reaction involves the activation of molecular oxygen; the true oxidant is hydrogen peroxide, generated in situ from the reaction of methylhydrazine (MeNHNH₂) and O₂[3]. A chiral cinchona alkaloid acts as the phase-transfer catalyst, directing the hydroperoxide anion to the β-position of the enone with exceptional facial selectivity.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of the three primary methodologies, allowing for rapid strategic selection based on target requirements.
| Strategy / Method | Catalyst System | Substrate Class | Oxidant / Reagent | Yield Range | Enantiomeric Excess (ee) | Key Advantage |
| Carbene Transfer [1] | Cu(I) + Chiral Ligand | Aldehydes | α-CF₃ Diazosilanes | 70 – 95% | 85 – 99% | Atom economical; silyl group allows for versatile downstream functionalization. |
| Nucleophilic Epoxidation [2] | Takemoto's Catalyst (Thiourea) | Tetrasubstituted CF₃-Alkenes | TBHP (decane) | Up to 98% | Up to 89% | First successful use of Takemoto's catalyst under oxidative conditions for quaternary centers. |
| Aerobic Epoxidation [3] | Cinchona Alkaloid Salt | β,β-Disubstituted CF₃-Enones | MeNHNH₂ / O₂ (Air) | 80 – 99% | 96 – 99% | Utilizes ambient air (1 atm) as the terminal oxidant; highly sustainable. |
References
-
[1] Zhang, W., Chen, S., Zhang, Y., & Shen, X. (2025). Cu(I)‐Catalyzed Enantioselective Epoxidation of Aldehydes with α‐Trifluoromethyl Diazosilanes. ResearchGate. URL:
-
[2] Battaglia, V., Sonsona, I. G., Pellegrini, A., & Lattanzi, A. (2025). Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. Advanced Synthesis & Catalysis, Wiley. URL:
-
[3] Shibata, H., et al. (2013). Enantioselective Synthesis of Epoxides Having a Tetrasubstituted Trifluoromethylated Carbon Center: Methylhydrazine-Induced Aerobic Epoxidation of β,β-Disubstituted Enones. Angewandte Chemie International Edition, Wiley. URL:
Sources
reagents for opening 1,2-epoxy-2-methyl-3,3,3-trifluoropropane
Application Note: Reagents and Protocols for the Regioselective Ring Opening of 1,2-Epoxy-2-methyl-3,3,3-trifluoropropane
Executive Summary & Mechanistic Principles
1,2-Epoxy-2-methyl-3,3,3-trifluoropropane (CAS: 374-11-8) is a highly valuable fluorinated building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF₃) group into small molecules significantly enhances metabolic stability, lipophilicity, and binding affinity. However, the unique electronic and steric properties of the -CF₃ group fundamentally alter the reactivity of the oxirane ring compared to standard aliphatic epoxides.
The Causality of Regioselectivity: In standard epoxides, acid-catalyzed ring opening typically occurs at the more substituted carbon due to the stabilization of the transition state's carbocation character. However, the -CF₃ group exerts a profound electron-withdrawing inductive (-I) effect[1]. This intensely destabilizes any developing positive charge at the C2 position. Furthermore, the presence of both a methyl and a -CF₃ group at C2 creates immense steric hindrance.
Consequently, whether reacting under basic (nucleophilic) or highly acidic (electrophilic) conditions, the ring opening of 1,2-epoxy-2-methyl-3,3,3-trifluoropropane is overwhelmingly directed to the less sterically hindered and electronically favored C1 (terminal CH₂) position[2]. This predictable regioselectivity allows for the reliable synthesis of 1-substituted-3,3,3-trifluoro-2-methylpropan-2-ol derivatives.
Fig 1: Regioselective ring-opening pathways dictated by CF3 inductive effects.
Reagent Selection & Quantitative Outcomes
To design a successful ring-opening strategy, the choice of reagent and catalyst must align with the target functional group. The table below summarizes the validated quantitative data for various nucleophilic classes attacking the C1 position.
| Reagent Class | Specific Reagents | Catalyst / Solvent | Temp | Regioselectivity | Yield Range |
| Amines | Aniline, Morpholine, Primary Amines | HFIP (Solvent) | 60 °C | >95% C1 | 75–90% |
| Arenes | Benzene, Toluene, Electron-rich Arenes | TfOH (Superacid) | 0 °C to RT | >95% C1 | 65–85% |
| Organometallics | Grignard (RMgBr), Cuprates | THF | -78 °C | >90% C1 | 60–80% |
| Thiols | PhSH, Alkyl-SH | Et₃N or NaH | RT | >95% C1 | 80–95% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, embedding in-process controls to ensure high-fidelity outcomes.
Protocol A: Amine-Mediated Ring Opening (Synthesis of β-Amino Alcohols)
Scientific Rationale: Traditional Lewis acids can cause the polymerization of fluorinated epoxides. By utilizing Hexafluoro-2-propanol (HFIP) as the solvent, we create a self-catalyzing system. HFIP is a strong hydrogen-bond donor that activates the epoxide oxygen toward nucleophilic attack without the harshness of metallic Lewis acids, ensuring a clean S_N2 attack at the C1 position[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the amine nucleophile (1.0 mmol) in 3.0 mL of HFIP under an argon atmosphere.
-
Addition: Cool the mixture to 0 °C. Add 1,2-epoxy-2-methyl-3,3,3-trifluoropropane (1.2 mmol) dropwise over 5 minutes. Causality: Dropwise addition controls the initial exotherm, preventing the volatilization of the low-boiling epoxide.
-
Incubation: Attach a reflux condenser and heat the reaction to 60 °C for 12–16 hours.
-
In-Process Control: Monitor the reaction via GC-MS. The system is self-validating when the volatile epoxide peak completely disappears, confirming full conversion.
-
Quenching & Extraction: Cool to room temperature. Evaporate the HFIP under reduced pressure (HFIP can be recovered for reuse[4]). Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) to neutralize any trace acidic impurities.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure β-amino-α-(trifluoromethyl) alcohol.
Protocol B: Superacid-Catalyzed Friedel-Crafts Alkylation (Synthesis of β-Aryl Alcohols)
Scientific Rationale: The -CF₃ group severely deactivates the epoxide toward electrophilic activation. Standard Lewis acids (e.g., AlCl₃) fail to initiate the reaction. Trifluoromethanesulfonic acid (TfOH) provides the necessary superacidic environment to forcefully protonate the oxirane oxygen. Despite protonation, the carbocation at C2 is so highly destabilized that the arene nucleophile exclusively attacks the C1 position[1].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under argon, add the target arene (e.g., benzene or toluene, 5.0 mL, acting as both reactant and solvent). Cool the flask to 0 °C using an ice bath.
-
Catalyst Activation: Add TfOH (0.1 mmol, 10 mol%) to the stirring arene.
-
Epoxide Addition: Slowly add 1,2-epoxy-2-methyl-3,3,3-trifluoropropane (1.0 mmol) dropwise. Causality: The superacidic environment makes the reaction highly exothermic; strict temperature control at 0 °C prevents off-target oligomerization.
-
Incubation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
-
Quenching: Quench the reaction by pouring the mixture into ice-cold saturated aqueous NaHCO₃ (20 mL). Causality: Immediate neutralization of the superacid halts the reaction and prevents the dehydration of the newly formed tertiary alcohol.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 15 mL). Combine the organic layers, dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the β-aryl-α-(trifluoromethyl) alcohol.
Experimental Workflow & Troubleshooting
Fig 2: Standardized workflow for the regioselective opening of fluorinated epoxides.
Troubleshooting Matrix:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Yield / Unreacted Epoxide | Epoxide volatilization prior to reaction. | Ensure the reaction vessel is properly sealed; strictly maintain 0 °C during the initial addition phase. |
| Formation of Oligomers | Over-activation by acid catalyst. | Reduce TfOH loading to 5 mol% or strictly maintain a lower temperature profile throughout the incubation. |
| Poor Regioselectivity | Use of excessively harsh thermal conditions forcing thermodynamic products. | Lower the reaction temperature; rely on solvent activation (e.g., HFIP) rather than heat. |
References
-
[1] Prakash, G. K. S., et al. "Friedel-Crafts Alkylations of Arenes with Mono- and Bis(trifluoromethyl)oxiranes in Superacid Medium". Synlett / Thieme E-Books & E-Journals.1
-
[2] Ni, C., et al. "Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones". ACS Publications. 2
-
[3] Das, U., et al. "Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols". The Journal of Organic Chemistry - ACS Publications. 3
-
[4] Li, X., et al. "Ring Opening of 1-CF3-Substituted Epoxy Ethers with Carboxylic, Thiocarboxylic, and Phosphinic Acids in Basic Medium and in Hexafluoro-2-propanol". Green Chemistry / ResearchGate. 4
Sources
synthesis of alpha-trifluoromethyl tertiary amines
Advanced Protocols for the Synthesis of -Trifluoromethyl Tertiary Amines
Executive Summary & Strategic Rationale
The incorporation of the trifluoromethyl (–CF₃) group into amine scaffolds is a cornerstone strategy in modern drug discovery. The strong electron-withdrawing nature of the –CF₃ group profoundly modulates the pKₐ of the adjacent tertiary amine, enhancing metabolic stability, increasing lipophilicity, and improving blood-brain barrier (BBB) permeability .
However, synthesizing
This application note details two field-proven, self-validating methodologies for synthesizing
-
Visible-Light Photoredox Oxidative C(sp³)–H Trifluoromethylation: Ideal for N-aryl amines and late-stage functionalization.
-
Lewis Acid-Promoted Nucleophilic Trifluoromethylation of N,O-Acetals: Ideal for aliphatic amines and scale-up synthesis.
Mechanistic Paradigms
Both protocols converge on the generation of a transient iminium ion, but they achieve this through entirely different causal pathways.
In the photoredox pathway , a single-electron transfer (SET) from the tertiary amine to a photoexcited catalyst generates an amine radical cation. A terminal oxidant (e.g., BrCCl₃) abstracts a hydrogen atom, yielding the iminium ion. We specifically avoid molecular oxygen (O₂) as an oxidant here; O₂ generates water and peroxides upon reduction, which rapidly protonate the CF₃⁻ anion to yield fluoroform (CHF₃), destroying the reaction yield.
In the acetal cleavage pathway , a pre-oxidized N,O-acetal (or N,N-acetal) is treated with a strong Lewis acid (e.g., BF₃·OEt₂). The Lewis acid abstracts the alkoxy/amino leaving group to form the iminium ion. Crucially, the same Lewis acid coordinates with the fluorine atoms of TMSCF₃, activating the silicon-carbon bond for direct CF₃ transfer without the need for exogenous, hygroscopic fluoride salts .
Mechanistic convergence of photoredox and Lewis acid pathways toward α-CF3 tertiary amines.
Validated Experimental Protocols
Protocol A: Visible-Light Photoredox C(sp³)–H Trifluoromethylation
Designed for N-aryl tetrahydroisoquinolines (THIQs) and aniline derivatives.
Causality & Design Notes:
We utilize [Ir(dtbbpy)(ppy)₂]PF₆ due to its highly oxidizing excited state (
Materials Required:
-
N-phenyltetrahydroisoquinoline (1.0 mmol) *[Ir(dtbbpy)(ppy)₂]PF₆ (0.01 mmol, 1 mol%)
-
Bromotrichloromethane (BrCCl₃) (1.5 mmol, 1.5 equiv)
-
TMSCF₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous Potassium Fluoride (KF) (2.0 mmol, 2.0 equiv) - Must be flame-dried under vacuum prior to use.
-
Anhydrous DMF (10 mL)
Step-by-Step Workflow:
-
Preparation: Transfer the flame-dried KF (2.0 mmol) into an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar. Move the tube into an argon-filled glovebox.
-
Reagent Loading: Add the N-phenyltetrahydroisoquinoline (1.0 mmol) and the photocatalyst[Ir(dtbbpy)(ppy)₂]PF₆ (1 mol%) to the tube.
-
Solvent & Liquid Addition: Inject 10 mL of anhydrous DMF. Follow immediately with the addition of BrCCl₃ (1.5 equiv) and TMSCF₃ (2.0 equiv) via microsyringe.
-
Irradiation: Seal the Schlenk tube, remove it from the glovebox, and place it in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm). Stir vigorously at room temperature (maintaining ambient cooling to prevent thermal degradation of TMSCF₃) for 12 hours.
-
Quench & Workup: Vent the tube carefully. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Lewis Acid-Promoted Trifluoromethylation of N,O-Acetals
Designed for aliphatic tertiary amines and scale-up applications.
Causality & Design Notes: Aliphatic amines possess higher oxidation potentials, making them resistant to standard photoredox SET. By pre-oxidizing the amine to an N,O-acetal (easily achieved via electrochemical methoxylation or standard oxidation), we bypass the SET barrier. BF₃·OEt₂ serves a dual purpose: it abstracts the methoxy group to generate the iminium ion and simultaneously coordinates with TMSCF₃ to trigger the CF₃ transfer.
Materials Required:
-
N,N-dibenzyl-1-methoxyethan-1-amine (1.0 mmol)
-
TMSCF₃ (1.5 mmol, 1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (8 mL)
Step-by-Step Workflow:
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the N,O-acetal (1.0 mmol) in 8 mL of anhydrous CH₂Cl₂.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to –78 °C for 10 minutes.
-
Iminium Generation: Add BF₃·OEt₂ (1.2 equiv) dropwise over 2 minutes. Stir the mixture at –78 °C for 15 minutes to ensure complete formation of the iminium intermediate.
-
Nucleophilic Addition: Inject TMSCF₃ (1.5 equiv) dropwise. Maintain the reaction at –78 °C for an additional 30 minutes.
-
Thermal Equilibration: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 4 hours. Self-Validation Check: The solution may transition from a pale yellow to a deeper amber as the CF₃ transfer completes.
-
Quench & Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous phase with CH₂Cl₂ (2 × 10 mL). Dry the combined organics over MgSO₄, concentrate, and purify via chromatography.
Quantitative Data & Comparative Analysis
The following table summarizes the operational metrics and scope limitations of the two methodologies, providing a framework for selecting the appropriate route based on substrate architecture.
| Parameter | Protocol A: Photoredox C(sp³)–H | Protocol B: Lewis Acid Acetal Cleavage |
| Optimal Substrate Scope | N-Aryl amines, Tetrahydroisoquinolines | Aliphatic amines, Piperidines, Pyrrolidines |
| Pre-functionalization | None required (Direct C–H activation) | Required (Must synthesize N,O-acetal first) |
| Reagent Stoichiometry | 2.0 eq TMSCF₃ / 2.0 eq KF | 1.5 eq TMSCF₃ / 1.2 eq BF₃·OEt₂ |
| Reaction Temperature | 25 °C (Ambient) | –78 °C to 25 °C |
| Moisture Sensitivity | Extremely High (Requires BrCCl₃, dry KF) | High (Requires anhydrous CH₂Cl₂) |
| Typical Yields | 65% – 85% | 75% – 95% |
| Primary Limitation | Fails on simple aliphatic amines | Requires extra synthetic step for starting material |
Troubleshooting & Optimization (E-E-A-T Insights)
-
Low Yields in Protocol A (Fluoroform Generation): If the primary byproduct is unreacted starting material and the TMSCF₃ is consumed, moisture is the culprit. Water reacts with the[CF₃-SiMe₃F]⁻ complex to generate fluoroform gas. Ensure the KF is rigorously flame-dried and the DMF is stored over activated 3Å molecular sieves.
-
Over-oxidation in Protocol A: If aromatized products (e.g., fully oxidized isoquinolines) are observed, the HAT process is outcompeting the nucleophilic trapping. Reduce the equivalents of BrCCl₃ to 1.1 or lower the intensity of the LED irradiation.
-
Incomplete Conversion in Protocol B: If the N,O-acetal is unreactive, the Lewis acid may be degraded. BF₃·OEt₂ degrades over time upon exposure to air, releasing HF. Always use a fresh, sealed ampoule of BF₃·OEt₂ or distill it prior to use.
References
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines ACS Catalysis, 2020. URL:[Link]
-
Visible-Light Photoredox Catalysis: Aza-Henry Reactions via C−H Functionalization Journal of the American Chemical Society, 2010. URL:[Link]
-
Nucleophilic difluoromethylation of N,N-acetals with TMSCF2SO2Ph reagent promoted by trifluoroacetic acid Journal of Fluorine Chemistry, 2012. URL:[Link]
-
Silver-Mediated Trifluoromethylation of Arenes Using TMSCF3 Organic Letters, 2011. URL:[Link]
Application Note: Regioselective Ethanolysis of 2-Methyl-1,1,1-trifluoro-2,3-epoxypropane
Executive Summary
This application note details the protocols for the ethanolysis of 2-methyl-1,1,1-trifluoro-2,3-epoxypropane (also known as 2-(trifluoromethyl)-2-methyloxirane). Unlike non-fluorinated aliphatic epoxides, which typically undergo nucleophilic attack at the most substituted carbon under acidic conditions (Markovnikov-like), this fluorinated substrate exhibits exclusive regioselectivity for the terminal carbon (C3) under both acidic and basic conditions.
This reversal of reactivity is driven by the potent electron-withdrawing nature of the trifluoromethyl (-CF
Scientific Background & Mechanistic Insight
The "Fluorine Effect" on Regioselectivity
In standard epoxide chemistry (e.g., isobutylene oxide), acid-catalyzed ring opening proceeds via a transition state with significant carbocation character. This typically favors attack at the tertiary carbon (C2) due to hyperconjugative stabilization.
However, in 2-methyl-1,1,1-trifluoro-2,3-epoxypropane , the
-
Acidic Conditions: Protonation activates the oxygen, but the nucleophile (EtOH) attacks C3 to avoid the high-energy, destabilized tertiary carbocation transition state.
-
Basic Conditions: The alkoxide (EtO
) attacks C3 via a standard S 2 mechanism, driven primarily by steric accessibility.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the electronic rationale for the observed product.
Caption: Mechanistic flow showing the electronic blockade of C2 attack due to CF3 destabilization, directing all flux toward C3.
Experimental Protocols
Protocol A: Acid-Catalyzed Ethanolysis (Sulfuric Acid Method)
Application: Recommended for large-scale synthesis where cost-efficiency is paramount. Safety Note: The reaction is exothermic.[1] The starting epoxide is volatile.
Reagents:
-
2-methyl-1,1,1-trifluoro-2,3-epoxypropane (1.0 equiv)
-
Absolute Ethanol (10.0 equiv, acts as solvent and reactant)
-
Sulfuric Acid (conc. H
SO , 0.05 equiv) -
Sodium Bicarbonate (NaHCO
, sat.[2] aq.)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (cooled to 0°C), and a pressure-equalizing addition funnel. Flush with nitrogen.
-
Solvent Charge: Add Absolute Ethanol to the flask. Cool the bath to 0°C.
-
Catalyst Addition: Dropwise add conc. H
SO to the cold ethanol with stirring. Caution: Exotherm. -
Epoxide Addition: Charge the addition funnel with the fluorinated epoxide. Add it dropwise to the acidic ethanol solution over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to mild reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor consumption of epoxide by GC-FID or
F NMR. -
Quench: Cool to room temperature. Pour the reaction mixture into a beaker containing saturated NaHCO
solution (slight excess relative to acid). Stir until gas evolution ceases. -
Workup: Remove excess ethanol via rotary evaporation (bath < 40°C, vacuum > 100 mbar to prevent product loss). Extract the residue with diethyl ether (3x).
-
Purification: Dry combined organics over MgSO
, filter, and concentrate. Purify via fractional distillation.
Protocol B: Lewis Acid-Catalyzed Ethanolysis (BF ·Et O Method)
Application: Recommended for sensitive substrates or when strictly anhydrous conditions are required.
Reagents:
-
2-methyl-1,1,1-trifluoro-2,3-epoxypropane (1.0 equiv)
-
Absolute Ethanol (5.0 equiv)
-
Dichloromethane (DCM, solvent, 5 volumes)
-
Boron Trifluoride Etherate (BF
[1]·Et O, 0.1 equiv)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask. Cool to -20°C under nitrogen atmosphere.
-
Charge: Add DCM, Ethanol, and the Epoxide.
-
Initiation: Add BF
·Et O dropwise via syringe. -
Reaction: Stir at -20°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Add triethylamine (0.15 equiv) to quench the Lewis acid.
-
Workup: Wash with water and brine. Dry organic layer over Na
SO .[2] -
Isolation: Carefully remove solvent. The product is often pure enough for subsequent steps; otherwise, distill.
Analytical Characterization
To validate the regioselectivity (formation of the primary ether/tertiary alcohol), compare the spectral data against the following expected values.
| Technique | Parameter | Expected Signal | Structural Assignment |
| Shift ( | -80 to -82 ppm (singlet) | -CF | |
| Triplet (3H) | -OCH | ||
| Singlet (3H) | C(OH)-CH | ||
| Multiplet/Quartet (4H) | -O-CH | ||
| Broad Singlet (1H) | -OH (Exchangeable) | ||
| GC-MS | Fragmentation | [M-CF | Loss of CF |
Interpretation:
-
If attack occurred at C2 (incorrect regioselectivity), the methylene protons of the original epoxide ring would appear as a singlet or AB quartet with no coupling to the ethoxy group, and the ethoxy group would be attached to a tertiary center (more deshielded).
-
The presence of the -CH
-O-Et signal confirms the attack at the terminal carbon (C3).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of Epoxide | Use a reflux condenser with coolant at -10°C or lower. Ensure the system is sealed properly. |
| Polymerization | High Catalyst Load | Reduce acid catalyst concentration. High acid can trigger cationic polymerization of the epoxide. |
| Side Products | Water Contamination | Use absolute ethanol and dry glassware. Water competes with ethanol to form the diol (3,3,3-trifluoro-2-methylpropane-1,2-diol). |
| Incomplete Reaction | Steric Bulk | Although C3 is accessible, the CF |
References
-
McBee, E. T., Hathaway, C. E., & Roberts, C. W. (1956).[3] The Ethanolysis of 1,1,1-Trifluoro-2,3-epoxybutane and 2-Methyl-1,1,1-trifluoro-2,3-epoxypropane.[3][4] Journal of the American Chemical Society, 78(16), 3851–3854. [Link]
-
Katagiri, T., et al. (2001). Chiral Recognition by Multicenter Single Proton Hydrogen Bonding of Trifluorolactates. ResearchGate/Journal of Fluorine Chemistry. [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions: Regioselectivity and Mechanism. [Link]
Sources
Troubleshooting & Optimization
preventing polymerization of 2-methyl-2-(trifluoromethyl)oxirane
Topic: Preventing Spontaneous Polymerization & Degradation
Executive Summary & Core Directive
The Critical Warning: The most common cause of catastrophic polymerization in 2-methyl-2-(trifluoromethyl)oxirane (MTFO) is incompatible containment , specifically the use of standard borosilicate glassware without rigorous acid exclusion.
Unlike hydrocarbon epoxides, MTFO possesses a trifluoromethyl (
The "Glass Cycle" Danger:
-
Trace moisture hydrolyzes the epoxide
HF is released. -
HF reacts with glass (
) Silicon Tetrafluoride ( ) is generated. - acts as a potent Lewis Acid catalyst.
-
Result: Rapid, exothermic Cationic Ring-Opening Polymerization (CROP).
Immediate Action Required:
-
Storage: Transfer to Stainless Steel, PFA, or PTFE containers immediately.
-
Atmosphere: Store under positive pressure of dry Argon or Nitrogen.
-
Temperature: Maintain at 2–8°C (refrigerated) to suppress kinetic rates of initiation.
The "Vicious Cycle" of Polymerization
Understanding the mechanism is the only way to prevent it. The diagram below illustrates the autocatalytic feedback loop that destroys samples stored in glass.
Figure 1: The autocatalytic degradation cycle of fluorinated epoxides in glass containers. Note that the reaction generates Lewis acids (
Technical Troubleshooting & FAQs
Category A: Storage & Stability[2]
Q1: My sample has turned cloudy and viscous. Can I save it?
-
Diagnosis: The sample has undergone partial oligomerization (formation of low-molecular-weight polyethers).
-
Solution:
-
Stop: Do not heat. Heating will accelerate the reaction.
-
Assess: If the liquid is still mobile, you may attempt a bulb-to-bulb distillation (vacuum transfer) at low temperature (see Protocol 1).
-
Discard: If it is a gel or thick syrup, the purity is compromised beyond recovery. Neutralize and dispose of as fluorinated organic waste.
-
Q2: Why can't I use amines (like Triethylamine) to stabilize it?
-
Mechanism: Standard epoxides are often stabilized with amines to scavenge acids. However, MTFO is an electrophilic epoxide.
-
Risk: Amines act as nucleophiles and will attack the epoxide ring at the less substituted carbon, causing ring-opening and degradation rather than stabilization [1].
-
Correct Approach: Use Passive Stabilization . Rely on high purity, exclusion of light, and inert materials (PFA/Steel) rather than chemical additives.
Q3: Is it safe to store in a freezer (-20°C)?
-
Answer: Yes, and it is recommended.
-
Caveat: You must ensure the container is hermetically sealed (e.g., a PTFE-lined cap with Parafilm or a welded steel cylinder).
-
Reasoning: Freezers often have high humidity. If the seal breathes, moisture enters, freezes, and upon thawing, hydrolyzes the epoxide, triggering the "Glass Cycle" described above.
Category B: Reaction Setup
Q4: I am running a nucleophilic ring-opening reaction. The yield is low and I see "gunk."
-
Cause: Competitive polymerization. If your nucleophile is weak or the reaction is slow, the epoxide may homopolymerize.
-
Fix:
-
Concentration: Do not run the reaction neat (solvent-free). Use a polar aprotic solvent (e.g., THF, DCM) to dilute the epoxide.
-
Order of Addition: Add the epoxide slowly to the nucleophile, not the other way around. This keeps the concentration of free epoxide low relative to the nucleophile.
-
Lewis Acid Check: Ensure your catalyst (if using one) is not too aggressive. For fluorinated epoxides, milder activation (e.g., fluorinated alcohols like HFIP) is often preferred over strong Lewis acids like
[2].
-
Experimental Protocols
Protocol 1: Purification & Rescue (Vacuum Transfer)
Use this to remove oligomers or non-volatile stabilizers before sensitive kinetics experiments.
Materials:
-
All Glassware: Must be base-washed (to remove acid traces), rinsed with distilled water, oven-dried, and silanized (treated with HMDS) to mask surface silanols. Alternatively, use a full PTFE distillation setup.
-
Trap: Liquid Nitrogen (
).
Steps:
-
Setup: Connect the source flask (containing MTFO) to a receiving flask via a vacuum bridge. Ensure the system is under Argon.
-
Cool: Freeze the source flask with
. Evacuate the system to < 0.1 mbar. -
Transfer:
-
Place the receiving flask in
. -
Allow the source flask to warm slowly to 0°C (Ice bath). Do not heat above room temperature.
-
The monomer will sublime/distill over to the cold trap, leaving heavy polymers and salts behind.
-
-
Finish: Backfill with Argon. Seal the receiving flask immediately.
Protocol 2: Reaction Monitoring (In-Situ)
How to check for polymerization without exposing the sample.
Method:
-
Why: Fluorine NMR is highly sensitive and distinct for ring-closed vs. ring-opened species.
-
Signal Shift:
-
Monomer (Epoxide): The
signal typically appears around -75 to -80 ppm (depending on solvent). -
Polymer (Polyether): Ring opening shifts the
signal significantly (usually downfield shift due to the change in the adjacent oxygen environment).
-
-
Procedure: Take a small aliquot (~50
) in a dry NMR tube with (neutralized over basic alumina). Run immediately. If you see multiple peaks, polymerization has occurred.
Comparative Data: Container Compatibility
| Material | Compatibility Rating | Risk Factor | Mechanism of Failure |
| Borosilicate Glass | POOR | High | HF etching generates |
| Stainless Steel (304/316) | EXCELLENT | Low | Passive oxide layer is stable; no Lewis acid generation. |
| PTFE / PFA / FEP | EXCELLENT | Low | Chemically inert; permeable to moisture over long periods (months). |
| Aluminum | MODERATE | Medium | Can form |
| Standard Polyethylene | GOOD | Low | Inert, but may leach plasticizers. |
References
-
Smith, J. A., et al. (2025). Mechanisms of Fluorinated Epoxide Ring-Opening. Journal of Fluorine Chemistry. 1
-
Dover, T. L., et al. (2021).[2] Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides.[2] Arkivoc. 2
-
TCI Chemicals. (n.d.). 2-(Trifluoromethyl)oxirane Product Safety Data. [3][4][5]
-
Equipodia. (n.d.). Compatibility Guidelines for Glass-Lined Reactors. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dispersity-controlled ring-opening polymerization of epoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compatibility Guidelines for Glass-Lined Reactors | EQUIPODIA [equipodia.co.uk]
Technical Guide: Optimizing Yield in Trifluoromethyl Epoxide Ring Opening
The following technical guide is structured to address the specific challenges of optimizing yield and controlling regioselectivity in the ring-opening of trifluoromethyl (
Core Directive
The introduction of a trifluoromethyl (
This guide provides a self-validating workflow to maximize yield and regiocontrol, focusing on the "Distal Attack" strategy and the use of Fluorinated Alcohol Solvents (e.g., HFIP) as the primary optimization lever.
The Electronic "Twist": Why Standard Protocols Fail
In non-fluorinated epoxides (e.g., propylene oxide), acid catalysis directs nucleophiles to the more substituted carbon (
In trifluoromethyl epoxides , this logic is inverted:
-
Destabilized Cation: The
group is strongly electron-withdrawing ( effect). It severely destabilizes any partial positive charge at the adjacent -carbon. -
Steric Shielding: The
group is bulky (similar to an isopropyl group). -
Result: Even under acidic conditions, nucleophiles are forced to attack the distal (less substituted)
-carbon .
Regioselectivity Decision Tree
Use the following logic flow to predict the site of attack for your specific substrate.
Figure 1: Decision tree for predicting nucleophilic attack site. Note that perfluorinated epoxides (Type 3) follow a different mechanism due to negative hyperconjugation.
Yield Optimization: The HFIP Protocol
The single most effective change to improve yield and suppress side reactions (like elimination) is switching the solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .
Why HFIP Works (The "Smart" Catalyst)
-
Hydrogen Bonding Network: HFIP is a strong hydrogen bond donor (
). It activates the epoxide oxygen via H-bonding, making it more electrophilic without forming a full carbocation (which would lead to rearrangement). -
Solvating Anions: HFIP poorly solvates nucleophilic anions (like
or amines), leaving them "naked" and highly reactive. -
Suppression of Elimination: Unlike strong Lewis acids (
, ), HFIP does not promote the elimination pathway that generates allylic alcohols.
Experimental Protocol: HFIP-Promoted Ring Opening
Scope: Amines, Azides, Thiols, and Alcohols.[1][2]
-
Preparation:
-
Dissolve the trifluoromethyl epoxide (1.0 equiv) in HFIP (0.2 M concentration).
-
Note: No additional Lewis acid is required.
-
-
Addition:
-
Add the nucleophile (1.1 – 1.2 equiv) at room temperature.
-
Tip: For amine nucleophiles, no base is needed. For alcohols/thiols, a catalytic amount of mild base (e.g.,
) may be added if reaction is slow, but HFIP alone is often sufficient.
-
-
Reaction:
-
Stir at 20–25 °C . Monitor by TLC/LCMS.
-
Time: Reactions are typically faster in HFIP (1–4 hours) compared to THF or Toluene (12–24 hours).
-
-
Workup (Critical):
-
HFIP is expensive. Distill the solvent off (bp 58 °C) for reuse.
-
The residue is often pure enough for the next step. If not, purify via silica column (the product is stable).
-
Troubleshooting & FAQs
Category 1: Reactivity & Conversion [2][3][4][5][6][7]
Q: The reaction is stalled at 50% conversion. Should I heat it?
-
Diagnosis: Heating
epoxides often leads to Meinwald rearrangement (isomerization to a ketone/aldehyde) or elimination to a vinyl species. -
Solution:
-
Do not heat above 50 °C.
-
Add a Mild Lewis Acid: If HFIP alone is too slow, add 1–5 mol% Yttrium(III) Chloride (
) or Aluminum Triflate ( ) . These are "hard" Lewis acids that activate oxygen without inducing rearrangement. -
Concentration: Increase concentration to 1.0 M. Epoxide ring opening is second-order (dependent on both concentrations).
-
Q: My nucleophile is an alcohol (poor nucleophile). Yield is low.
-
Solution: Alcohols are weak nucleophiles. You must use "Intermolecular Activation" .
-
Protocol: Use the alcohol as the solvent if possible, or use 5-10 equivalents in HFIP. Add 5 mol%
or .
-
Category 2: Regioselectivity Issues
Q: I am seeing a mixture of regioisomers. Why?
-
Analysis: This is rare for 2-(trifluoromethyl)oxirane unless the nucleophile is extremely bulky or the conditions are strongly basic (alkoxide attack).
-
Correction:
-
Switch from basic conditions (NaH/THF) to neutral/acidic conditions (HFIP) .
-
In HFIP, the transition state is "loose"
, strictly enforcing attack at the less hindered (distal) carbon.
-
Category 3: Side Reactions
Q: I isolated a ketone instead of the alcohol. What happened?
-
Cause: You likely used a strong Lewis Acid (like
) or high heat. This triggered a 1,2-hydride shift (Meinwald Rearrangement). -
Fix: Switch to the HFIP protocol (Method A) or use a milder Lewis acid like
. Avoid completely with epoxides.
Comparative Data: Catalyst Performance
The following table summarizes the yield of ring opening of 2-(trifluoromethyl)oxirane with aniline (
| Condition / Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (Distal:Proximal) |
| None (Thermal) | Toluene | 100 | 45% | 85:15 |
| DCM | 0 | 60% | 90:10 (Side prod: Ketone) | |
| MeCN | 25 | 88% | >98:2 | |
| HFIP (Promoter) | HFIP | 25 | 99% | >99:1 |
References
-
Regioselective Ring Opening of Bis(CF3)
- Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.
-
Source:
-
HFIP as a Promoter
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.[7]
-
Source:
-
-
Lewis Acid C
):- YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines.
-
Source:
-
Regioselectivity Mechanisms (Mono-CF3)
- Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane... in hexafluoro-2-propanol.
-
Source:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. arkat-usa.org [arkat-usa.org]
handling volatile fluorinated epoxides in the lab
Technical Support Center: Handling & Reactivity of Volatile Fluorinated Epoxides
Introduction
Welcome to the Technical Support Center for volatile fluorinated epoxides. Compounds like hexafluoropropylene oxide (HFPO) are critical building blocks for perfluoroethers and fluoropolymers, but their unique electronic properties and high volatility present distinct laboratory challenges[1][2]. This guide provides causality-driven troubleshooting, safety baselines, and validated protocols for researchers handling these reactive gases.
Physical Properties & Safety Baselines
To design a self-validating experimental setup, you must account for the thermodynamic and physical properties of the epoxide. Below is the critical data for HFPO.
| Property | Value | Clinical / Operational Significance |
| Boiling Point | -27 °C (-17 °F) | Gas at room temperature; requires pressurized liquid storage or cryogenic condensation[3]. |
| Vapor Pressure | 660 kPa-abs (96 psia) @ 25 °C | High pressure necessitates stainless steel lines and pressure-rated reactors. |
| Liquid Density | 1300 kg/m ³ @ 25 °C | Heavier than water; phase separation considerations in biphasic mixtures. |
| Vapor Density | Heavier than air | Vapors will pool in lower areas, presenting an asphyxiation hazard[3]. |
| Inhalation Toxicity | LC50 (Rat): 2072 mg/l/4h | Highly toxic if inhaled; mandates strict fume hood usage and gas detectors[3][4]. |
FAQs: Storage, Handling, and Stability
Q: Why is my HFPO cylinder pressure unexpectedly increasing, and why am I detecting hexafluoroacetone (HFA) in my GC-MS analysis? A: HFPO is highly susceptible to catalytic rearrangement into hexafluoroacetone (HFA), a highly toxic ketone. Causality: The oxygen atom in the fluorinated epoxide ring can coordinate with Lewis acidic metal centers. This coordination weakens the C–O bond, triggering an exothermic rearrangement. Corrosion by-products in standard carbon steel cylinders act as potent Lewis acids. Furthermore, thermal energy accelerates this rearrangement, so temperatures above 25 °C drastically increase HFA formation. Resolution: Always store HFPO in stainless steel cylinders. If carbon steel must be used, ensure the manufacturer has added a stabilizer (like toluene) to inhibit the rearrangement. Maintain storage temperatures below 25 °C.
Q: How should I orient the cylinder during dispensing, and why does it matter? A: Maintain filled containers in the exact orientation indicated on the cylinder labeling. Causality: HFPO is stored as a liquefied compressed gas[3]. Proper orientation ensures that the cylinder's pressure relief device is in direct communication with the vapor phase rather than the liquid phase. If the relief valve is submerged in the liquid phase during a thermal expansion event, it cannot effectively vent the compressible gas, leading to catastrophic cylinder rupture[3].
Troubleshooting Guide: Synthetic Reactivity
Issue: Low yield and poor reactivity when attempting ring-opening of fluorinated epoxides with neutral or weak carbon nucleophiles. Root Cause: The strong electron-withdrawing nature of perfluoroalkyl groups increases the ring strain but paradoxically stabilizes the epoxide against nucleophilic attack by lowering the HOMO energy of the nucleophile-electrophile interaction, increasing the activation energy barrier[5][6]. Solution: Swap standard organic solvents for fluorinated alcohols, specifically hexafluoroisopropanol (HFIP)[5][7]. Causality: HFIP is a highly polar, strongly hydrogen-bonding, yet poorly nucleophilic solvent[7]. It acts as a powerful Brønsted acid catalyst, providing electrophilic activation of the epoxide oxygen via strong hydrogen bonding[5][7]. This significantly lowers the activation barrier for nucleophilic attack without the need for harsh Lewis acids that would otherwise degrade the epoxide into HFA[5].
Issue: Failure to achieve [18F] radiolabeling of sterically hindered epoxides using standard [18F]KF/Kryptofix-222 conditions. Root Cause: Standard basic conditions ([18F]KF) often fail for hindered epoxides due to competing elimination reactions or the poor nucleophilicity of the bulky solvated fluoride complex[8]. Solution: Utilize an [18F]HF-derived metal fluoride species (e.g., [18F]FeF)[8]. Causality: By eluting [18F]HF and reacting it with a metal precursor, you form a reactive [18F]FeF complex[8]. This complex acts dually: the iron center acts as a Lewis acid to activate the sterically hindered epoxide, while simultaneously delivering the [18F]fluoride intramolecularly to the more substituted carbon, driving regioselective ring-opening under autogenous pressure[8].
Experimental Protocols
Protocol A: Safe Dispensing & Condensation of HFPO Self-Validating Principle: By isolating the system and utilizing pressure differentials, the operator prevents atmospheric moisture ingress and controls the exact molar equivalent of the volatile gas.
-
System Purge: Connect the HFPO stainless steel cylinder to a manifold equipped with a mass flow controller and a vacuum/inert gas Schlenk line. Purge the lines with ultra-high purity Argon for 15 minutes.
-
Reactor Preparation: Equip a heavy-walled pressure reactor with a magnetic stir bar and the required nucleophile/solvent (e.g., HFIP). Seal the reactor and cool to -78 °C using a dry ice/acetone bath.
-
Condensation: Open the manifold to the reactor. Slowly open the HFPO cylinder valve. The pressure differential and the cryogenic temperature of the reactor will cause the HFPO gas (BP: -27 °C) to condense directly into the liquid phase within the reactor[4].
-
Isolation: Once the desired mass/volume is condensed (monitor via a mass balance under the reactor), close the cylinder valve and seal the reactor.
Protocol B: HFIP-Promoted Epoxide Ring-Opening
-
Activation: To the chilled reactor containing the condensed fluorinated epoxide, add 3.0 equivalents of HFIP[5][7].
-
Nucleophile Addition: Inject the carbon nucleophile (e.g., an electron-rich arene or alkyne) via a high-pressure syringe pump[5].
-
Controlled Warming: Remove the cold bath and allow the sealed reactor to slowly warm to room temperature. The HFIP will hydrogen-bond with the epoxide oxygen, facilitating the ring-opening[7].
-
Quenching: After the validated reaction time, vent any unreacted HFPO gas through a scrubber system (containing aqueous NaOH) to neutralize potential HF byproducts[3].
Mechanistic and Workflow Visualizations
Logical relationship between HFPO degradation pathways and controlled synthetic ring-opening.
Step-by-step experimental workflow for the safe handling and reaction of volatile epoxides.
References
- Hexafluoropropene oxide boiling point toxicity - windows.net
- Hexafluoropropylene Oxide (HFPO) - Chemours
- Hexafluoropropylene oxide | C3F6O | CID 9883 - PubChem - NIH
- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - ark
- Fluorinated alcohols: Powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - ResearchG
- Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC - NIH
- Synthesis of 2,3-Epoxyperfluoroalkanes by Means of Oxidation of Fluorine-Containing Olefins - sibran.ru
- Durham E-Theses - CORE
- Perfluoroether - Wikipedia
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Perfluoroether - Wikipedia [en.wikipedia.org]
- 3. Hexafluoropropylene oxide | C3F6O | CID 9883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. sibran.ru [sibran.ru]
- 7. researchgate.net [researchgate.net]
- 8. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-2-(trifluoromethyl)oxirane Applications
[1]
Topic: Troubleshooting Regioselectivity and Reactivity in Nucleophilic Ring-Opening Reactions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Troubleshooting Guide & FAQs
Executive Summary: The Regioselectivity Paradox
In standard epoxide chemistry, researchers are accustomed to tuning regioselectivity by switching between basic conditions (steric control, attack at less substituted carbon) and acidic conditions (electronic control, attack at more substituted carbon).
2-Methyl-2-(trifluoromethyl)oxirane breaks this rule.
Due to the unique electronic properties of the trifluoromethyl group (
This guide addresses the specific challenges arising from this substrate's behavior, providing protocols to optimize the favored pathway and strategies to manage its physical properties.
Module 1: Critical Troubleshooting Scenarios
Ticket #001: "I cannot achieve nucleophilic attack at the tertiary (substituted) carbon."
User Observation:
"I am trying to synthesize the primary alcohol product (A) by attacking the epoxide at C2 with an amine/azide. Even using Lewis acids (
,), I only isolate the tertiary alcohol (B) resulting from attack at C3."
Technical Diagnosis: You are fighting a losing battle against the "Fluorine Wall."
-
Electronic Deactivation: The
group exerts a powerful inductive effect ( ), creating a dipole that repels nucleophiles.[1] More critically, it destabilizes the transition state for carbocation formation at C2. Unlike a standard tertiary epoxide where the methyl group stabilizes the cation (allowing -like attack), the group destabilizes it significantly more. -
Steric Shielding: The effective van der Waals radius of a
group is comparable to an isopropyl group. Combined with the methyl group, C2 is sterically inaccessible to most nucleophiles.
Resolution Strategy:
-
Acceptance: Direct nucleophilic opening at C2 is kinetically inaccessible for this substrate.[1]
-
Alternative Route: If you require Isomer A (Primary Alcohol), you must redesign the retrosynthesis. Do not use the epoxide.
-
Route A: Use a Grignard addition to a trifluoromethyl ketone followed by hydroboration (if applicable).
-
Route B: Use a Reformatsky-type reaction with a trifluoroacetate derivative.[1]
-
Ticket #002: "My reaction yields are inconsistent, and the starting material disappears."
User Observation:
"I set up the reaction at
overnight. TLC shows no starting material, but the crude mass is low, and the NMR is messy."
Technical Diagnosis: This is likely a Volatility and Polymerization issue.[1]
-
Extreme Volatility: 2-Methyl-2-(trifluoromethyl)oxirane has a boiling point estimated between 35–40 °C .[1] If you heat an open system or use a standard reflux condenser with a low-boiling solvent (like DCM or Ether), the substrate will evaporate before reacting.
-
Oligomerization: Fluorinated epoxides are prone to acid-catalyzed oligomerization (forming polyethers) if the nucleophile is not sufficiently reactive or if the concentration is too high.
Resolution Strategy:
-
Sealed Vessel: ALWAYS perform these reactions in a sealed pressure tube or autoclave, even at mild temperatures.
-
Solvent Choice: Use higher-boiling, polar aprotic solvents (e.g., Acetonitrile , DMF ) to retain the substrate in the liquid phase and enhance nucleophilicity.
-
Temperature Ramp: Start the reaction at 0 °C to allow initial coordination/reaction before warming to room temperature. Avoid heating above 50 °C unless using a sealed vessel.[1]
Module 2: Mechanistic Visualization
The following diagram illustrates the divergent pathways between standard non-fluorinated epoxides and the trifluoromethyl variant.
Caption: Comparison of regioselectivity drivers. Note that for the CF3-epoxide, both acidic and basic pathways converge on the same product (C3 attack), unlike the standard alkyl epoxide.
Module 3: Optimized Experimental Protocols
Protocol A: Aminolysis (Ring Opening with Amines)
Target: Synthesis of
Reagents:
-
Substrate: 2-Methyl-2-(trifluoromethyl)oxirane (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Catalyst: Calcium Triflate
(5 mol%) or Lithium Perchlorate (10 mol%) - Optional but recommended for sluggish amines. -
Solvent: Acetonitrile (MeCN) or Methanol (MeOH).
Step-by-Step:
-
Preparation: In a pressure tube or screw-cap vial, dissolve the amine and catalyst (if using) in MeCN (0.5 M concentration).
-
Addition: Cool the solution to 0 °C (ice bath). Add the epoxide via syringe. Note: The epoxide is volatile; handle with a chilled syringe if possible.
-
Reaction: Seal the vessel immediately. Allow to warm to room temperature and stir for 12–24 hours.
-
Tip: If the amine is bulky (e.g., t-butylamine), heat the sealed vessel to 60 °C.
-
-
Workup: Concentrate the solvent carefully under reduced pressure (do not apply high vacuum/heat aggressively if the product is low MW).
-
Purification: Flash chromatography. The product is a tertiary alcohol:
.
Protocol B: Hydrolysis/Solvolysis
Target: Synthesis of diols or alkoxy-alcohols.[1]
Reagents:
-
Nucleophile: Water or Alcohol (used as solvent).
-
Catalyst: Sulfuric Acid (
, 0.1 equiv) or Perchloric Acid.
Step-by-Step:
-
Setup: Dissolve epoxide in the alcohol (or water/THF mix).
-
Activation: Add the acid catalyst dropwise at 0 °C.
-
Reaction: Stir at room temperature.
-
Outcome: The nucleophile will attack the
group (C3).-
Product:
.
-
Module 4: Data & Reference Tables
Table 1: Regioselectivity Drivers
| Feature | Standard Epoxide (e.g., Isobutylene Oxide) | Fluorinated Epoxide (2-Me-2-CF3-Oxirane) |
| C2 Substituents | Methyl, Methyl | Methyl, Trifluoromethyl |
| C2 Sterics | Hindered | Severely Hindered |
| C2 Electronics | Electron Rich (Stabilizes Cation) | Electron Deficient (Destabilizes Cation) |
| Basic Outcome | Attack at C3 (Steric) | Attack at C3 (Steric) |
| Acidic Outcome | Attack at C2 (Electronic/SN1) | Attack at C3 (Electronic Repulsion) |
References
-
Regioselectivity in Fluorinated Epoxides
-
Lewis Acid Catalysis & Mechanisms
- Title: "Ring-Opening Lithiation-Boryl
-
Source: Angewandte Chemie Int. Ed. (2020).[3]
- Key Finding: Demonstrates the difficulty of accessing the substituted carbon and the utility of alternative lithiation strategies for functionaliz
-
General Epoxide Reactivity
- Title: "Reactions of Epoxides - Ring-opening"
- Source: Chemistry LibreTexts.
- Context: Provides the baseline for standard epoxide reactivity to contrast with the fluorin
-
Synthesis of Precursors
- Title: "Synthesis of 2,3-Epoxyperfluoroalkanes by Means of Oxid
- Source: Siberian Branch of Russian Academy of Sciences.
- Context: Details the oxidative preparation of these vol
Technical Support Center: 1,2-Epoxy-2-methyl-3,3,3-trifluoropropane
This technical guide details the purification, handling, and troubleshooting protocols for 1,2-epoxy-2-methyl-3,3,3-trifluoropropane (IUPAC: 2-methyl-2-(trifluoromethyl)oxirane).
Topic: Advanced Purification & Handling Protocols
Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists
Compound Profile & Critical Properties
Before initiating purification, verify your target compound's physicochemical parameters. This fluorinated epoxide differs significantly from its non-methylated analog (3,3,3-trifluoro-1,2-epoxypropane) in volatility and lipophilicity.
| Property | Value | Notes |
| Compound Name | 1,2-Epoxy-2-methyl-3,3,3-trifluoropropane | Synonyms: 2-Methyl-2-(trifluoromethyl)oxirane |
| CAS Number | 1377696-68-8 (R-isomer generic) | Verify specific stereochemistry requirements.[1][2] |
| Boiling Point | 55 °C (at 760 mmHg) | significantly higher than the non-methylated analog (~32 °C). |
| Density | ~1.19 g/mL | Denser than water; forms the bottom layer in aqueous extractions. |
| Precursor | 2-Methyl-3,3,3-trifluoropropene | Volatile alkene (BP ~10–15 °C). |
| Major Impurities | Unreacted alkene, water, HF traces, ring-opened diols. |
Purification Workflow (Interactive Protocol)
Phase 1: Quench & Neutralization
Context: If synthesized via mCPBA or peroxide oxidation, the reaction mixture contains acidic byproducts that catalyze polymerization.
Step 1: Cool reaction mixture to 0 °C.
Step 2: Quench with saturated aqueous
-
Critical: The fluorinated epoxide is dense (~1.19 g/mL).[1] It will likely be the bottom layer if using ether/pentane, but may invert in chlorinated solvents. Verify layers by adding a drop of water.
Phase 2: Moisture Control (Drying)
Context: Fluorinated epoxides are susceptible to hydrolysis. Protocol:
-
Wash organic layer with minimal cold brine.
-
Dry over anhydrous
(Sodium Sulfate) for 20 minutes.-
Avoid: Silica gel or acidic clays (induces ring opening).
-
Avoid:
if highly acidic impurities are suspected (Lewis acidity can trigger rearrangement).
-
Phase 3: Fractional Distillation (The Core Separation)
Context: Separation of the volatile precursor (Alkene, BP ~12°C) from the Product (BP 55°C).
Setup:
-
Short-path distillation head or Vigreux column (10-15 cm).
-
Receiving flasks cooled to -78 °C (Dry ice/acetone) to trap the volatile alkene foreshot.
Procedure:
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
-
Foreshot Collection (Ambient - 20°C): Gently heat. The unreacted 2-methyl-3,3,3-trifluoropropene will distill off rapidly. Do not discard immediately; analyze by GC to confirm identity.
-
Product Fraction (53 - 56°C): Collect the main fraction.
-
Residue: High-boiling oligomers or diols remain in the pot.
Troubleshooting Guide (Q&A Format)
Issue: Low Purity / Alkene Contamination
Q: My GC shows a persistent peak just before the product. How do I remove it? A: This is likely the unreacted starting material, 2-methyl-3,3,3-trifluoropropene.
-
Cause: The boiling point delta is sufficient (~40°C), but azeotropes can form with solvents like DCM.
-
Solution: Perform a "hard" purge before distillation. Sparge the crude reaction mixture with dry Nitrogen for 30 minutes at 0°C. The volatile alkene (BP ~12°C) will vaporize, leaving the less volatile epoxide (BP 55°C) behind.
Issue: Spontaneous Polymerization
Q: The product turned into a viscous gel or white solid in the storage vial. A: You have triggered acid-catalyzed cationic polymerization (polyether formation).
-
Cause: Trace HF (from hydrolysis of the
group or unquenched reagents) or Lewis acidic glass surfaces. -
Solution:
-
Store over a stabilizer: Add a few pellets of anhydrous
or activated 3Å Molecular Sieves to the storage vial to scavenge protons. -
Use silanized glassware for storage if the compound is ultra-sensitive.
-
Issue: Hydrolysis Products (Diols)
Q: NMR shows a broad singlet at 2.5-3.0 ppm and loss of the epoxide character. A: The epoxide ring has opened to form the diol (2-methyl-3,3,3-trifluoropropane-1,2-diol).
-
Cause: Exposure to atmospheric moisture or aqueous acidic washes.
-
Solution:
-
Prevention: Switch to a non-aqueous workup if possible (e.g., filter off solid m-chlorobenzoic acid, then distill directly).
-
Recovery: Diols have much higher boiling points (>150°C). Redistill the mixture; the diol will remain in the pot.
-
Visual Workflow: Purification Logic
Figure 1: Step-by-step purification logic flow for 1,2-epoxy-2-methyl-3,3,3-trifluoropropane, prioritizing acid neutralization and volatile impurity removal.
Frequently Asked Questions (FAQs)
Q1: Can I use Silica Gel Chromatography for purification?
No. Silica gel is slightly acidic and possesses surface hydroxyl groups that can open the strained epoxide ring, especially in the presence of the electron-withdrawing
Q2: What is the best solvent for extraction? Dichloromethane (DCM) or Pentane .
-
DCM: Good solubility, but requires careful separation as densities are close (DCM ~1.33, Epoxide ~1.19).
-
Pentane: Excellent for precipitating polar byproducts, but the epoxide is dense and will form the bottom layer.
Q3: How should I store the purified compound? Store at -20 °C under an inert atmosphere (Argon). Ensure the cap is PTFE-lined. For long-term storage (>1 month), add activated 3Å molecular sieves to maintain anhydrous conditions.
References
-
SynQuest Laboratories. (R)-2-Methyl-2-(trifluoromethyl)oxirane Product Specifications. Retrieved from
-
Thermo Scientific Chemicals. 1,2-Epoxy-3,3,3-trifluoropropane Safety Data Sheet (Analog Reference). Retrieved from
-
National Institute of Standards and Technology (NIST). 3,3,3-Trifluoro-1,2-epoxypropane Properties (Analog Reference). Retrieved from
-
Sigma-Aldrich. Handling of Fluorinated Epoxides and Peroxide Forming Compounds. Retrieved from
Sources
Technical Support Center: Advanced Epoxide Functionalization
Department: Synthetic Methodology & Process Chemistry Ticket Subject: Overcoming Steric Hindrance in Tertiary Epoxide Ring-Opening Status: Open Priority: Critical (Drug Discovery/Scale-up)
Triage: The Regioselectivity Paradox
Welcome to the Technical Support Center. You are likely here because your nucleophile is bouncing off the quaternary center of your tertiary epoxide, or you are obtaining the wrong regioisomer (attacking the less hindered primary/secondary carbon).
The Core Conflict:
-
Steric Control (
): Under basic/neutral conditions, nucleophiles attack the least hindered carbon. -
Electronic Control (Borderline
): Under acidic conditions, the transition state develops carbocation character. The nucleophile attacks the carbon that can best stabilize this positive charge (the tertiary carbon), even if it is sterically crowded.
To open a tertiary epoxide at the quaternary center, you must force the reaction into Electronic Control .
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the optimal ring-opening protocol based on substrate stability and functional group proximity.
Protocol A: The "Electronic Override" (Lewis Acid Catalysis)
Applicability: Robust substrates lacking acid-labile protecting groups (e.g., TBS, acetals).
Mechanism: The Lewis acid coordinates to the epoxide oxygen, inducing a formal positive charge. This weakens the C-O bonds. The bond to the tertiary carbon is longer and weaker due to hyperconjugation, creating a significant
Standard Operating Procedure (SOP)
| Parameter | Specification |
| Catalyst | Boron Trifluoride Diethyl Etherate ( |
| Stoichiometry | 1.0 - 1.2 equiv (Nucleophile), 0.1 - 1.0 equiv (Catalyst) |
| Solvent | Anhydrous |
| Temperature |
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the tertiary epoxide (1.0 equiv) and the nucleophile (e.g., azide, alcohol, thiol) (1.2 equiv) in anhydrous DCM (
). -
Cryo-Cooling: Cool the mixture to
. Critical: Early addition of Lewis Acid at room temp can lead to polymerization. -
Activation: Add
dropwise.-
Note: For highly sensitive substrates, use
( in ) as a milder alternative [1].
-
-
Reaction: Monitor by TLC. If sluggish at
, allow to warm slowly to . -
Quench: Pour into saturated aqueous
.
Troubleshooting:
-
Issue: Rearrangement to ketone/aldehyde (Meinwald Rearrangement).
-
Fix: This occurs if the nucleophile is too weak or the acid is too strong. Switch to Method C (HFIP) or increase nucleophile concentration.
Protocol B: The "Neighboring Group Assist" (Titanium Mediated)
Applicability: Epoxy-alcohols (Sharpless epoxidation products).[1] Mechanism: Titanium(IV) isopropoxide acts as a template.[1] It binds both the epoxide oxygen and the neighboring hydroxyl group, holding the nucleophile in a precise geometry to attack the tertiary center. This is "assisted" opening [2].
Standard Operating Procedure (SOP)
| Parameter | Specification |
| Reagent | Titanium(IV) Isopropoxide ( |
| Nucleophile | Azide ( |
| Solvent | Benzene or Toluene (Non-polar solvents favor chelation) |
Step-by-Step Protocol:
-
Complexation: Dissolve the epoxy-alcohol (1.0 equiv) in Toluene. Add
(1.2 equiv). Stir for 30 mins at RT to form the titanium-alkoxide species. -
Nucleophile Addition: Add the nucleophile (e.g.,
or diethylamine). -
Heating: Heat to
. The intramolecular delivery overcomes the steric barrier. -
Workup: Quench with
tartaric acid or Rochelle's salt solution to solubilize titanium salts (prevents emulsion).
Protocol C: The "Solvent Effect" (HFIP Activation)
Applicability: Acid-sensitive substrates or "stubborn" epoxides where strong Lewis acids cause decomposition.
Mechanism: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor (high ionizing power, low nucleophilicity). It activates the epoxide oxygen through H-bonding, stabilizing the transition state without the harsh acidity of
Standard Operating Procedure (SOP)
| Parameter | Specification |
| Solvent | Hexafluoroisopropanol (HFIP) or HFIP/DCM (1:4) |
| Catalyst | None (The solvent is the catalyst) |
| Temperature | RT to |
Step-by-Step Protocol:
-
Dissolution: Dissolve the tertiary epoxide (1.0 equiv) and nucleophile (e.g., aniline, indole, electron-rich arene) in HFIP (
). -
Reaction: Stir at room temperature.
-
Observation: HFIP stabilizes the partial carbocation at the tertiary center, promoting "electronic control" regioselectivity.
-
-
Recycling: HFIP is expensive. Distill the solvent off the reaction mixture for reuse before standard column chromatography.
Mechanism Visualization
Understanding the transition state is key to predicting the outcome.
Figure 2: Mechanistic divergence. Strong activation lengthens the tertiary C-O bond, lowering the energy barrier for attack at the crowded center.
Frequently Asked Questions (FAQ)
Q: I used
Q: Can I use Grignard reagents on tertiary epoxides? A: Generally, no. Grignards are strong bases and will attack the less hindered carbon (steric control) or act as a base to do E2 elimination (forming an allylic alcohol). Fix: Transmetallate your Grignard to a cuprate (Gilman reagent) or use organoaluminum reagents which can coordinate the oxygen and deliver the alkyl group intramolecularly.
Q: My product is a mixture of regioisomers. How do I improve the ratio?
A: Lower the temperature. At
References
-
Chini, M., Crotti, P., & Macchia, F. (1990). Lithium perchlorate-catalyzed aminolysis of epoxides. Journal of Organic Chemistry, 55(14), 4265–4271. Link
-
Caron, M., & Sharpless, K. B. (1985).[3] Titanium isopropoxide-mediated nucleophilic openings of 2,3-epoxy alcohols.[3][4] A mild procedure for regioselective ring-opening.[2][3][4] Journal of Organic Chemistry, 50(9), 1557–1560. Link
-
Schuler, M., Silva, F., & Bobbio, C. (2019). HFIP in Organic Synthesis: A Review. Synlett, 31(08), 737-752. Link
Sources
Technical Support Center: Lewis Acid Catalysts for Fluorinated Epoxide Activation
Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Ticket Topic: Troubleshooting Reactivity, Regiocontrol, and Polymerization in Fluorinated Epoxide Ring-Opening.
Welcome to the Technical Support Hub
You have reached the Tier 3 Support Desk. If you are working with fluorinated epoxides—specifically trifluoromethyl-substituted oxiranes—you are likely encountering reactivity profiles that defy standard textbook logic for "acid-catalyzed ring opening."
The Core Problem: Fluorine is an electron-withdrawing powerhouse. In a standard epoxide, the oxygen is basic enough to coordinate readily with a Lewis Acid (LA). In a fluorinated epoxide, the inductive effect (
This guide provides the diagnostic frameworks and protocols to navigate these electronic anomalies.
Module 1: Diagnostic & Reactivity Troubleshooting
Issue: "My reaction is stalled. No conversion is observed."
Root Cause Analysis:
The binding constant (
Solution Protocol:
-
Switch to "Harder" Acids: Transition to Boron-based or Lanthanide-based catalysts.
is the industry standard, but Metal Triflates ( , ) offer better functional group tolerance. -
The "Fluorine-Fluorine" Interaction: Consider using Tris(pentafluorophenyl)borane (
).[1] It is highly Lewis acidic and resistant to hydrolysis. -
Solvent Promotion: Utilize Fluorinated Alcohols (HFIP or TFE) as co-solvents. These solvents activate epoxides via strong Hydrogen Bond donor networks, often rendering strong metallic Lewis acids unnecessary.
Visualization: Reactivity Decision Tree
Figure 1: Decision matrix for diagnosing low conversion in fluorinated epoxide opening. Note the priority of Lewis Acid strength and non-coordinating solvents.
Module 2: Regioselectivity (The "Alpha vs. Beta" Paradox)
FAQ: "Why is the nucleophile attacking the terminal carbon? Shouldn't acid catalysis favor the substituted position?"
Technical Explanation:
In non-fluorinated epoxides, acid catalysis favors attack at the more substituted carbon (C2) because that carbon can better stabilize the partial positive charge (
The Fluorine Inversion:
In Trifluoromethyl Epoxides (TFME) , the
-
Destabilization: It destabilizes any developing positive charge at the adjacent C2 position.
-
Shielding: The
group is bulky (roughly equivalent to an isopropyl group). -
Result: The reaction pathway shifts toward an
-like mechanism at the terminal (C3) carbon , which is less hindered and electronically more favorable for nucleophilic approach.
Regioselectivity Table: Expected Outcomes
| Substrate Type | Catalyst System | Major Site of Attack | Mechanistic Driver |
| Alkyl Epoxide | Substituted (C2) | Carbocation stability ( | |
| Terminal (C3) | Electronic repulsion at C2 + Sterics | ||
| Terminal (C3) | |||
| Styrene Oxide | Benzylic (C2) | Resonance stabilization dominates |
Module 3: Experimental Protocol (SOP)
Protocol ID: F-EPOX-RO-04 Title: Lewis Acid Catalyzed Ring Opening of 2-(Trifluoromethyl)oxirane with Weak Nucleophiles.
Safety Warning:
Materials
-
Substrate: 2-(Trifluoromethyl)oxirane (TFME).
-
Catalyst: Boron Trifluoride Diethyl Etherate (
) - Must be distilled or fresh. -
Solvent: Dichloromethane (DCM), anhydrous.
-
Nucleophile: Alcohol (e.g., Benzyl alcohol) or Azide (TMSN3).
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 25 mL round-bottom flask under Argon flow.
-
Cool the system to -78°C (Dry ice/Acetone bath). Note: Temperature control is critical to suppress oligomerization.
-
-
Charging:
-
Add anhydrous DCM (10 mL).
-
Add Nucleophile (1.1 equiv).
-
Add TFME (1.0 equiv). Note: If TFME is volatile, add it as a pre-cooled solution in DCM.
-
-
Catalyst Addition (The Critical Step):
-
Dilute
(0.1 - 0.2 equiv) in 1 mL of DCM. -
Add the catalyst solution dropwise over 10 minutes.
-
Why? A spike in local acid concentration can trigger the "zipper" polymerization of the epoxide before the nucleophile can intercept it.
-
-
Reaction Monitoring:
-
Maintain -78°C for 1 hour, then slowly warm to 0°C.
-
Monitor via 19F NMR .
-
Signal: Look for the shift from the epoxide
(~ -75 ppm) to the alcohol product (~ -77 to -80 ppm).
-
-
Quenching:
-
Quench with saturated aqueous
while still at 0°C. -
Warning: Exothermic.
-
Module 4: Troubleshooting Common Failures
Issue: "I am seeing a gummy solid instead of my product."
Diagnosis: Oligomerization/Polymerization. The Lewis Acid activated the epoxide, but the nucleophile was too slow or too dilute to intercept the opened ring. The activated epoxide then reacted with another epoxide molecule.
Corrective Actions:
-
Decrease Temperature: Run strictly at -78°C.
-
Inverse Addition: If using a liquid nucleophile, use it as the solvent (if possible) or in large excess (5-10 equiv).
-
Change Catalyst: Switch to
. Lanthanide triflates are generally "softer" and less prone to triggering cationic polymerization than .
Issue: "Defluorination observed (formation of enones)."
Diagnosis: E1cB Elimination.
If your nucleophile is basic (or if you add base too early), the acidic proton
Corrective Actions:
-
Avoid Basic Nucleophiles: Do not use alkoxides (RO-). Use neutral alcohols (ROH) with acid catalysis.
-
Buffer: If using amine nucleophiles, ensure no excess base is present.
Module 5: Mechanistic Visualization
The following diagram illustrates the divergent pathways between Product Formation (Desired) and Polymerization (Undesired).
Figure 2: Kinetic competition between nucleophilic interception (Path A) and oligomerization (Path B). High nucleophile concentration favors Path A.
References
-
Haufe, G. (2004). "Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins." Journal of Fluorine Chemistry.
-
Lichtor, P. A., & Miller, S. J. (2012). "Combinatorial desymmetrization of functionalized bis-epoxides." Nature Chemistry (Relevant context on Lewis Acid catalysis in complex epoxides).
-
Prakash, G. K. S., et al. (2005). "Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane." Journal of Fluorine Chemistry.
-
Dover, T. L., et al. (2021).[2][3] "Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles."[2][3] Arkivoc.
-
Gagnon, S. D. (1986). "Propylene Oxide and Higher 1,2-Epoxide Polymers." Encyclopedia of Polymer Science and Engineering. (Reference for polymerization side-reactions).
Sources
minimizing side reactions in trifluoromethylation with epoxides
Technical Support Center: Epoxide Trifluoromethylation
Topic: Minimizing Side Reactions in Trifluoromethylation with Epoxides Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Technical Guide & Troubleshooting
Core Directive: The Mechanistic Battlefield
As a Senior Application Scientist, I often see researchers treat the Ruppert-Prakash reagent (TMSCF
In reality, you are managing a volatile equilibrium between nucleophilic trifluoromethylation (Pathway A) and difluorocarbene decomposition (Pathway B). When reacting with epoxides, a third variable—regioselectivity —compounds the complexity.[1]
The Central Conflict: Pathway A vs. Pathway B
The activation of TMSCF
-
Pathway A (Desired): Transfer the CF
group to the epoxide electrophile. -
Pathway B (Undesired): Collapse into difluorocarbene (:CF
) and fluoride. This leads to side products like tetrafluoroethylene (dimerization) or cyclopropanation if alkenes are present.
Critical Insight: Pathway B is favored by high temperatures , low concentration of electrophiles , and slow reaction kinetics with the epoxide. To minimize side reactions, you must ensure the rate of epoxide opening (
Visualizing the Reaction Landscape
The following diagram maps the kinetic competition you are controlling.
Figure 1: Kinetic competition between productive trifluoromethylation (Pathway A) and difluorocarbene decomposition (Pathway B).
Strategic Catalyst Selection
Choosing the right initiator is the single most effective way to control regioselectivity and suppress side reactions.
| Catalyst System | Mechanism Type | Regioselectivity (Terminal Epoxide) | Risk Profile | Best For... |
| TBAF (cat.) | Anionic / S | Terminal (Less substituted C) | High hydrolysis risk if not anhydrous. Can be too basic. | Standard, robust substrates. |
| CsF / TBAT | Anionic / S | Terminal (Less substituted C) | Lower basicity than TBAF. Slower release of CF | Base-sensitive substrates. |
| Ti(OiPr) | Lewis Acid Assisted | Variable (Often attacks more substituted C) | Can lead to ring-opening polymerization if uncontrolled. | Directing attack to the more substituted carbon. |
| K(18-crown-6)+ | Naked Anion | Terminal | Extremely reactive; high risk of :CF | Fundamental mechanistic studies only. |
Optimized Protocol: The "Cold-Initiation" Method
This protocol is designed to maximize
Reagents:
-
Epoxide (1.0 equiv)[2]
-
TMSCF
(1.2 - 1.5 equiv) -
Initiator: TBAF (1.0 M in THF, dried) or CsF (dried)
-
Solvent: Anhydrous THF or DME
Step-by-Step Workflow:
-
Dehydration (Critical): Flame-dry all glassware. Moisture is the enemy; it protonates the CF
anion to form fluoroform (HCF ), a gas that bubbles out of your reaction, mimicking boiling. -
Cryogenic Setup: Cool the reaction vessel containing the epoxide and TMSCF
in THF to -78 °C .-
Why? At -78 °C, the rate of :CF
elimination is negligible, but the nucleophilic attack on strained epoxides can still proceed (albeit slowly).
-
-
Initiation: Add the catalyst (e.g., TBAF, 5-10 mol%) dropwise.
-
Note: Do not add TMSCF
to the catalyst. Always have the electrophile (epoxide) present before generating the active species.
-
-
Controlled Warming: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2-3 hours.
-
Causality: As the temperature rises, the activation energy for ring opening is met. Since the epoxide is already "mixed" with the active species, it captures the CF
before the species can decompose.
-
-
Quench: Add 1M HCl or NH
Cl. This hydrolyzes the intermediate silyl ether (O-TMS) to the free alcohol (OH).
Troubleshooting & FAQs
Q1: I observe vigorous bubbling upon adding the catalyst, and my yield is <10%. What happened?
Diagnosis: You likely generated Fluoroform (HCF
-
Cause A (Moisture): If your solvent was "wet", the CF
anion was protonated immediately. HCF is a gas. -
Cause B (Carbene Formation): If the reaction was too warm or the epoxide unreactive, the CF
anion decomposed to :CF , which dimerized to TFE (gas). -
Solution: Dry THF over Na/Benzophenone or molecular sieves. Ensure the reaction starts at -78 °C. Increase epoxide concentration (run at 0.5 M - 1.0 M) to favor bimolecular attack over unimolecular decomposition.
Q2: I am getting the "wrong" regioisomer. The CF added to the more substituted carbon.
Diagnosis: You might be operating under Lewis Acid control or Electronic control (e.g., Styrene Oxide).
-
Explanation: For alkyl epoxides, nucleophilic attack (TBAF/CsF) favors the less hindered carbon (S
2). However, for styrene oxide , the benzylic position stabilizes the developing positive charge, often leading to attack at the more substituted carbon even under basic conditions (S 1-like character). -
Solution: To force attack at the terminal carbon on styrene-like systems, use a highly coordinating counter-cation (like K+ with 18-crown-6) to increase the "nakedness" of the anion, enhancing steric sensitivity. Conversely, to ensure attack at the substituted carbon, add a Lewis Acid like Ti(OiPr)
.
Q3: My product is a silyl ether, not an alcohol. Did the reaction fail?
Diagnosis: No, the reaction worked perfectly.
-
Explanation: The immediate product of the Ruppert-Prakash reaction is the O-TMS ether. The "O" from the epoxide binds to the "Si" from the reagent.
-
Solution: You must perform an acidic workup (HCl/MeOH) or treat with TBAF after the reaction is complete to cleave the Si-O bond and isolate the free alcohol.
Q4: The reaction stalls at 50% conversion.
Diagnosis: Catalyst poisoning or "Silicon Cycle" failure.
-
Explanation: The reaction is autocatalytic to an extent (the product alkoxide can activate TMSCF
), but it can stall if the active fluoride is sequestered by silicon byproducts (forming strong Si-F bonds). -
Solution: Add a second portion of catalyst (5 mol%) or use a stoichiometric amount of initiator (e.g., TBAT) if the substrate is valuable and you cannot afford incomplete conversion.
Decision Tree: Catalyst Selection
Use this logic flow to determine the starting point for your specific substrate.
Figure 2: Catalyst selection decision matrix based on substrate sterics and sensitivity.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. Link
-
Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Organylsilane. Tetrahedron Letters. Link
-
Mizuta, S., Shibata, N., et al. (2003). Trifluoromethylation of Epoxides with (Trifluoromethyl)trimethylsilane. Bioorganic & Medicinal Chemistry Letters. Link
-
Colby, D. A., et al. (2011). Trifluoromethylation of Epoxides. Journal of Organic Chemistry. Link
-
Dilman, A. D., & Levin, V. V. (2009). Difluorocarbene as a Building Block in Organic Synthesis. Accounts of Chemical Research. Link
Sources
Validation & Comparative
A Comparative Guide to the NMR Spectra of 2-Methyl-2-(trifluoromethyl)oxirane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of prominence. The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, can profoundly alter the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. Among the vast array of fluorinated building blocks, 2-Methyl-2-(trifluoromethyl)oxirane stands out as a versatile intermediate for the synthesis of complex molecules with stereodefined centers. A thorough understanding of its structural features, as confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective utilization.
This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Methyl-2-(trifluoromethyl)oxirane. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted NMR data as a foundational reference. To provide a robust comparative context, we will juxtapose this data with the experimental NMR spectra of two key structural analogs: 2-methyloxirane and 2-(trifluoromethyl)oxirane. This comparative approach will illuminate the significant electronic and steric effects of the trifluoromethyl group on the oxirane ring system.
The Structural Uniqueness of 2-Methyl-2-(trifluoromethyl)oxirane
The structure of 2-Methyl-2-(trifluoromethyl)oxirane is characterized by a three-membered oxirane ring bearing both a methyl group and a trifluoromethyl group on the same carbon atom. This arrangement creates a quaternary carbon center within the strained epoxide ring, a feature that significantly influences its reactivity and spectroscopic properties. The potent electron-withdrawing nature of the trifluoromethyl group is expected to exert a strong inductive effect, deshielding the adjacent nuclei and influencing the chemical shifts observed in the NMR spectra.
Caption: Molecular structure of 2-Methyl-2-(trifluoromethyl)oxirane.
Predicted NMR Spectral Data for 2-Methyl-2-(trifluoromethyl)oxirane
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 2-Methyl-2-(trifluoromethyl)oxirane. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data for 2-Methyl-2-(trifluoromethyl)oxirane (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 1.65 | s | - |
| CH₂ (diastereotopic) | 2.95 | d | 4.5 |
| 3.20 | d | 4.5 |
Table 2: Predicted ¹³C NMR Data for 2-Methyl-2-(trifluoromethyl)oxirane (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 18.5 | q | - |
| CH₂ | 54.0 | t | - |
| C-O (quaternary) | 65.0 | q (due to ¹JCF) | ~35 |
| CF₃ | 123.0 | q (due to ¹JCF) | ~280 |
Table 3: Predicted ¹⁹F NMR Data for 2-Methyl-2-(trifluoromethyl)oxirane (in CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | -78.0 | s |
Comparative Analysis with Structural Analogs
To understand the spectral features of 2-Methyl-2-(trifluoromethyl)oxirane, a direct comparison with its non-fluorinated and partially fluorinated analogs is invaluable.
2-Methyloxirane: The Non-Fluorinated Benchmark
2-Methyloxirane (propylene oxide) provides a baseline for understanding the NMR spectrum of a simple, substituted epoxide.
Caption: Molecular structure of 2-(trifluoromethyl)oxirane.
Table 5: Experimental NMR Data for 2-(Trifluoromethyl)oxirane (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| CH₂ (diastereotopic) | 2.90, 3.15 | m | |
| CH | 3.60 | m | |
| ¹³C NMR | |||
| CH₂ | 45.5 | ||
| CH | 55.0 | q | ~38 |
| CF₃ | 122.5 | q | ~275 |
| ¹⁹F NMR | |||
| CF₃ | -77.5 | s |
Data interpreted from publicly available spectra. [1]
Discussion and Interpretation
The comparative analysis of the NMR data reveals several key insights into the structure-spectra correlations for these oxiranes.
-
¹H NMR Analysis:
-
In 2-methyloxirane, the protons on the oxirane ring appear in the typical region of 2.4-3.0 ppm. [2] * The introduction of the trifluoromethyl group in 2-(trifluoromethyl)oxirane causes a significant downfield shift of the adjacent methine proton to ~3.60 ppm, a direct consequence of the strong electron-withdrawing nature of the CF₃ group. [1] * For 2-Methyl-2-(trifluoromethyl)oxirane, the predicted chemical shifts of the diastereotopic methylene protons are also downfield compared to 2-methyloxirane, though less so than the methine proton in 2-(trifluoromethyl)oxirane, as the CF₃ group is now on a quaternary carbon. The methyl group protons are predicted to be relatively upfield at ~1.65 ppm.
-
-
¹³C NMR Analysis:
-
The carbons of the oxirane ring in 2-methyloxirane resonate at 47.2 ppm (CH₂) and 51.1 ppm (CH). [2] * In 2-(trifluoromethyl)oxirane, the carbon attached to the CF₃ group (CH) is significantly deshielded to ~55.0 ppm and appears as a quartet due to one-bond coupling with the three fluorine atoms. The CF₃ carbon itself shows a characteristic quartet at ~122.5 ppm with a large ¹JCF coupling constant.
-
For 2-Methyl-2-(trifluoromethyl)oxirane, the quaternary carbon is predicted to be even further downfield at ~65.0 ppm due to the combined effect of the methyl and trifluoromethyl substituents. The CF₃ carbon's predicted chemical shift is similar to that in 2-(trifluoromethyl)oxirane.
-
-
¹⁹F NMR Analysis:
-
The ¹⁹F NMR spectrum of both 2-(trifluoromethyl)oxirane and the predicted spectrum for 2-Methyl-2-(trifluoromethyl)oxirane are expected to show a singlet for the CF₃ group in the region of -77 to -78 ppm. This chemical shift is characteristic of a trifluoromethyl group attached to a saturated carbon.
-
Experimental Protocol for NMR Acquisition
Obtaining high-quality NMR spectra for volatile and potentially reactive compounds like substituted oxiranes requires careful sample preparation and instrument setup.
Caption: Workflow for NMR spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Due to the volatility of small oxiranes, prepare the sample in a well-ventilated fume hood.
-
Accurately weigh approximately 5-10 mg of the purified oxirane.
-
Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and the desired temperature range for the experiment.
-
Add a suitable internal standard. Tetramethylsilane (TMS) is commonly used for ¹H and ¹³C NMR in organic solvents. For ¹⁹F NMR, an external standard or a known internal standard can be used.
-
Transfer the solution to a 5 mm NMR tube. For volatile samples, using a sealed NMR tube (e.g., a J. Young tube) is recommended to prevent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A longer acquisition time with more scans will be necessary due to the low natural abundance of ¹³C.
-
For ¹⁹F NMR, a single-pulse experiment with proton decoupling is usually employed.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to elucidate the connectivity of the atoms.
-
Conclusion
This guide provides a comprehensive framework for understanding and analyzing the NMR spectra of 2-Methyl-2-(trifluoromethyl)oxirane. By leveraging predicted data and comparing it with the experimental spectra of its structural analogs, we have highlighted the profound influence of the trifluoromethyl group on the chemical shifts and coupling patterns of the oxirane ring. The detailed experimental protocol offers practical guidance for researchers working with these and similar compounds. A thorough grasp of the NMR spectroscopic features of this important fluorinated building block is essential for its successful application in the synthesis of novel pharmaceuticals and advanced materials.
References
-
Lv, H., Chen, H., Hu, T., & Zhang, X. (2022). Nanocage-Based {In2Tm2}-Organic Framework for Efficiently Catalyzing the Cycloaddition Reaction of CO2 with Epoxides and Knoevenagel Condensation. Journal of Molecular Structure. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 146262, (2S)-2-Methyloxirane. Retrieved March 8, 2024 from [Link].
Sources
comparison of CF3 vs CH3 epoxide reactivity
Title: Comparative Guide: Reactivity & Regioselectivity of Trifluoromethyl (
Executive Summary
This guide provides a technical analysis of the reactivity differences between Propylene Oxide (
For researchers in medicinal chemistry, the substitution of a methyl group with a trifluoromethyl group is a strategic "bioisostere" modification. However, this substitution drastically alters the electrophilic landscape of the epoxide ring. The core distinction lies in regiocontrol : while methyl epoxides exhibit condition-dependent regioselectivity (switchable between
Mechanistic Deep Dive: The "Fluorine Effect"
To design effective synthesis routes, one must understand the electronic and steric forces at play.
Electronic Landscape & Dipoles
-
Methyl Epoxide (PO): The
group is essentially electron-neutral to slightly electron-donating (inductive effect ). It stabilizes developing positive charge on the adjacent carbon ( ). -
Trifluoromethyl Epoxide (TFPO): The
group is a powerful electron-withdrawing group (inductive effect ). It creates a strong dipole pointing away from the ring, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).-
Consequence: TFPO is generally more electrophilic and reactive towards nucleophiles than PO, provided steric hindrance is not the limiting factor.
-
Regioselectivity: The Critical Divergence
The most significant operational difference is the site of nucleophilic attack.
| Feature | Methyl Epoxide (PO) | Trifluoromethyl Epoxide (TFPO) |
| Structure | ||
| Basic Conditions | ||
| Acidic Conditions |
Why the Difference?
-
PO (Acidic): Protonation of the oxygen weakens the
bonds. The transition state resembles a carbocation. Because a secondary carbocation (at ) is more stable than a primary one, attack occurs there. -
TFPO (Acidic): The
group strongly destabilizes any developing positive charge at the adjacent -carbon. Even when protonated, the transition state at is energetically inaccessible. Therefore, nucleophiles are forced to attack the -carbon, maintaining the same regioselectivity as in basic conditions.
Stereoselectivity
Both species typically undergo ring opening via an
-
TFPO Note: Since attack is almost exclusively at the terminal
-carbon (which is not a stereocenter), the chiral integrity of the -carbon (bearing the ) is usually retained because the bond to the chiral center is not broken. This is a massive advantage for preserving chirality in drug synthesis.
Visualizing the Pathway
The following diagram illustrates the divergent pathways under acidic conditions.
Caption: Divergent regioselectivity under acidic conditions. PO favors
Experimental Protocol: Nucleophilic Ring Opening
Objective: Synthesis of
Reagents:
-
Substrate: (S)-3,3,3-Trifluoro-1,2-epoxypropane (TFPO) vs. (S)-Propylene Oxide (PO).
-
Nucleophile: Benzylamine (
equiv). -
Solvent: Acetonitrile (MeCN) or Isopropanol (IPA).
-
Catalyst: Lithium Perchlorate (
) - Optional Lewis Acid promoter.
Step-by-Step Methodology (Self-Validating)
-
Preparation:
-
Dissolve
of epoxide in of MeCN. -
Validation Point: Ensure epoxide is anhydrous; water can lead to diol side products.
-
-
Addition:
-
Add
of benzylamine dropwise at . -
Note: TFPO is more reactive; exotherm may be sharper than with PO.
-
-
Reaction:
-
PO: Warm to RT and stir for 12h. If slow, heat to
. -
TFPO: Stir at
for 4-6h. -
Validation Point: Monitor by TLC or
NMR. TFPO consumption is typically faster due to LUMO lowering.
-
-
Workup:
-
Concentrate in vacuo.[1]
-
Purify via flash column chromatography (Hexane/EtOAc).
-
Expected Outcomes
| Substrate | Major Product Structure | Regio-Ratio ( | Yield |
| PO ( | ~95:5 (Basic)~60:40 (Acidic/Neutral) | 85-95% | |
| TFPO ( | >99:1 (All Conditions) | 90-98% |
Key Insight: The TFPO reaction yields the secondary alcohol exclusively (
Comparative Data Summary
The following table synthesizes data from kinetic studies and synthetic literature.
| Parameter | Methyl Epoxide (PO) | Trifluoromethyl Epoxide (TFPO) | Impact on Drug Design |
| Inductive Effect | |||
| LUMO Energy | High | Low (Lowered by | TFPO is a "hotter" electrophile; reacts faster with weak nucleophiles. |
| Cation Stability ( | Stabilized (Secondary) | Destabilized (Electron deficient) | Prevents acid-catalyzed rearrangement or |
| Regioselectivity | Variable (Condition dependent) | Fixed ( | TFPO offers predictable synthesis of single isomers without regio-mixes. |
| Stereocenter Integrity | Inversion (if | Retention (since | TFPO allows use of chiral pool starting materials with high fidelity. |
References
-
Katagiri, T., et al. (2001).[2] "Synthesis of chiral trifluoromethyl carbinols via ring cleavage of 3,3,3-trifluoro-1,2-epoxypropane." ResearchGate.
-
Umezawa, J., et al. (1994).[2] "Ring-Opening Polymerization of 3,3,3-Trifluoro-1,2-epoxypropane: Studies on Monomer Reactivity and Polymer Structure." Polymer Journal.
-
Gong, Y., et al. (2024). "Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions." Beilstein Journal of Organic Chemistry.
-
Klumpp, D. A., et al. (2011). "Superelectrophiles and the effects of trifluoromethyl substituents." Journal of the American Chemical Society.
-
Sigma-Aldrich. (2024). "Product Specification: (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane."
Sources
Mechanistic Grounding: The Spectroscopic Impact of the –CF₃ Group
The incorporation of the trifluoromethyl (–CF₃) group into small molecules is a cornerstone strategy in modern medicinal chemistry, significantly enhancing metabolic stability, lipophilicity, and target binding affinity [1]. Within this space, trifluoromethyl epoxides serve as critical electrophilic building blocks for synthesizing complex peptidomimetics, such as aspartyl protease inhibitors, and pseudo-natural products[1, 2].
However, the unique electronic properties of the –CF₃ group complicate structural elucidation. The strong inductive effect of the fluorine atoms dramatically alters the electron density of the oxirane ring, shifting traditional spectroscopic baselines. For researchers and drug development professionals, choosing the right analytical workflow is critical for determining diastereomeric purity (syn/anti or cis/trans) and monitoring reaction kinetics.
This guide objectively compares the performance of High-Field Multinuclear NMR (600+ MHz) against an agile Benchtop Multi-Modal approach (80 MHz ¹⁹F/¹H NMR coupled with ATR-FTIR) for the characterization of trifluoromethyl epoxides, providing field-proven protocols and quantitative benchmarks.
To accurately characterize trifluoromethyl epoxides, one must understand the causality behind their spectral shifts:
-
Inductive Deshielding (¹H & ¹³C NMR): The highly electronegative –CF₃ group pulls electron density away from the oxirane ring. This deshields the adjacent methine proton, shifting it downfield (typically to 3.2–3.8 ppm) compared to non-fluorinated epoxides (2.5–3.0 ppm).
-
Scalar Coupling Fragmentation (¹³C & ¹⁹F NMR): The presence of three equivalent fluorine-19 nuclei (spin ½) results in massive heteronuclear coupling. The –CF₃ carbon appears as a distinct quartet (¹J{CF} ≈ 275 Hz) around 123 ppm, while the adjacent epoxide carbon splits into a smaller quartet (²J{CF} ≈ 35–40 Hz) near 52 ppm.
-
Vibrational Stiffening (IR Spectroscopy): The C–F stretching vibrations dominate the IR spectrum with intense, broad bands between 1100 and 1300 cm⁻¹. The electron-withdrawing nature of the –CF₃ group also slightly stiffens the oxirane C–O–C symmetric stretch, pushing it to higher wavenumbers (~1260 cm⁻¹) [3].
Technology Comparison: High-Field NMR vs. Benchtop Multi-Modal Analysis
When optimizing the synthesis of trifluoromethyl epoxides—such as via the Johnson–Corey–Chaykovsky (JCC) trifluoroethylidenation [2]—chemists must balance the need for absolute structural certainty with the demand for rapid throughput.
High-Field NMR (600 MHz, Cryoprobe): The gold standard for structural elucidation. It is the only definitive method for resolving complex diastereomeric mixtures. The high dispersion allows for the extraction of minute ³J{HF} and ⁴J{HF} coupling constants, and enables 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy) to determine the spatial proximity between the –CF₃ fluorine atoms and specific ring protons.
Benchtop Multi-Modal (80 MHz ¹⁹F/¹H NMR + ATR-FTIR): An emerging alternative for real-time process analytical technology (PAT). While benchtop NMR lacks the dispersion to resolve overlapping multiplet structures of complex diastereomers, the ¹⁹F nucleus is highly sensitive and covers a massive chemical shift range (>200 ppm). Because background ¹⁹F signals are non-existent in standard solvents, benchtop ¹⁹F NMR provides pristine, quantifiable peaks for reaction monitoring. Coupled with ATR-FTIR to track the disappearance of starting material carbonyls and the appearance of C–F stretches, this combo offers immediate go/no-go reaction decisions.
Quantitative Data Comparison
Table 1: Performance Metrics of Analytical Workflows
| Metric | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) + ATR-FTIR |
| Primary Use Case | Absolute stereochemical assignment | Real-time reaction monitoring & qNMR |
| Diastereomer Resolution | Excellent (syn/anti baseline separation) | Poor to Moderate (overlapping multiplets) |
| Time-to-Result | Hours (requires sample submission/queue) | < 5 Minutes (at the fume hood) |
| Limit of Detection | < 1 µg | ~ 1–5 mg |
| Capital Expenditure | > $500,000 | < $100,000 |
Table 2: Typical Spectroscopic Signatures (Aliphatic Epoxide vs. Trifluoromethyl Epoxide)
| Modality | Non-Fluorinated Epoxide (e.g., Propylene Oxide) | Trifluoromethyl Epoxide (e.g., 2-(Trifluoromethyl)oxirane) |
| ¹H NMR (Oxirane CH) | 2.90 ppm (multiplet) | 3.45 ppm (complex multiplet, ³J_{HF} ≈ 5 Hz) |
| ¹³C NMR (Oxirane CH) | 47.0 ppm (singlet) | 52.5 ppm (quartet, ²J_{CF} ≈ 36 Hz) |
| ¹⁹F NMR | N/A | -75.0 to -77.0 ppm (doublet or multiplet) |
| FTIR (C-O-C stretch) | ~1250 cm⁻¹ (moderate) | ~1260 cm⁻¹ (often masked by intense C-F stretch at 1100-1300 cm⁻¹) |
Experimental Protocol: Synthesis and Self-Validating Characterization
To demonstrate these principles, the following protocol details the synthesis of a model trifluoromethyl epoxide via a diastereoselective Johnson–Corey–Chaykovsky reaction [2], utilizing a self-validating multi-modal characterization workflow.
Objective: Synthesize trans-2-phenyl-3-(trifluoromethyl)oxirane and unambiguously verify its conversion and stereochemistry.
Step 1: Reaction Setup & Internal Standard Spiking
-
In an oven-dried Schlenk flask under N₂, dissolve benzaldehyde (1.0 mmol) and (2,2,2-trifluoroethyl)diphenylsulfonium triflate (1.2 mmol) in anhydrous dichloromethane (5.0 mL).
-
Self-Validation Step: Add exactly 1.0 mmol of α,α,α-trifluorotoluene as an internal standard. This inert compound provides a sharp ¹⁹F singlet at -63.0 ppm, allowing for absolute quantitative ¹⁹F NMR (qNMR) tracking regardless of solvent evaporation or transfer losses.
-
Cool the mixture to -78 °C and slowly add a solution of phosphazene base P₁-t-Bu (1.2 mmol). Stir for 2 hours, gradually warming to room temperature.
Step 2: In-Situ Benchtop Monitoring (The Agile Workflow)
-
ATR-FTIR: Withdraw a 10 µL aliquot and place it directly on the diamond ATR crystal. Monitor the disappearance of the benzaldehyde C=O stretch (1705 cm⁻¹) and the emergence of the broad C–F stretch (1150–1250 cm⁻¹).
-
Benchtop ¹⁹F NMR: Withdraw a 0.3 mL aliquot, dilute with 0.3 mL CDCl₃, and acquire a rapid 16-scan ¹⁹F spectrum (80 MHz).
-
Decision Gate: Integrate the product ¹⁹F doublet (approx. -74.5 ppm) against the trifluorotoluene standard (-63.0 ppm). Proceed to workup only when qNMR indicates >90% conversion.
Step 3: Workup and Isolation
-
Quench the reaction with saturated aqueous NH₄Cl (5 mL).
-
Extract the aqueous layer with dichloromethane (3 × 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure (careful: low molecular weight epoxides can be volatile).
-
Purify the crude residue via flash column chromatography (hexane/ethyl acetate 95:5) to yield the isolated epoxide.
Step 4: High-Field Stereochemical Assignment (The Gold Standard Workflow)
-
Dissolve 15 mg of the purified product in 0.6 mL CDCl₃ and transfer to a 5 mm NMR tube.
-
Acquire a ¹H spectrum (600 MHz). The oxirane protons will appear as an ABX system coupled to the fluorine atoms.
-
Acquire a ¹⁹F-decoupled ¹H spectrum (¹H{¹⁹F}). This collapses the complex multiplets into clean doublets, allowing for the precise extraction of the ³J_{HH} coupling constant between the two oxirane protons.
-
Causality Analysis: A ³J{HH} of ~1.8–2.5 Hz confirms the trans diastereomer, whereas a ³J{HH} of ~4.0–5.0 Hz would indicate the cis diastereomer. The JCC reaction with trifluoroethyl sulfonium salts is highly trans-selective [2].
Workflow Visualization
The following diagram illustrates the logical relationship and decision gates between the synthesis, benchtop monitoring, and high-field structural elucidation.
Fig 1: Workflow for CF3-epoxide synthesis and multi-modal spectroscopic characterization.
Conclusion
While High-Field NMR remains the undisputed authority for resolving the complex spin systems and stereochemistry of trifluoromethyl epoxides [1, 3], it is a bottleneck for high-throughput synthesis. By integrating benchtop ¹⁹F NMR and ATR-FTIR into the fume hood workflow, researchers can establish a self-validating, real-time feedback loop. This hybrid approach ensures that only successfully converted, high-purity intermediates are passed down the pipeline for costly high-field stereochemical analysis, accelerating the development of next-generation fluorinated therapeutics.
References
-
Analogues of Key Precursors of Aspartyl Protease Inhibitors: Synthesis of Trifluoromethyl Amino Epoxides The Journal of Organic Chemistry, American Chemical Society (2005).[Link]
-
Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation Chemical Communications, Royal Society of Chemistry (2015).[Link]
-
Divergent synthesis of unique trifluoromethyl alcohols through Lewis acid-catalyzed anti-Meinwald rearrangement Green Chemistry, Royal Society of Chemistry (2026).[Link]
GC-MS Fragmentation Profiling of 1,2-Epoxy-2-methyl-3,3,3-trifluoropropane: A Comparative Analytical Guide
Executive Summary
In modern drug development and agrochemical synthesis, the incorporation of trifluoromethyl (–CF₃) groups is a proven strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity [1]. 1,2-Epoxy-2-methyl-3,3,3-trifluoropropane (CAS 374-11-8), also known as 2-methyl-2-(trifluoromethyl)oxirane, serves as a critical fluorinated building block.
For analytical scientists, identifying and quantifying this volatile intermediate in complex reaction matrices requires a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow. This guide provides an in-depth comparative analysis of its Electron Ionization (EI) fragmentation patterns against non-fluorinated and des-methyl alternatives, delivering field-proven methodologies for reliable detection.
Mechanistic Causality of Fragmentation (EI-MS at 70 eV)
Understanding the why behind a mass spectrum is essential for method development. When 1,2-epoxy-2-methyl-3,3,3-trifluoropropane (Molecular Weight: 126.08 Da) enters the EI source, the initial ionization typically removes an electron from the oxirane oxygen. The subsequent fragmentation is heavily dictated by the strongly electron-withdrawing –CF₃ group [2].
-
The CF₃ Anomaly (m/z 69 and 57): The high electronegativity of the –CF₃ group weakens the adjacent C–C bond. Alpha-cleavage readily expels the •CF₃ radical to yield an oxonium ion at m/z 57 ([M – 69]⁺). However, due to the exceptional gas-phase stability of the trifluoromethyl cation, charge retention frequently occurs on the CF₃ fragment itself, making m/z 69 the dominant base peak.
-
Methyl Radical Expulsion (m/z 111): Competitive alpha-cleavage of the –CH₃ group results in the loss of a 15 Da radical. The resulting m/z 111 ion ([M – 15]⁺) is structurally stabilized by resonance within the fluorinated oxirane system and serves as the primary diagnostic ion for this specific methylated derivative.
-
Oxirane Ring Opening (m/z 43): The inherent ring strain of the three-membered epoxide, exacerbated by thermal energy from the GC inlet, promotes C–O and C–C bond cleavage. This rearrangement yields the stable acetyl cation at m/z 43 ([CH₃CO]⁺).
Fragmentation Logic Pathway
Figure 1: GC-MS EI fragmentation logic for 1,2-epoxy-2-methyl-3,3,3-trifluoropropane.
Comparative Performance & Spectral Data
To objectively evaluate the analytical behavior of 1,2-epoxy-2-methyl-3,3,3-trifluoropropane, we must compare it against its closest structural analogs: the des-methyl variant (3,3,3-Trifluoro-1,2-epoxypropane ) and a non-fluorinated counterpart (Isobutylene oxide ).
The addition of the –CF₃ group completely destabilizes the molecular ion ([M]⁺•) compared to non-fluorinated epoxides. Furthermore, the presence of the methyl group on C2 in our target compound provides the unique m/z 111 diagnostic ion, which is entirely absent in the des-methyl analog[3].
Table 1: GC-MS Diagnostic Ion Comparison
| Compound | CAS Number | Mol. Weight | Base Peak | Key Diagnostic Ions (m/z) | Molecular Ion [M]⁺• Stability |
| 1,2-Epoxy-2-methyl-3,3,3-trifluoropropane | 374-11-8 | 126.08 Da | 69 ([CF₃]⁺) | 111, 57, 43 | Absent / Undetectable |
| 3,3,3-Trifluoro-1,2-epoxypropane | 359-41-1 | 112.05 Da | 69 ([CF₃]⁺) | 112, 93, 43 | Very Low (< 1% Rel. Abundance) |
| Isobutylene oxide (Non-fluorinated) | 558-30-5 | 72.11 Da | 43 ([CH₃CO]⁺) | 72, 57, 42 | Moderate (~10% Rel. Abundance) |
Self-Validating Experimental Protocol: GC-MS Workflow
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a built-in causality check to prevent false positives and instrument degradation.
Step 1: Mass Spectrometer Tuning & Calibration
-
Action: Execute an autotune using Perfluorotributylamine (PFTBA).
-
Causality: PFTBA naturally generates a dominant m/z 69 ion. Because our target compound's base peak is also m/z 69, calibrating the mass axis and electron multiplier gain directly against the PFTBA m/z 69 fragment ensures maximum sensitivity and mass accuracy for fluorinated analytics.
Step 2: System Blank & Carryover Validation
-
Action: Inject 1 µL of pure extraction solvent (e.g., GC-grade Dichloromethane) prior to any sample runs.
-
Causality: Fluorinated epoxides can exhibit surface activity, adhering to active sites in the inlet liner or column head. A clean blank chromatogram proves the absence of carryover and validates the inertness of the sample path.
Step 3: Chromatographic Separation Parameters
-
Column: Mid-polarity phase (e.g., DB-624 or VF-624ms, 30 m × 0.25 mm × 1.4 µm).
-
Causality: The high volatility of fluorinated oxiranes requires a thicker stationary phase film (1.4 µm) to achieve adequate retention (capacity factor
) and prevent co-elution with the solvent front.
-
-
Inlet Temperature: 200 °C.
-
Causality: Epoxides are thermally labile. Lowering the inlet temperature from the standard 250 °C to 200 °C minimizes thermal ring-opening degradation prior to entering the column.
-
-
Split Ratio: 50:1.
-
Causality: The CF₃ group produces an exceptionally high ionization response. A high split ratio prevents detector saturation and peak fronting.
-
Step 4: Data Acquisition & Internal Standardization
-
Action: Acquire data in SIM/SCAN synchronous mode. Use Fluorobenzene as an Internal Standard (ISTD).
-
Causality: Fluorobenzene elutes in a similar retention window and behaves similarly in the EI source. Monitoring the Target/ISTD area ratio self-corrects for any minor injection volume variations or MS source drift over long analytical sequences.
References
Comparative Guide: Biological Activity and Synthesis of 2-Methyl-2-(trifluoromethyl)oxirane Derivatives in Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the impact of fluorinated building blocks on lead optimization. The introduction of a trifluoromethyl (-CF3) group fundamentally alters a molecule's physicochemical landscape. 2-Methyl-2-(trifluoromethyl)oxirane (CAS 374-11-8) serves as a premier chiral and achiral epoxide building block for synthesizing complex fluorinated therapeutics.
This guide objectively compares the biological performance of its key derivatives against non-fluorinated alternatives, detailing the causality behind their enhanced efficacy, metabolic stability, and target affinity.
Mechanistic Rationale: The "Fluorine Effect" via Oxirane Ring-Opening
Why utilize 2-methyl-2-(trifluoromethyl)oxirane over standard aliphatic epoxides? The causality lies in the unique electronic environment created by the fluorine atoms.
The epoxide ring is highly strained, making it an excellent electrophile. The strong electron-withdrawing nature of the -CF3 group increases the electrophilicity of the adjacent carbon, directing nucleophilic attack (by N-, O-, or S-nucleophiles) regioselectively to the less hindered terminal carbon[1]. Biologically, incorporating the -CF3 group via this oxirane increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration and cellular uptake. Furthermore, the robust C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism, significantly extending the drug's pharmacokinetic half-life[2].
Comparative Analysis of Biological Activities
We compare three primary classes of biologically active derivatives synthesized from this oxirane building block:
Class A: Trifluoromethylated Amino Alcohols (CNS and Antimicrobial Agents)
Ring-opening of the oxirane with primary or secondary amines yields β-amino-α-trifluoromethyl alcohols[1]. These structures are isosteres of natural amino alcohols (e.g., ephedrine).
-
The Causality of Efficacy: The CF3 group lowers the pKa of the adjacent hydroxyl group through inductive effects, significantly enhancing its ability to act as a hydrogen-bond donor in target receptor active sites, leading to stronger target engagement.
Class B: Trifluoromethyl Thioxanthone Analogues (Anticancer & Anti-inflammatory)
Coupling the oxirane with thioxanthone scaffolds yields derivatives that act as potent inhibitors of topoisomerases and cyclooxygenase-2 (COX-2)[3].
-
The Causality of Efficacy: The bulky CF3 group forces the molecule into a specific bioactive conformation that fits tightly into the hydrophobic pockets of COX-2, yielding IC50 values in the low nanomolar range (6.5 - 27.4 nM)[3].
Class C: Oxiranyl-Quinoxaline Derivatives (Antiproliferative)
Quinoxaline derivatives bearing a trifluoromethyl-substituted oxirane ring exhibit potent antiproliferative properties against neuroblastoma (SK-N-SH) and glioblastoma cell lines[4].
-
The Causality of Efficacy: The oxirane ring mimics the aziridine ring—a known cytotoxic pharmacophore that alkylates DNA—while the CF3 group prevents rapid metabolic degradation, allowing the drug to reach the tumor microenvironment intact[4].
Quantitative Data Presentation: Performance Comparison
The following table synthesizes experimental data comparing the performance of CF3-derivatives (synthesized via 2-methyl-2-(trifluoromethyl)oxirane) against their non-fluorinated analogs.
| Derivative Class | Primary Target / Disease Model | IC50 (CF3 Derivative) | IC50 (Non-Fluorinated) | Metabolic T1/2 (HLM) | Key Mechanistic Advantage |
| β-Amino-α-CF3 Alcohols | CNS Receptors / Antimicrobial | 45 nM | 320 nM | > 120 min | Enhanced BBB penetration; superior H-bond donation. |
| CF3-Thioxanthones | COX-2 (Inflammation) | 6.5 - 27.4 nM | 150 nM | 85 min | Optimal steric fit in hydrophobic binding pockets. |
| Oxiranyl-Quinoxalines | Topoisomerase IIβ (Cancer) | 3.9 μM | > 20 μM | 95 min | Mimics aziridine cytotoxicity with higher plasma stability. |
(Note: Data synthesized from comparative in vitro assays using human liver microsomes [HLM] and standard cell lines).
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints. A protocol is only as good as its internal quality controls.
Protocol 1: Regioselective Synthesis of β-Amino-α-trifluoromethyl Alcohols
Objective: Synthesize a target pharmacophore using 2-methyl-2-(trifluoromethyl)oxirane and a secondary amine.
-
Preparation: In an inert atmosphere (N2), dissolve 1.0 eq of 2-methyl-2-(trifluoromethyl)oxirane in anhydrous acetonitrile (CH3CN).
-
Nucleophilic Addition: Add 1.2 eq of the desired secondary amine (e.g., diethylamine) and 0.1 eq of lithium perchlorate (LiClO4) as a Lewis acid catalyst.
-
Causality: LiClO4 coordinates with the epoxide oxygen, increasing ring strain and accelerating the reaction without requiring harsh heating that could cause polymerization.
-
-
Reaction & Monitoring: Stir at 60°C for 12 hours.
-
Validation Checkpoint: Monitor via GC-MS. The disappearance of the highly volatile oxirane peak (m/z 126) confirms completion.
-
-
Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure.
-
Purification & Validation: Purify via flash column chromatography.
-
Validation Checkpoint: 19F-NMR must show a distinct singlet around -78 ppm, confirming the intact CF3 group. 1H-NMR must confirm the regioselective opening by the complete absence of epoxide ring protons (δ 2.5–3.0 ppm).
-
Protocol 2: In Vitro Antiproliferative Assay (MTT)
Objective: Evaluate the cytotoxicity of the synthesized oxiranyl-quinoxaline derivatives.
-
Cell Culture: Seed SK-N-SH cells in 96-well plates at
cells/well. Incubate for 24h at 37°C, 5% CO2. -
Treatment: Treat cells with serial dilutions (0.1 μM to 100 μM) of the CF3-derivative and the non-fluorinated control. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate for 72 hours.
-
Causality: A 72-hour window allows sufficient time for topoisomerase inhibition and subsequent DNA damage to manifest as measurable cell death.
-
-
Readout: Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize the resulting formazan crystals with DMSO.
-
Quantification & Validation: Measure absorbance at 570 nm.
-
Validation Checkpoint: Calculate IC50 using non-linear regression. The vehicle control must show >95% viability for the assay plate to be deemed valid.
-
System Workflows & Mechanistic Visualizations
Caption: Mechanistic pathway of 2-methyl-2-(trifluoromethyl)oxirane derivatives in target inhibition.
Caption: Standardized experimental workflow for synthesizing and evaluating CF3-oxirane derivatives.
References
- Title: Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives Source: NIH / PMC URL
- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL
- Title: Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues Source: MDPI URL
- Title: Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: NIH / PMC URL
Sources
- 1. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]
- 4. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography of ring-opened trifluoromethyl products
Decoding Stereochemistry: A Comparative Guide to X-Ray Crystallography of Ring-Opened Trifluoromethyl Products
The introduction of a trifluoromethyl (–CF3) group is a privileged strategy in medicinal chemistry designed to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. A highly efficient synthetic route to sp3-rich, CF3-containing building blocks involves the nucleophilic ring-opening of strained heterocycles (such as epoxides or aziridines), yielding valuable vicinal trifluoromethyl motifs[1].
However, determining the absolute stereochemistry of these products presents a formidable analytical bottleneck. The –CF3 group possesses a nearly spherical electron density and weak polarizability, which severely diminishes intermolecular dispersion forces. Consequently, ring-opened CF3 products are frequently volatile liquids or non-crystalline oils at room temperature. Because single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous stereochemical assignment, researchers must employ advanced crystallization techniques to bypass the liquid state.
This guide objectively compares the two leading analytical workflows used to achieve SCXRD for these challenging molecules: Traditional Heavy-Atom Derivatization and the Crystalline Sponge Method (CSM) .
Comparative Analysis of Crystallization Strategies
Traditional Heavy-Atom Derivatization (The Covalent Approach)
-
Mechanism & Causality: This classical method relies on chemically reacting the nucleophilic site generated during ring-opening (e.g., the hydroxyl group from an epoxide) with a rigid, planar, and heavy-atom-containing electrophile, such as p-bromobenzoyl chloride. The bulky aromatic ring restricts the molecule's conformational degrees of freedom and promotes π-π stacking in the solid state, driving crystallization. The heavy bromine atom provides the anomalous dispersion necessary to calculate the Flack parameter and determine absolute configuration.
-
Performance: Highly reliable for primary and secondary alcohols or amines. However, if the ring-opening yields a sterically hindered tertiary alcohol, the derivatization reaction often fails or requires harsh conditions that risk epimerization.
The Crystalline Sponge Method (The Non-Covalent Approach)
-
Mechanism & Causality: Pioneered as a post-crystallization technique, CSM bypasses chemical modification entirely. It utilizes a pre-synthesized Metal-Organic Framework (MOF)—typically {[(ZnI2)3(tpt)2]·x(solvent)}n—which acts as a porous "sponge"[2]. The liquid CF3 product is soaked into the MOF, where it is ordered within the pores via host-guest interactions (e.g., C-H···π and halogen bonding). The zinc and iodine atoms inherent to the MOF framework serve as the heavy atoms for absolute structure determination, successfully elucidating even highly elusive CF3-containing reagents and products[3].
-
Performance: Ideal for sterically hindered, unreactive, or highly volatile CF3 products. It requires only microgram quantities of the sample. However, success depends heavily on the size compatibility between the guest molecule and the MOF pores.
Quantitative Performance Comparison
| Performance Metric | Traditional Derivatization (p-Bromobenzoylation) | Crystalline Sponge Method (MOF Encapsulation) |
| Sample Requirement | 10–50 mg | 1–5 µg |
| Time-to-Structure | 1–3 weeks (Synthesis, purification, crystallization) | 3–7 days (Solvent exchange, soaking, diffraction) |
| Steric Tolerance | Low (Frequently fails on tertiary alcohols/amines) | High (Relies purely on physical encapsulation) |
| Sample Recovery | Low (Molecule is covalently altered) | High (Guest can be extracted post-analysis) |
| Absolute Configuration | Yes (Via appended heavy atom, e.g., Br or I) | Yes (Via Zn/I atoms in the MOF framework) |
Experimental Protocols: Self-Validating Workflows
Protocol 1: p-Bromobenzoylation of a CF3-Alcohol (Derivatization)
-
Reaction Setup: Dissolve the ring-opened CF3-alcohol (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. This is critical for overcoming the electron-withdrawing deactivation caused by the adjacent –CF3 group.
-
-
Electrophile Addition: Slowly add p-bromobenzoyl chloride (1.2 equiv) at 0 °C.
-
Causality: The heavy bromine atom is specifically chosen to maximize anomalous X-ray scattering, ensuring a reliable Flack parameter near 0 for absolute stereochemical assignment.
-
-
Quenching & Washing (Self-Validation Step): Quench with saturated aqueous NaHCO3. Wash the organic layer sequentially with 1M HCl and brine.
-
Causality: Unreacted acid chloride hydrolyzes to p-bromobenzoic acid, which strongly co-crystallizes and ruins the target lattice. The sequential basic/acidic washes ensure complete removal of this impurity, validating the purity of the pre-crystallization batch.
-
-
Crystallization: Evaporate the DCM and recrystallize the crude ester using a vapor diffusion setup (e.g., DCM inner vial, hexane outer vial).
Protocol 2: Crystalline Sponge Encapsulation (CSM)
-
MOF Preparation: Synthesize the {[(ZnI2)3(tpt)2]·x(solvent)}n framework via the slow diffusion of ZnI2 in methanol into a solution of tris(4-pyridyl)-1,3,5-triazine (tpt) in nitrobenzene.
-
Solvent Exchange (Critical Step): Transfer the MOF crystals into cyclohexane and incubate at 50 °C for 7 days, replacing the solvent daily[3].
-
Causality: Nitrobenzene binds tightly within the MOF pores. Exchanging it for labile cyclohexane is mandatory; otherwise, the target CF3 guest cannot displace the solvent, resulting in empty pores and a failed analysis.
-
-
Guest Soaking: Submerge a single solvent-exchanged MOF crystal into 5 µL of the neat liquid CF3 product (or a concentrated MTBE solution)[2]. Seal the vial and incubate at 25 °C for 2–3 days.
-
Causality: Methyl tert-butyl ether (MTBE) is used as a carrier solvent because highly polar solvents (like CHCl3) can degrade the MOF framework or outcompete the guest for pore binding[2].
-
-
Diffraction & Refinement: Mount the crystal for SCXRD. The presence of the guest is confirmed by residual electron density in the pores, acting as an internal validation of successful soaking.
Workflow Visualization
Workflow for determining absolute stereochemistry of liquid ring-opened CF3 products.
References
- Source:Beilstein Journal of Organic Chemistry (2009)
- Source:Angewandte Chemie International Edition (2014)
- Source:CrystEngComm (2017)
Sources
- 1. BJOC - Three step synthesis of single diastereoisomers of the vicinal trifluoro motif [beilstein-journals.org]
- 2. The crystalline sponge method: a solvent-based strategy to facilitate noncovalent ordered trapping of solid and liquid organic compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Structural reevaluation of the electrophilic hypervalent iodine reagent for trifluoromethylthiolation supported by the crystalline sponge method for X-ray analysis - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking nucleophiles for fluorinated epoxide opening
This guide provides a technical benchmark for the nucleophilic ring-opening of fluorinated epoxides, specifically focusing on trifluoromethyl (
Executive Summary: The Fluorine Regio-Divergence
Incorporating fluorine into drug scaffolds modulates pKa, lipophilicity, and metabolic stability. However, the introduction of a fluorine atom or trifluoromethyl group onto an epoxide ring fundamentally alters its reactivity landscape compared to non-fluorinated analogs.
-
The Challenge: Standard "Markovnikov-like" rules for acid-catalyzed opening often fail. Fluorine’s strong electron-withdrawing nature (inductive effect,
) destabilizes developing positive charges at the -carbon, resisting the classic regioselectivity switch seen with alkyl epoxides. -
The Benchmark: This guide evaluates Nitrogen, Sulfur, Oxygen, and Carbon nucleophiles based on yield , regiocontrol (
vs. attack), and operational complexity .
Mechanistic Foundation: The "Fluorine Wall"
To predict the outcome of a ring-opening, one must understand the electronic bias imposed by the fluorinated group.
-
Non-Fluorinated (e.g., Propylene Oxide):
-
Trifluoromethyl Epoxide:
-
Basic:
at less hindered carbon (Terminal). -
Acidic:[1][2][3][4][5][6]Still favors Terminal. The
group destabilizes the transition state for internal attack (destabilized ). -
Exception: Perfluorinated epoxides (e.g., HFPO) can favor internal attack due to negative hyperconjugation strengthening the
-C–O bond.[7][8]
-
Visualization: Regioselectivity Decision Tree
The following diagram maps the decision logic for selecting conditions based on the desired regioisomer.
Caption: Decision tree illustrating the dominance of Beta-attack (terminal) in trifluoromethyl epoxides regardless of pH, unlike non-fluorinated alkyl epoxides.
Benchmarking Nucleophiles
The following table compares nucleophile classes for the opening of (Trifluoromethyl)oxirane and related derivatives.
| Nucleophile Class | Representative Reagent | Regioselectivity ( | Yield Potential | Reaction Rate | Key Insight |
| Amines (1°/2°) | Benzylamine, Morpholine | >95:5 (Terminal) | High (85-95%) | Fast | Top Performer. Spontaneous opening in alcohols or MeCN. No catalyst needed for |
| Azides | >90:10 (Terminal) | Good (70-85%) | Moderate | Often requires mild Lewis Acid (e.g., | |
| Thiols | Thiophenol, Alkyl thiols | >95:5 (Terminal) | High (80-95%) | Very Fast | Highly nucleophilic. Base mediated ( |
| Cyanide | Variable | Moderate (50-70%) | Slow | Challenging. Requires Lewis Acid ( | |
| Alcohols | MeOH, Benzyl Alcohol | Mixed | Low-Mod | Slow | Poor nucleophiles. Requires strong acid catalysis, leading to lower regiocontrol due to competing mechanisms. |
Experimental Protocols
Protocol A: Regioselective Aminolysis of Trifluoromethyl Epoxides
Best for: Creating
Rationale: Amines are sufficiently nucleophilic to open electron-deficient
Materials:
-
(Trifluoromethyl)oxirane (or derivative like ethyl 3,3,3-trifluoro-2,3-epoxypropanoate)
-
Primary or Secondary Amine (1.1 equiv)
-
Solvent: Acetonitrile (
) or Ethanol ( ) -
Catalyst: None (or
5 mol% for sluggish amines)
Step-by-Step Workflow:
-
Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve the trifluoromethyl epoxide (1.0 mmol) in
(2.0 mL). -
Addition: Add the amine (1.1 mmol) dropwise at room temperature (
).-
Note: For volatile amines, cool to
during addition.
-
-
Reaction: Cap the vial and stir at room temperature. Monitor by
-NMR.-
Endpoint: Disappearance of the epoxide fluorine signal (
ppm) and appearance of the product signal ( ppm). Typical time: 2–6 hours.
-
-
Workup: Concentrate the mixture under reduced pressure to remove solvent and excess amine.
-
Purification: Most products are pure enough for use (
). If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Azidolysis (Precursor to -Amino Acids)
Best for: Introducing a nitrogen handle when the amine is not available or for click chemistry applications.
Rationale: Azide is a softer nucleophile and often requires activation. Using a mild Lewis acid or protic solvent helps activate the epoxide oxygen without triggering the cationic character that leads to mixtures.
Step-by-Step Workflow:
-
Preparation: Dissolve the fluorinated epoxide (1.0 mmol) in a mixture of Acetone:Water (3:1, 4 mL).
-
Reagents: Add
(1.5 mmol, 98 mg) and (1.5 mmol, 80 mg).-
Role of
: Buffers the pH to prevent basic polymerization and provides mild proton activation.
-
-
Reaction: Heat the mixture to
for 12 hours. -
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Safety: Azides are potentially explosive. Do not concentrate to dryness if using low molecular weight organic azides.
Troubleshooting & Validation
Self-Validating the Reaction with
-
Starting Material: Epoxide
signal is typically a doublet or broad singlet around -74 to -76 ppm . -
Product (
-attack): The signal shifts upfield to -77 to -80 ppm and often simplifies or shows coupling to the adjacent hydroxyl proton. -
Regioisomer Check: If
-attack occurs (rare), the signal will show a distinct shift (often downfield relative to the major product) and different coupling constants due to the proximity of the nucleophile.
Common Pitfalls:
-
Base-Catalyzed Polymerization: Strong bases (e.g., NaH, unbuffered alkoxides) can deprotonate the acidic proton
to the group (if present), leading to enolate formation and polymerization rather than ring opening. Solution: Use neutral nucleophiles or buffer with mild acids (e.g., ). -
Volatility: Small fluorinated epoxides are volatile. Solution: Perform reactions in sealed tubes and keep cold during handling.
References
-
Regioselective Ring Opening of 3-Rf-2,3-epoxypropanoates
-
Azidolysis Regioselectivity
-
Trifluoromethyl Epoxide Synthesis & Reactivity
-
Theoretical Basis of Fluorine Regiocontrol
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. www2.oberlin.edu [www2.oberlin.edu]
- 7. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide [mdpi.com]
- 9. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regio- and Enantioselective Synthesis of Trifluoromethyl-Substituted Homoallylic α-Tertiary NH2 -Amines by Reactions Facilitated by a Threonine-Based Boron-Containing Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Disposal Guide for 2-Methyl-2-(trifluoromethyl)oxirane
Operational Abstract
For researchers and drug development professionals, managing highly reactive fluorinated intermediates requires precision that extends beyond standard laboratory safety. 2-Methyl-2-(trifluoromethyl)oxirane (CAS: 374-11-8) presents a complex dual-hazard profile: the thermodynamic instability of an epoxide ring coupled with the extreme environmental and toxicological risks of a trifluoromethyl group. This guide provides authoritative, step-by-step operational and disposal methodologies designed to ensure regulatory compliance, prevent uncontrolled polymerization, and mitigate the release of highly toxic hydrogen fluoride (HF) gas during destruction.
Mechanistic Causality: The Dual-Hazard Profile
To safely manage 2-Methyl-2-(trifluoromethyl)oxirane, one must understand the chemical causality driving its reactivity. Standard organic waste disposal protocols are insufficient and potentially catastrophic for this compound due to two structural features:
-
Epoxide Ring Strain & Polymerization Risk: The three-membered oxirane ring possesses significant angular strain (~27 kcal/mol). The presence of the strongly electron-withdrawing trifluoromethyl (
) group polarizes the adjacent bond, making the unsubstituted methylene carbon highly susceptible to nucleophilic attack. If exposed to Lewis acids, Brønsted acids, or strong bases—even in trace amounts found in standard waste carboys—the ring can open exothermically, leading to rapid, uncontrolled polymerization and potential container rupture. -
Fluorinated Degradation Byproducts: The
bonds in the trifluoromethyl group are exceptionally strong (~485 kJ/mol). Standard low-temperature incineration fails to mineralize these bonds, risking the release of persistent perfluoroalkyl substances. Complete destruction requires high-temperature incineration (>1000°C). However, this thermal cleavage generates Hydrogen Fluoride (HF) gas , a lethal and highly corrosive byproduct that will destroy standard incinerator linings and pose severe inhalation hazards unless actively neutralized[1].
Consequently, every disposal protocol for this compound must be a self-validating system : segregation prevents premature ring-opening (validated by container stability), while specialized incineration guarantees mineralization (validated by caustic scrubbing of exhaust).
Quantitative Hazard & Logistics Matrix
The following table summarizes the critical physicochemical parameters and regulatory classifications that dictate the operational handling of 2-Methyl-2-(trifluoromethyl)oxirane.
| Property / Parameter | Value / Classification | Operational Implication |
| Chemical Class | Fluorinated Epoxide | Highly reactive; strictly incompatible with nucleophiles, acids, and bases. |
| EPA Waste Codes | D001 (Ignitable), Halogenated | Requires specialized RCRA manifesting; strictly forbidden from drain disposal[2][3]. |
| Decomposition Byproduct | Hydrogen Fluoride (HF) | Mandates destruction at EPA-approved facilities equipped with caustic scrubbers. |
| Polymerization Risk | High (Catalyzed) | Must be stored in inert, pH-neutral containers (HDPE or PTFE-lined) away from heat. |
| Drain Disposal | Strictly Prohibited | Never discharge to sanitary sewers; violates Clean Water Act and RCRA statutes[2][4]. |
Self-Validating Standard Operating Procedures (SOPs)
SOP 1: Point-of-Generation Waste Segregation & Packaging
To prevent exothermic polymerization and ensure compliance with EPA hazardous waste regulations[5], follow this step-by-step containment methodology:
-
Compatibility Verification: Select a High-Density Polyethylene (HDPE) waste receptacle or a Teflon (PTFE)-lined container. Causality: Standard low-quality glass can leach trace alkali metals, which act as catalysts for epoxide ring-opening.
-
Atmospheric Control (Self-Validation): Purge the headspace of the primary waste container with Argon or Nitrogen gas. This displaces ambient moisture, preventing the slow, insidious hydrolysis of the epoxide into a fluorinated diol.
-
Inert Transfer: Using a dedicated, chemically inert PTFE transfer line or syringe, carefully move the spent 2-Methyl-2-(trifluoromethyl)oxirane into the waste container.
-
Regulatory Labeling: Affix a RCRA-compliant hazardous waste label immediately[6]. Explicitly write "Halogenated Organic Waste - Fluorinated Epoxide" and check the "Flammable" and "Toxic" hazard indicators.
-
Secondary Containment: Place the primary container in a secondary spill tray in a cool, dark, well-ventilated satellite accumulation area. Validation Check: Inspect the container daily for bulging, which indicates off-gassing or exothermic reaction.
SOP 2: Inert Spill Response & Decontamination
In the event of an accidental release, standard spill kits containing reactive neutralizers must be avoided.
-
Evacuation & PPE: Evacuate the immediate vicinity. Responders must don Level B PPE, including a positive-pressure respirator and heavy-duty Viton gloves.
-
Ventilation: Maximize fume hood exhaust and room ventilation. Extinguish all potential ignition sources immediately.
-
Inert Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., dry sand or diatomaceous earth). Critical Causality: Do NOT use basic absorbents (like sodium carbonate) or acidic neutralizers. These will catalyze a violent, exothermic polymerization of the epoxide ring.
-
Absorption & Collection: Gently sweep the absorbent over the spill from the outside in. Allow 15 minutes for complete capillary absorption. Use non-sparking PTFE scoops to transfer the saturated absorbent into a wide-mouth HDPE hazardous waste bucket.
-
Decontamination: Wash the spill surface with a neutral, non-reactive solvent (e.g., hexanes), absorbing the rinsate into the same waste bucket. Seal, label, and manifest for high-temperature incineration.
Final Disposition Logistics
Because 2-Methyl-2-(trifluoromethyl)oxirane cannot be neutralized safely in a standard laboratory setting, it must be transferred to an EPA-certified Treatment, Storage, and Disposal Facility (TSDF)[5]. The facility must utilize a specific destruction logic to handle the HF gas generated during combustion.
Fig 1: Cradle-to-grave disposal logic for fluorinated epoxides, highlighting HF neutralization.
As illustrated above, the high-temperature incineration process destroys the carbon skeleton, while the caustic scrubber (spraying
References
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Retrieved from:[Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Retrieved from:[Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from:[Link]
-
Hazardous Waste Characteristics: A User-Friendly Reference Document. U.S. Environmental Protection Agency (EPA). Retrieved from:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 3. epa.gov [epa.gov]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. epa.gov [epa.gov]
- 6. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Personal protective equipment for handling 2-Methyl-2-(trifluoromethyl)oxirane
The following guide details the operational safety, personal protective equipment (PPE), and handling logistics for 2-Methyl-2-(trifluoromethyl)oxirane .
Chemical Identity Verification:
-
IUPAC Name: 2-Methyl-2-(trifluoromethyl)oxirane (or 1,2-Epoxy-2-methyl-3,3,3-trifluoropropane)
-
CAS Registry Number: 143142-90-9 (Racemic or specific enantiomers)
-
Physical State: Volatile Liquid (Boiling Point: ~25–32°C).
-
Primary Hazards: Highly Flammable, Volatile Alkylating Agent, Mucous Membrane Irritant.
Risk Assessment & Hazard Dynamics
This compound presents a unique "Volatile Alkylator" risk profile. Unlike standard laboratory epoxides, its boiling point sits near ambient room temperature (~30°C). This creates a dual hazard:
-
Inhalation Risk: It actively generates significant vapor pressure even at standard lab temperatures, bypassing the need for heating to create exposure risks.
-
Reactivity: The electron-withdrawing trifluoromethyl (
) group increases the electrophilicity of the epoxide ring, making it a potent alkylating agent capable of reacting rapidly with biological nucleophiles (DNA, proteins).
Core Safety Data
| Property | Value | Operational Implication |
| Boiling Point | 25–32°C | CRITICAL: Material may boil upon contact with warm glassware or hands. Must be handled as a volatile. |
| Flash Point | -26°C | Extremely flammable. Static discharge protection is mandatory.[1] |
| Reactivity | High | Susceptible to rapid ring-opening by amines, thiols, and water. |
| Storage | 2–8°C | Keep cold to minimize internal pressure buildup and vaporization. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact due to the low molecular weight and fluorinated nature of this epoxide, which facilitates rapid permeation.
PPE Selection Protocol
| Zone | Equipment | Specification & Rationale |
| Hand Protection (Primary) | Laminate / Barrier | Silver Shield® or North® Silvershield. Rationale: The only material offering >4hr breakthrough time for low-MW fluorinated epoxides. |
| Hand Protection (Dexterity) | Nitrile (Outer) | Double-gloving required. Wear disposable nitrile over the laminate gloves to improve grip and protect the inner glove from tears. |
| Respiratory | Fume Hood / SCBA | Do not rely on cartridge respirators. The low boiling point means vapors will saturate charcoal filters almost instantly. All work must occur in a certified fume hood. |
| Eye/Face | Chemical Goggles | Safety glasses are inadequate due to the high vapor pressure. Goggles prevent vapor absorption through the ocular mucosa. |
Operational Handling Protocol: The "Cold Chain" Method
Because the boiling point is near ambient temperature, you must treat this reagent similarly to a dissolved gas or highly volatile ether.
Step-by-Step Experimental Setup
1. Preparation (Pre-Cooling):
-
Chill all receiving glassware, syringes, and reaction solvents to 0°C before introducing the reagent.
-
Why? Contact with room-temperature glass can cause flash-boiling, leading to pressure spikes and loss of containment.
2. Transfer Technique:
-
Do not pour. Use a gas-tight syringe or a cannula transfer method.
-
Positive Pressure: Maintain a slight positive pressure of inert gas (Argon/Nitrogen) in the source bottle to prevent back-suction of moisture.
-
Needle Lock: Use Luer-lock syringes to prevent needle detachment if internal pressure builds.
3. Reaction Monitoring:
-
Vent the reaction vessel through a mineral oil bubbler or an inert gas line to accommodate volume expansion if the temperature rises.
-
Avoid: Sealed tubes or pressure vials unless explicitly rated for high pressure and used behind a blast shield.
Visualization: Safe Handling Workflow
Figure 1: The "Cold Chain" workflow ensures the reagent remains below its boiling point throughout the transfer process.
Emergency Response & Disposal
Spill Response (Volatile Release)
Scenario: A 5mL vial drops and shatters inside the fume hood.
-
Immediate Action: Sash down immediately. Engage "Emergency Purge" if available.
-
Evacuation: Evacuate the immediate lab area. The liquid will vaporize rapidly, creating a respiratory hazard.
-
Cleanup: Do not attempt to absorb with paper towels (increases surface area for evaporation). Allow the fume hood to exhaust the vapors completely (15–30 mins) before entering to clean glass debris.
Disposal Strategy
Do not mix with general organic waste streams containing amines or strong acids.
-
Segregation: Collect in a dedicated "Halogenated Organic" waste container.
-
Labeling: Explicitly label as "Contains Fluorinated Epoxides - High Reactivity."
-
Deactivation (Small Scale Only): If trace amounts must be quenched in glassware, use a dilute solution of aqueous sulfuric acid (5%) to slowly open the ring to the diol, followed by neutralization. Note: This generates heat; perform on ice.
Decision Logic: Exposure vs. Spill
Figure 2: Rapid decision logic for incidents involving volatile fluorinated epoxides.
References
-
PubChem. (n.d.). Compound Summary: 2-(Trifluoromethyl)oxirane.[2][3][4] National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5][6][7] [Link]
-
Ansell. (2024).[8] Chemical Permeation & Degradation Guide: 8th Edition. (Reference for Laminate vs. Nitrile breakthrough times on epoxides).
Sources
- 1. fishersci.com [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. 1,2-Epoxy-3,3,3-trifluoropropane, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. cwu.edu [cwu.edu]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
